Imidazo[1,2-A]pyrimidin-5-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-imidazo[1,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-1-2-7-6-8-3-4-9(5)6/h1-4H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHMFGQYTIQQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2NC=CN2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55662-68-5, 58539-63-2 | |
| Record name | 5H,8H-imidazo[1,2-a]pyrimidin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | imidazo[1,2-a]pyrimidin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of Imidazo[1,2-A]pyrimidin-5-OL
An In-depth Technical Guide to the Synthesis and Characterization of Imidazo[1,2-A]pyrimidin-5-OL
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of this compound. This heterocyclic scaffold is of significant interest due to the broad pharmacological activities exhibited by the imidazo[1,2-a]pyrimidine core, which is a key structural element in numerous therapeutic agents.[1][2] The core is recognized for its role in compounds with anticancer, antiviral, anti-inflammatory, and anxiolytic properties.[3][4][5] This document offers a detailed exploration of a reliable synthetic route, the underlying reaction mechanism, and the analytical techniques required for structural confirmation and purity assessment.
Strategic Approach to Synthesis
The construction of the imidazo[1,2-a]pyrimidine fused ring system is most effectively achieved through the cyclocondensation of a 2-aminopyrimidine derivative with a suitable two-carbon electrophilic synthon.[6][7] Our target, this compound, features a hydroxyl group at the C5 position of the pyrimidine ring. The chosen synthetic strategy involves the reaction of 2,6-diamino-4-pyrimidinol with chloroacetaldehyde. This approach is favored for its efficiency and the ready availability of the starting materials.
Proposed Synthetic Pathway: A Mechanistic Rationale
The core of this synthesis is a variation of the classic Tschitschibabin reaction. The reaction proceeds via an initial N-alkylation of the more nucleophilic endocyclic nitrogen of the pyrimidine ring, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused-ring system.
Reaction Scheme: 2,6-Diamino-4-pyrimidinol + Chloroacetaldehyde → this compound
The causality behind this choice of reactants lies in their inherent reactivity. 2,6-Diamino-4-pyrimidinol provides the necessary pyrimidine core with a highly nucleophilic ring nitrogen atom, which is essential for the initial bond formation. Chloroacetaldehyde serves as the ideal two-carbon electrophile, containing both a reactive carbon-chlorine bond for the initial alkylation and a carbonyl group that facilitates the subsequent intramolecular cyclization.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where successful completion of each step is confirmed by subsequent characterization.
Reagents and Equipment:
-
2,6-Diamino-4-pyrimidinol (1.0 eq)
-
Chloroacetaldehyde (50% solution in water, 1.2 eq)
-
Anhydrous Ethanol
-
Sodium Bicarbonate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for extraction and filtration
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 2,6-diamino-4-pyrimidinol (e.g., 10 mmol, 1.26 g) and anhydrous ethanol (100 mL). Stir the suspension at room temperature.
-
Rationale: Ethanol is an effective solvent that facilitates the dissolution of the reactants and is suitable for reflux conditions.
-
-
Addition of Reagent: Slowly add chloroacetaldehyde solution (12 mmol, 1.4 mL) to the stirring suspension.
-
Rationale: A slight excess of the electrophile ensures the complete consumption of the limiting pyrimidine starting material.
-
-
Cyclocondensation: Add sodium bicarbonate (15 mmol, 1.26 g) to the mixture and heat the reaction to reflux (approx. 78 °C) for 6-8 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Rationale: Sodium bicarbonate acts as a mild base to neutralize the HCl formed during the reaction, preventing the protonation of the amine and driving the reaction forward. Refluxing provides the necessary activation energy for the cyclization and dehydration steps.
-
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A precipitate should form. Filter the crude product and wash it with cold ethanol and then with diethyl ether.
-
Rationale: Cooling reduces the solubility of the product, maximizing its precipitation. Washing removes residual solvent and soluble impurities.
-
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound.
-
Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of a mixed solvent system allows for fine-tuning of the solubility to achieve high purity and yield.
-
Comprehensive Characterization
Structural elucidation and purity verification are paramount. A combination of spectroscopic and physical methods provides an unambiguous confirmation of the target molecule, this compound.
Caption: Workflow for the characterization of synthesized compounds.
Expected Analytical Data
The following table summarizes the expected data from the characterization of this compound. This data serves as a benchmark for validating the synthesis.
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | Signals corresponding to the aromatic protons of the imidazo and pyrimidine rings. A broad singlet for the -OH proton. Specific shifts will depend on the solvent (e.g., DMSO-d₆). |
| ¹³C NMR | Chemical Shift (δ) | Resonances for all 6 unique carbon atoms in the heterocyclic core. The carbon bearing the hydroxyl group (C5) will be shifted downfield.[5][8][9] |
| Mass Spec. | Molecular Ion | For C₆H₅N₃O, expected [M+H]⁺ at m/z = 136.05.[10][11] |
| FT-IR | Wavenumber (cm⁻¹) | Broad peak ~3200-3400 cm⁻¹ (O-H stretch); ~3100 cm⁻¹ (Aromatic C-H stretch); ~1640 cm⁻¹ (C=N stretch); ~1580 cm⁻¹ (C=C stretch).[3] |
| Melting Point | Range | A sharp melting point is indicative of high purity. |
Interpretation of Spectroscopic Data
-
¹H and ¹³C NMR Spectroscopy: These are the most powerful tools for structural elucidation. The number of signals, their chemical shifts, multiplicities, and integrations in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a complete map of the carbon-hydrogen framework of the molecule.[8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the elemental composition of the synthesized molecule by providing a highly accurate mass measurement. The observed molecular ion peak must correspond to the calculated molecular weight of this compound.[10]
-
FT-IR Spectroscopy: This technique is crucial for confirming the presence of key functional groups. The definitive observation of a broad O-H stretching band provides strong evidence for the hydroxyl group, a key feature of the target molecule.
Conclusion: An Authoritative and Validated Approach
This guide outlines a robust and reliable methodology for the synthesis and characterization of this compound. The described synthetic protocol is grounded in well-established principles of heterocyclic chemistry and is designed to be highly efficient.[7] The comprehensive characterization workflow ensures the unambiguous confirmation of the molecular structure and a high degree of purity. The integration of mechanistic rationale and detailed procedural steps provides researchers with the necessary tools to confidently replicate this synthesis and contribute to the ongoing exploration of the rich medicinal potential of the imidazo[1,2-a]pyrimidine scaffold.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles | MDPI [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. bio-conferences.org [bio-conferences.org]
- 7. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Imidazo[1,2-a]pyrimidin-5-ol Derivatives
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of Imidazo[1,2-a]pyrimidin-5-ol derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3] As a Senior Application Scientist, this document moves beyond mere procedural descriptions to offer an in-depth, field-proven perspective on leveraging a multi-technique spectroscopic approach. We will explore the causal relationships between molecular structure and spectral output, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and photoluminescence spectroscopy (UV-Visible and Fluorescence). The guide is designed to empower researchers, scientists, and drug development professionals to perform robust structural elucidation and photophysical characterization, ensuring data integrity and accelerating research outcomes.
Introduction: The this compound Scaffold
The Imidazo[1,2-a]pyrimidine core is a privileged heterocyclic scaffold due to its prevalence in pharmacologically active agents, including anxiolytics and anticonvulsants, and its utility as an organic fluorophore.[2][4][5][6] The introduction of a hydroxyl (-OH) group at the C5 position creates the this compound system, which introduces a critical structural feature: the potential for keto-enol tautomerism.
This equilibrium between the -ol (enol) form and the corresponding -one (keto) form is highly sensitive to the compound's environment (e.g., solvent, solid-state packing) and the electronic nature of other substituents on the ring system. A comprehensive spectroscopic analysis is therefore not merely for structural confirmation but is essential for understanding which tautomeric form predominates and for correlating structure with biological activity or photophysical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyrimidin-5-ol Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Heterocycle
Nitrogen-fused heterocyclic scaffolds are a cornerstone of medicinal chemistry, offering a rich tapestry of pharmacological utilities.[1] Among these, the imidazo[1,2-a]pyrimidine ring system has garnered significant attention due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets.[2] This versatile scaffold is present in a variety of pharmacologically active agents, demonstrating a broad spectrum of activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3] The adaptability of the imidazo[1,2-a]pyrimidine core allows for extensive structural modifications, making it an attractive starting point for the development of novel therapeutics through meticulous structure-activity relationship (SAR) studies.
A particularly intriguing subset of this class is the imidazo[1,2-a]pyrimidin-5-ol scaffold. This core structure exists in a tautomeric equilibrium with its keto form, imidazo[1,2-a]pyrimidin-5(1H)-one. This tautomerism can play a crucial role in the molecule's interaction with biological targets, influencing its binding affinity and pharmacological effect. This guide will provide a comprehensive overview of the biological activities of the this compound scaffold, with a primary focus on its well-documented role as a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K) and its resulting anticancer properties. We will delve into the synthetic methodologies, mechanistic insights, structure-activity relationships, and detailed experimental protocols relevant to this promising class of compounds.
Tautomerism: A Key Feature of the this compound Scaffold
The this compound scaffold can exist in two tautomeric forms: the enol form (this compound) and the keto form (imidazo[1,2-a]pyrimidin-5(1H)-one). The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the nature of substituents on the heterocyclic core. The ability to exist in both forms can be critical for biological activity, as one tautomer may bind more favorably to a specific biological target than the other. Understanding and controlling this tautomeric equilibrium is a key aspect of the rational design of drugs based on this scaffold.
Caption: Tautomeric equilibrium of the this compound scaffold.
Primary Biological Activity: Potent and Selective PI3K Inhibition
The most well-documented and significant biological activity of the imidazo[1,2-a]pyrimidin-5-one scaffold is its ability to act as a potent and selective inhibitor of phosphatidylinositol 3-kinases (PI3Ks).[4] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[5] Aberrant activation of this pathway is a frequent event in a wide variety of human cancers, making PI3K an attractive target for cancer therapy.[6][7]
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
Imidazo[1,2-a]pyrimidin-5-one derivatives have been rationally designed as ATP-competitive inhibitors of PI3K.[4] By binding to the ATP-binding pocket of the kinase domain of PI3K, these compounds prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to the downstream inactivation of key signaling proteins, most notably the serine/threonine kinase Akt (also known as protein kinase B). The inhibition of Akt, in turn, affects a multitude of downstream effectors, including the mammalian target of rapamycin (mTOR), leading to the induction of apoptosis and cell cycle arrest in cancer cells.[8]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Structure-Activity Relationship (SAR) Studies
Systematic SAR studies on the imidazo[1,2-a]pyrimidin-5(1H)-one scaffold have identified key structural features that govern its potency and selectivity as a PI3K inhibitor. A notable study rationally designed a series of these compounds based on the docking model of a known PI3K inhibitor, TGX-221.[4]
| Compound | R1 | R2 | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kγ IC50 (nM) |
| 1 | H | 7-Methyl-1H-indol-1-yl | 180 | >10000 | 2800 | 1200 |
| 2 | H | 2,3-Dihydro-1H-indol-1-yl | 49 | 2400 | 1100 | 430 |
| 3 | H | 4-Bromo-2,3-dihydro-1H-indol-1-yl | 31 | 1400 | 830 | 250 |
| 4 | Me | 2,3-Dihydro-1H-indol-1-yl | 21 | 1100 | 660 | 190 |
| 5 | Et | 2,3-Dihydro-1H-indol-1-yl | 14 | 800 | 500 | 150 |
Data synthesized from Bioorg. Med. Chem. Lett. 2012, 22 (6), 2230-2234.[4]
The SAR data reveals that:
-
The nature of the substituent at the R2 position significantly influences potency and selectivity. A 2,3-dihydro-1H-indol-1-yl group at this position (Compound 2 ) provides a significant increase in potency for PI3Kβ compared to a 7-methyl-1H-indol-1-yl group (Compound 1 ).
-
Substitution on the indole ring, such as a bromo group at the 4-position (Compound 3 ), can further enhance PI3Kβ inhibitory activity.
-
Alkylation at the R1 position, specifically with methyl (Compound 4 ) or ethyl (Compound 5 ) groups, leads to a further increase in potency against PI3Kβ.
Anticancer Activity
The potent inhibition of the PI3K pathway by imidazo[1,2-a]pyrimidin-5-one derivatives translates into significant anticancer activity. Several compounds in this series have demonstrated potent growth inhibition in cancer cell lines, particularly those with a PTEN-deficient background, where the PI3K pathway is constitutively active.[4]
| Compound | Cell Line | Growth Inhibition IC50 (µM) |
| 3 | MDA-MB-468 | 0.8 |
| 4 | MDA-MB-468 | 0.5 |
| 5 | MDA-MB-468 | 0.3 |
Data from Bioorg. Med. Chem. Lett. 2012, 22 (6), 2230-2234.[4]
Other Potential Biological Activities
While the primary focus of research on the this compound/one scaffold has been on its anticancer properties via PI3K inhibition, the broader imidazo[1,2-a]pyrimidine class exhibits a wide range of other biological activities. These include antiviral, antimicrobial, and antifungal effects.[3][9][10] Although specific studies on the 5-ol/one substituted derivatives in these areas are less common, the inherent bioactivity of the parent scaffold suggests that these could be fruitful avenues for future investigation. For instance, some imidazo[1,2-a]pyrimidine derivatives have shown potential as antiviral agents against viruses such as HIV and hepatitis C.[3] Additionally, various derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[9]
Experimental Protocols
General Synthesis of Imidazo[1,2-a]pyrimidin-5(1H)-ones
The synthesis of the imidazo[1,2-a]pyrimidin-5(1H)-one core generally involves a multi-step sequence. A representative synthetic workflow is outlined below.
Caption: General synthetic workflow for imidazo[1,2-a]pyrimidin-5(1H)-ones.
Step-by-Step Protocol (Representative Example):
-
Synthesis of 2-Amino-4-chloro-6-(morpholino)pyrimidine: To a solution of 2-amino-4,6-dichloropyrimidine in a suitable solvent such as ethanol, add morpholine. The reaction mixture is typically heated under reflux for several hours. After cooling, the product is isolated by filtration and purified by recrystallization.
-
Synthesis of 7-Chloro-5-(morpholino)imidazo[1,2-a]pyrimidine: The product from the previous step is reacted with bromoacetaldehyde diethyl acetal in a solvent like ethanol, often in the presence of a base such as sodium bicarbonate. The mixture is heated under reflux. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography.
-
Synthesis of 5-(Morpholino)imidazo[1,2-a]pyrimidin-7(1H)-one: The 7-chloro intermediate is subjected to hydrolysis, for example, by heating in an aqueous acid solution (e.g., HCl). The product is then isolated by neutralization and filtration, followed by purification.
Biological Assay Protocol: PI3K Enzyme Inhibition Assay
The inhibitory activity of the synthesized compounds against PI3K isoforms is typically determined using a kinase assay.
General Procedure:
-
Reagents and Materials: Recombinant human PI3K isoforms (α, β, γ, δ), PIP2 substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Assay Protocol:
-
The compounds are serially diluted in DMSO and then added to the wells of a microplate.
-
The PI3K enzyme and PIP2 substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed at room temperature for a specified time (e.g., 1 hour).
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent and a luminometer.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Conclusion and Future Perspectives
The this compound scaffold and its tautomeric keto form represent a privileged core in medicinal chemistry with significant potential for the development of novel therapeutics. The well-established activity of its derivatives as potent and selective PI3K inhibitors underscores their promise as anticancer agents, particularly for tumors with a dysregulated PI3K/Akt/mTOR pathway. The detailed structure-activity relationships that have been elucidated provide a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
While the focus has been on oncology, the broad spectrum of biological activities associated with the parent imidazo[1,2-a]pyrimidine scaffold suggests that the 5-ol/one derivatives may also hold promise in other therapeutic areas, such as infectious and inflammatory diseases. Future research should aim to explore these untapped avenues, expanding the therapeutic potential of this versatile heterocyclic system. Further mechanistic studies will also be crucial to fully understand the molecular basis of their biological effects and to identify new therapeutic opportunities. The continued exploration of the chemical space around the this compound core is a compelling strategy for the discovery of new and effective medicines.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 10. Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Structural Elucidaion of Imidazo[1,2-a]pyrimidin-5-ol: Synthesis, Crystallography, and Computational Analysis
Abstract: The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science.[1][2] Its derivatives are known to possess a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] This guide provides an in-depth technical overview of the methodologies required to determine the crystal structure of a specific derivative, Imidazo[1,2-a]pyrimidin-5-ol. While a definitive crystal structure for this exact compound is not publicly available, this document will leverage data from closely related analogues and theoretical modeling to provide a comprehensive framework for its structural elucidation. We will detail the synthetic pathways, crystallization techniques, single-crystal X-ray diffraction (scXRD) protocols, and computational methods that are essential for researchers and drug development professionals working with this important class of molecules.
Introduction to the Imidazo[1,2-a]pyrimidine Core
The Imidazo[1,2-a]pyrimidine system is a nitrogen-bridged, fused heterocyclic compound that is considered a bioisostere of purine bases.[5] This structural similarity allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1] Several drugs containing this core, such as divaplon and fasiplon, have been developed as anxiolytic and anticonvulsant agents.[3][5] The therapeutic potential of this scaffold continues to drive research into the synthesis and biological evaluation of novel derivatives.[6][7] Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design, as it allows for the optimization of drug-target interactions.[8]
Synthesis and Crystallization
The first critical step in determining a crystal structure is the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction experiments.
General Synthetic Approaches
The synthesis of the imidazo[1,2-a]pyrimidine core is well-established, with the Chichibabin reaction being a cornerstone method.[5] This typically involves the condensation of a 2-aminopyrimidine with an α-haloketone.[5] Variations of this approach, along with other novel synthetic routes, have been developed to allow for the introduction of diverse substituents on the heterocyclic core.[2][9][10]
For the target molecule, this compound, a plausible synthetic route would involve the cyclocondensation of 2-aminopyrimidine with a suitable three-carbon electrophile bearing a protected hydroxyl group, followed by deprotection.
Below is a generalized workflow for the synthesis of the Imidazo[1,2-a]pyrimidine scaffold.
Caption: Generalized synthetic workflow for Imidazo[1,2-a]pyrimidine derivatives.
Crystallization Methodologies
Obtaining high-quality single crystals is often the most challenging aspect of structural elucidation.[8] Crystals should ideally be between 30 and 300 microns in size, well-formed, and free of defects.[8] Several techniques can be employed, with the choice depending on the physicochemical properties of the compound, such as solubility and stability.
Key Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
-
Vapor Diffusion (Hanging and Sitting Drop): A small drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant solution in a sealed chamber. The slow diffusion of the precipitant's vapor into the drop induces crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, decreasing its solubility and promoting crystal growth.
A systematic approach to screening for optimal crystallization conditions is highly recommended. This involves varying parameters such as solvent, precipitant, concentration, and temperature.
Caption: Decision workflow for small molecule crystallization.
Structural Analysis via Single-Crystal X-ray Diffraction (scXRD)
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule.[11][12] The technique relies on the principle that X-rays are diffracted by the electrons in a crystal, producing a unique diffraction pattern that can be mathematically decoded to yield a model of the atomic structure.[8]
The scXRD Experiment: A Step-by-Step Protocol
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to flash-cool the crystal in a stream of cold nitrogen gas (around 100 K). This minimizes radiation damage during data collection.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer.[11] The crystal is rotated while being irradiated with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays, resulting in a series of diffraction images.[13] For small molecules, it is standard to collect data to a resolution of at least 0.85 Å.[13]
-
Data Processing: The collected images are processed to index the diffraction spots (assign Miller indices, hkl), integrate their intensities, and apply corrections for experimental factors (e.g., absorption).[13] This process yields a reflection file containing the hkl indices and the corresponding intensity for each reflection.
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. From this map, an initial model of the molecule can be built. This model is then refined using least-squares methods, where the calculated diffraction pattern from the model is compared to the experimental data, and the atomic positions and other parameters are adjusted to improve the fit.
Interpreting Crystallographic Data
While a specific structure for this compound is unavailable, analysis of related structures in the Cambridge Structural Database (CSD) would provide critical insights. Key parameters to analyze include:
| Parameter | Description | Typical Insights Gained |
| Space Group | Describes the symmetry of the crystal lattice. | Information on molecular packing and potential chirality. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. | Provides the basic framework of the crystal lattice. |
| Bond Lengths & Angles | Precise measurements of intramolecular distances and angles. | Confirms the molecular connectivity and reveals any structural strain or unusual geometry. |
| Torsion Angles | Describes the conformation of flexible parts of the molecule. | Defines the overall 3D shape of the molecule in the solid state. |
| Hydrogen Bonding | Identifies intermolecular and intramolecular hydrogen bonds. | Crucial for understanding crystal packing, solubility, and interactions with biological targets. |
| π-π Stacking | Describes interactions between aromatic rings. | Another key factor influencing crystal packing and stability. |
Computational Chemistry as a Predictive Tool
In the absence of experimental crystal data, computational methods like Density Functional Theory (DFT) are invaluable for predicting molecular structure and properties.[1][4] DFT calculations can provide optimized geometries, bond lengths, bond angles, and electronic properties that can guide experimental work.[14][15]
DFT Geometry Optimization Protocol
-
Input Structure Generation: A 2D sketch of this compound is converted into a 3D structure using molecular modeling software.
-
Calculation Setup: A DFT calculation is set up using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[1] These parameters determine the theoretical level of the calculation.
-
Optimization Run: The software iteratively adjusts the positions of the atoms to find the lowest energy conformation (the optimized geometry).
-
Analysis: The output provides the final 3D coordinates, from which bond lengths, angles, and other geometric parameters can be measured. A frequency calculation should also be performed to confirm that the optimized structure is a true energy minimum.
Caption: Workflow for DFT-based geometry optimization.
Predicted Properties
DFT calculations can also predict other important properties, such as the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for understanding potential intermolecular interactions, including hydrogen bonding.[15]
Potential Biological Significance
Derivatives of the imidazo[1,2-a]pyrimidine scaffold have been shown to interact with various biological pathways. For instance, some have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often deregulated in cancers.[6] The structural information obtained from crystallographic and computational studies is essential for understanding how these molecules bind to their targets (e.g., proteins or enzymes) and for designing more potent and selective inhibitors. Molecular docking studies, which computationally predict the binding mode of a small molecule to a protein target, heavily rely on accurate 3D structural data.[1]
Conclusion
The structural elucidation of this compound is a multi-faceted process that integrates chemical synthesis, meticulous crystallization, and advanced analytical techniques. While an experimental crystal structure is the ultimate goal, this guide demonstrates that a combination of established synthetic protocols, systematic crystallization screening, and powerful computational modeling can provide a robust and detailed understanding of its molecular architecture. The insights gained from such studies are fundamental to advancing the development of imidazo[1,2-a]pyrimidine derivatives as next-generation therapeutics.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. rigaku.com [rigaku.com]
- 12. excillum.com [excillum.com]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-a]pyrimidines
A Note to the Reader: This guide focuses on the core physicochemical properties of the Imidazo[1,2-a]pyrimidine scaffold, a significant heterocyclic motif in medicinal chemistry. While the initial topic of interest was the specific molecule Imidazo[1,2-a]pyrimidin-5-ol, a thorough review of the scientific literature revealed a scarcity of specific data for this particular derivative. Therefore, to provide a comprehensive and data-rich resource for researchers, scientists, and drug development professionals, this guide will address the broader, well-documented class of Imidazo[1,2-a]pyrimidines. The principles, experimental protocols, and structure-property relationships discussed herein are directly applicable to the evaluation of specific derivatives like this compound.
Introduction: The Imidazo[1,2-a]pyrimidine Scaffold in Drug Discovery
The Imidazo[1,2-a]pyrimidine ring system is a privileged heterocyclic scaffold of immense interest in medicinal chemistry and drug discovery.[1][2][3][4] As bioisosteres of purine bases, these compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][4] Several drug candidates containing the Imidazo[1,2-a]pyrimidine core, such as divaplon, fasiplon, and taniplon, have been developed for their anxiolytic and anticonvulsant effects.[1][4]
The journey of a promising bioactive molecule from a laboratory discovery to a clinical therapeutic is critically dependent on its physicochemical properties. These properties govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its "drug-likeness" and potential for success. For researchers working with Imidazo[1,2-a]pyrimidine derivatives, a deep understanding of their solubility, lipophilicity, ionization state, solid-state characteristics, and chemical stability is paramount. This guide provides a technical overview of these key properties and outlines standardized experimental protocols for their determination.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's oral bioavailability. Insufficient solubility can lead to poor absorption from the gastrointestinal tract, limiting the therapeutic efficacy of an otherwise potent compound.[5] For the Imidazo[1,2-a]pyrimidine class, solubility can be significantly influenced by the nature and position of substituents on the heterocyclic core.
Factors Influencing the Solubility of Imidazo[1,2-a]pyrimidines:
-
Substituent Effects: The addition of polar functional groups, such as hydroxyls, amines, or carboxylic acids, can enhance aqueous solubility by increasing the molecule's ability to form hydrogen bonds with water. Conversely, bulky, non-polar substituents will generally decrease solubility.
-
Crystal Packing: The arrangement of molecules in the solid state can have a profound impact on solubility. Strong intermolecular interactions within the crystal lattice require more energy to overcome during dissolution, resulting in lower solubility.
-
pH and Ionization: As nitrogen-containing heterocycles, Imidazo[1,2-a]pyrimidines can be protonated at physiological pH, forming more soluble cationic species. The extent of ionization is governed by the compound's pKa.
Experimental Protocol: Kinetic Solubility Determination by Nephelometry
This high-throughput method is ideal for early-stage drug discovery to quickly rank compounds based on their solubility.[6]
Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock solution.
Materials:
-
Test Imidazo[1,2-a]pyrimidine derivative
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nephelometer with microplate reading capability (e.g., BMG LABTECH NEPHELOstar Plus)
-
384-well microplates
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Serial Dilutions: In a 384-well plate, perform serial dilutions of the stock solution to create a range of concentrations.
-
Addition to Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a separate 384-well plate containing PBS (pH 7.4).
-
Incubation: Allow the plate to incubate at room temperature for a specified period (e.g., 2 hours) to allow for precipitation.
-
Nephelometry Reading: Measure the light scattering of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate.
-
Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is typically defined as the concentration at which the light scattering signal begins to significantly increase above the baseline.
Lipophilicity (LogP/LogD): Balancing Permeability and Solubility
Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter that influences membrane permeability, plasma protein binding, and metabolic clearance. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.[7] For ionizable molecules like Imidazo[1,2-a]pyrimidines, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant measure.
A delicate balance is required: sufficient lipophilicity is needed for the molecule to cross cell membranes, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and potential toxicity.
Experimental Protocol: LogP Determination by the Shake-Flask Method
This traditional method is considered the "gold standard" for its accuracy.[7]
Objective: To determine the partition coefficient of an Imidazo[1,2-a]pyrimidine derivative between n-octanol and water.
Materials:
-
Test Imidazo[1,2-a]pyrimidine derivative
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Mechanical shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.
-
Dissolution: Accurately weigh a small amount of the test compound and dissolve it in one of the phases (typically the one in which it is more soluble).
-
Partitioning: Add a known volume of the second phase to the vial.
-
Equilibration: Tightly cap the vial and shake it for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Concentration Measurement: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[7]
Ionization Constant (pKa): The Influence of pH
The pKa of a molecule is the pH at which it is 50% ionized. For the Imidazo[1,2-a]pyrimidine scaffold, the basic nitrogen atoms can accept protons, and their pKa values will dictate the charge state of the molecule at different physiological pHs. This, in turn, affects solubility, permeability, and receptor binding interactions.
Experimental Protocol: pKa Determination by UV-Metric Titration
This method is suitable for compounds with a chromophore that changes its UV absorbance upon ionization.
Objective: To determine the pKa of an Imidazo[1,2-a]pyrimidine derivative by measuring the change in its UV spectrum as a function of pH.
Materials:
-
Test Imidazo[1,2-a]pyrimidine derivative
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
pH meter
Procedure:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water).
-
Sample Preparation: In a series of cuvettes, add a small aliquot of the stock solution to each of the different pH buffers.
-
UV Spectra Acquisition: Record the UV-Vis spectrum for each sample over a relevant wavelength range.
-
Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH.
-
pKa Calculation: The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pH at the inflection point of the resulting sigmoidal curve.
Solid-State Properties and Crystal Structure
The solid-state properties of an active pharmaceutical ingredient (API) are critical for its formulation, stability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact solubility, dissolution rate, and bioavailability.
Techniques for Solid-State Characterization:
-
X-ray Powder Diffraction (XRPD): Used to identify the crystalline form and assess the degree of crystallinity.
-
Differential Scanning Calorimetry (DSC): Measures the thermal properties of the compound, such as melting point and the presence of polymorphs.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability and solvent/water content.
-
Single-Crystal X-ray Diffraction: Provides the definitive three-dimensional structure of the molecule and its packing in the crystal lattice.
Chemical Stability: Ensuring Drug Integrity
Chemical stability is a crucial parameter that ensures a drug candidate maintains its potency and safety profile over time.[8] Instability can lead to the formation of degradation products, which may be inactive or even toxic.[8] Stability studies are essential for determining appropriate storage conditions and shelf life.[9][10][11]
Forced Degradation Studies
Forced degradation studies are conducted under stressed conditions to identify potential degradation pathways and to develop stability-indicating analytical methods.
Common Stress Conditions:
-
Acidic and Basic Hydrolysis: The compound is exposed to acidic and basic solutions at elevated temperatures.
-
Oxidation: The compound is treated with an oxidizing agent, such as hydrogen peroxide.
-
Photostability: The compound is exposed to light of a specified wavelength and intensity.
-
Thermal Stress: The compound is heated to high temperatures.
The degradation products are then identified and quantified using techniques like HPLC and LC-MS.
Data Summary and Visualization
The following table provides a hypothetical representation of physicochemical data for a series of Imidazo[1,2-a]pyrimidine analogs to illustrate how such data is typically presented.
| Compound | Molecular Weight | LogP | Aqueous Solubility (µM) at pH 7.4 | pKa |
| Analog A | 250.3 | 2.5 | 50 | 4.8 |
| Analog B | 285.4 | 3.1 | 15 | 4.5 |
| Analog C | 312.3 | 1.8 | 120 | 5.2 |
Workflow for Physicochemical Profiling in Early Drug Discovery
The following diagram illustrates a typical workflow for assessing the key physicochemical properties of a new chemical entity in an early drug discovery setting.
Caption: A workflow diagram illustrating the stages of physicochemical property assessment for Imidazo[1,2-a]pyrimidine derivatives in a drug discovery program.
Relationship between pH, pKa, and LogD
The following diagram illustrates the relationship between pH, pKa, and the distribution coefficient (LogD) for a basic compound like an Imidazo[1,2-a]pyrimidine.
Caption: A diagram showing how the ionization state and LogD of a basic Imidazo[1,2-a]pyrimidine change with pH relative to its pKa.
Conclusion
A thorough understanding and early assessment of the physicochemical properties of Imidazo[1,2-a]pyrimidine derivatives are indispensable for the successful development of new therapeutic agents. By employing the experimental protocols and analytical techniques outlined in this guide, researchers can make informed decisions, optimize lead compounds, and increase the probability of advancing promising candidates through the drug discovery pipeline. The interplay between solubility, lipophilicity, ionization, and stability ultimately dictates the pharmacokinetic and pharmacodynamic behavior of these potent heterocyclic compounds.
References
- 1. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Tautomerism in Imidazo[1,2-a]pyrimidin-5-ol Systems: Implications for Drug Discovery and Development
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic framework renowned for its broad spectrum of pharmacological activities, forming the core of numerous therapeutic agents.[1][2][3] Its biological function and physicochemical properties are profoundly influenced by the subtle yet critical phenomenon of tautomerism, particularly in 5-hydroxy substituted derivatives. This guide provides an in-depth exploration of the tautomeric equilibrium in imidazo[1,2-a]pyrimidin-5-ol systems. We will dissect the structural and environmental factors governing the predominance of specific tautomeric forms, detail the definitive experimental and computational methodologies for their characterization, and analyze the consequential impact on drug design and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness a deeper understanding of this scaffold's chemical behavior.
The Tautomeric Landscape of this compound
Tautomers are constitutional isomers of a compound that readily interconvert, most commonly through the formal migration of a hydrogen atom accompanied by a switch of a single and adjacent double bond.[4] For the this compound core, the primary tautomeric relationship is the keto-enol equilibrium. However, the presence of multiple nitrogen atoms introduces the possibility of additional prototropic shifts, creating a complex equilibrium.
The principal forms involved in this equilibrium are:
-
The Enol Form (5-OH): this compound. This form possesses an aromatic pyrimidine ring and a hydroxyl group at the C5 position.
-
The Keto Form (5-one): Imidazo[1,2-a]pyrimidin-5(8H)-one. This form features a C5-carbonyl group, with the proton residing on the N8 nitrogen. This disrupts the aromaticity of the pyrimidine ring.
-
Other Prototropic Tautomers: While the keto-enol equilibrium is dominant, proton migration to other nitrogen atoms (N1, N3) can occur, though these forms are generally less stable.
The dynamic interplay between these forms is critical, as the dominant tautomer in a specific environment dictates the molecule's hydrogen bonding capacity, shape, and electronic distribution—all key determinants of biological activity.
Caption: Primary tautomeric equilibria in the this compound system.
Factors Governing Tautomeric Equilibrium
The position of the tautomeric equilibrium is not fixed; it is a delicate balance influenced by intrinsic molecular features and the surrounding environment. Understanding these factors is paramount for predicting and controlling the behavior of these compounds.
Substituent Effects
The electronic nature of substituents on the heterocyclic core can dramatically shift the equilibrium.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, halogens) can stabilize the enol form by increasing the acidity of the hydroxyl proton.
-
Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -NH₂) can increase the electron density in the pyrimidine ring, potentially favoring the keto form.[5] The specific position of the substituent is crucial in determining the magnitude and direction of the effect.[6]
Solvent Effects
The solvent environment plays a pivotal role, primarily through its polarity and hydrogen-bonding capabilities.[7]
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents can form hydrogen bonds with both the keto and enol forms. However, they often preferentially stabilize the more polar keto tautomer.[4][8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors, influencing the equilibrium based on the specific interactions with each tautomer. The keto form is often favored in DMSO.[7]
-
Non-Polar Solvents (e.g., Chloroform, Cyclohexane): In these environments, intramolecular hydrogen bonding within the enol form can become a significant stabilizing factor, shifting the equilibrium towards the enol tautomer.[8][9]
pH and Temperature
The ionization state of the molecule, dictated by the pH of the medium, can lock the molecule into a specific tautomeric form. For instance, deprotonation at a basic pH results in a resonance-stabilized anion where the distinction between keto and enol forms is blurred. Temperature can also influence the equilibrium constant (KT), with higher temperatures often favoring the more entropically favored species.
Experimental Methodologies for Tautomer Characterization
Unambiguous identification of the dominant tautomeric form in a given state (solution or solid) requires robust analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and widely used technique for studying tautomerism in solution.[10] Both ¹H and ¹³C NMR provide distinct signatures for each tautomer.
Table 1: Expected NMR Chemical Shift Signatures for Tautomers
| Nucleus | Keto Form (5-one) | Enol Form (5-OH) | Rationale for Distinction |
|---|---|---|---|
| ¹H NMR | N-H proton signal (broad, ~7-9 ppm) | O-H proton signal (sharp, ~9-12 ppm) | N-H protons often exchange more rapidly and are broader than O-H protons. |
| C6-H₂ signal (~3.5-4.5 ppm, aliphatic) | C6-H signal (~6.5-7.5 ppm, aromatic) | The C6 position is aliphatic in the keto form and aromatic in the enol form. | |
| ¹³C NMR | C5 signal (~180-200 ppm, C=O) | C5 signal (~150-160 ppm, C-OH) | A carbonyl carbon has a characteristic downfield shift compared to an aromatic carbon bearing a hydroxyl group. |
| | C6 signal (~40-50 ppm, aliphatic) | C6 signal (~110-120 ppm, aromatic) | The hybridization state of C6 (sp³ vs. sp²) results in a large chemical shift difference. |
Protocol: ¹H NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Dissolve ~5-10 mg of the this compound derivative in 0.6 mL of the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Ensure the temperature is controlled and recorded (e.g., 298 K).
-
Data Acquisition: Record a standard ¹H NMR spectrum. If proton signals are broad or difficult to assign, consider variable temperature (VT) NMR experiments to observe changes in the equilibrium or exchange rates. 2D NMR techniques like HSQC and HMBC can be used to confirm C-H correlations and finalize structural assignments.
-
Data Analysis: Integrate the signals corresponding to unique protons of each tautomer (e.g., the C6-H₂ protons for the keto form vs. the C6-H for the enol form). The ratio of the integrals provides the molar ratio of the tautomers in that solvent.
-
Causality: The choice of solvent is the primary experimental variable. Running the experiment in at least two solvents of differing polarity (e.g., DMSO-d₆ and CDCl₃) provides critical insight into how the environment shifts the equilibrium, validating the principles of solvent effects.[7]
UV-Visible Spectroscopy
The electronic absorption spectra of tautomers differ due to their distinct conjugated systems. The enol form, with its fully aromatic pyrimidine ring, typically has a different λmax and molar absorptivity compared to the cross-conjugated keto form.[11]
Protocol: Determining Tautomeric Ratio by UV-Vis
-
Stock Solution: Prepare a concentrated stock solution of the compound in a non-interfering solvent like acetonitrile.
-
Solvent Series: Prepare a series of dilute solutions (~10⁻⁵ M) in various solvents of interest (e.g., cyclohexane, ethanol, water).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 to 500 nm.
-
Analysis: Deconvolute the overlapping spectra to identify the λmax for each tautomer. The relative intensities of these bands can be used to estimate the equilibrium constant (KT) in each solvent. This method is particularly useful for quantifying solvent-dependent shifts in the equilibrium.
X-Ray Crystallography
Single-crystal X-ray diffraction provides the definitive structure in the solid state.[12] This technique can unambiguously identify bond lengths, bond angles, and the precise location of the tautomeric proton, confirming which form crystallizes from a given solvent. It serves as an authoritative anchor point, though it's crucial to remember that the solid-state structure may not be the dominant form in solution.
Computational Chemistry Workflow
In silico methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stability of tautomers and rationalizing experimental findings.
Caption: A standard DFT workflow for predicting tautomer stability.
Workflow Explanation:
-
Structure Generation: The 3D coordinates for all plausible tautomers are generated.
-
Gas-Phase Optimization: The geometry of each tautomer is optimized in the gas phase to find its lowest energy conformation. A functional like B3LYP with a basis set like 6-31G(d) is a common starting point.[13]
-
Frequency Calculation: This step is crucial to verify that the optimized structure is a true energy minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPE) and thermal corrections for Gibbs free energy (G).
-
Solvation Modeling: To simulate solution-phase behavior, a single-point energy calculation is performed on the gas-phase optimized geometry using a continuum solvation model (e.g., Polarizable Continuum Model, PCM).[6] This step is repeated for each solvent of interest.
-
Energy Analysis: The Gibbs free energies (G) of the tautomers are compared in the gas phase and in each solvent. The tautomer with the lowest free energy is predicted to be the most stable and therefore the dominant species in that environment.
Impact on Drug Discovery and Biological Activity
The tautomeric state of an this compound derivative is not an academic curiosity; it is a critical determinant of its drug-like properties and therapeutic efficacy.
-
Receptor Binding: The keto and enol forms present different hydrogen bond donor/acceptor patterns to a biological target. A molecule designed in silico as a hydrogen bond donor (enol -OH) may exist in solution as an acceptor (keto C=O), leading to a complete loss of binding affinity. Accurately predicting the dominant tautomer is essential for successful structure-based drug design and molecular docking.[2]
-
Physicochemical Properties: Tautomerism directly impacts key ADME (Absorption, Distribution, Metabolism, Excretion) properties.
-
Solubility: The more polar keto form may exhibit higher aqueous solubility.
-
Lipophilicity (LogP): The less polar enol form, especially if capable of intramolecular hydrogen bonding, may be more lipophilic.
-
pKa: The acidity of the molecule is tied to which proton is being removed from which tautomer, affecting its charge state at physiological pH.
-
-
Metabolism: The metabolic fate of a drug can be tautomer-dependent. For instance, the C5-OH of the enol form could be a site for glucuronidation, while the pyrimidine ring of the keto form might be susceptible to oxidation by enzymes like aldehyde oxidase.[5]
Conclusion
Tautomerism in this compound systems is a multifaceted phenomenon that lies at the intersection of structure, environment, and function. For scientists and researchers in drug development, a thorough understanding and characterization of this equilibrium are non-negotiable. The judicious application of analytical techniques like NMR and UV-Vis spectroscopy, complemented by the predictive power of computational chemistry, provides the necessary framework to elucidate the behavior of these molecules. By mastering the principles that govern tautomerism, we can more effectively design and optimize imidazo[1,2-a]pyrimidine-based therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. data0.eklablog.com [data0.eklablog.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Ascendancy of Imidazo[1,2-a]pyrimidin-5-ol Derivatives in Kinase Inhibition: A Technical Guide for Drug Discovery Professionals
Foreword: The Kinase Conundrum and the Rise of Privileged Scaffolds
In the intricate landscape of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, propelling them to the forefront of modern therapeutic intervention. The pursuit of selective and potent kinase inhibitors has become a cornerstone of drug discovery. Within this pursuit, the strategic deployment of "privileged scaffolds" – core molecular frameworks that exhibit a propensity for binding to multiple, distinct biological targets – has emerged as a highly successful paradigm. The imidazo[1,2-a]pyrimidine nucleus is a quintessential example of such a scaffold, demonstrating a remarkable versatility in targeting a diverse range of kinases with high affinity.[1][2][3] This guide delves into a specific, and particularly promising, chemotype within this class: the Imidazo[1,2-a]pyrimidin-5-ol derivatives. We will explore their chemical synthesis, unravel their mechanism of action, dissect their structure-activity relationships, and provide detailed, field-proven protocols for their evaluation, empowering researchers to navigate the complexities of kinase inhibitor development.
Section 1: The this compound Core: A Tautomeric Chameleon with Therapeutic Potential
The this compound core is characterized by a fused bicyclic system comprising an imidazole and a pyrimidine ring. A key feature of this scaffold is the tautomeric equilibrium between the 5-hydroxy (-5-ol) and the 5-oxo (-5(1H)-one) forms. This tautomerism plays a crucial role in the molecule's interaction with the kinase active site, influencing its hydrogen bonding patterns and overall binding affinity. While the "-ol" form is explicitly named, it is the "-one" tautomer that is frequently observed in crystallographic studies and is often the key interacting species.[4][5] Understanding and leveraging this tautomeric relationship is paramount for the rational design of potent inhibitors.
The strategic importance of this scaffold lies in its ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with the various sub-pockets of the ATP-binding site of kinases. This has led to the development of inhibitors targeting a range of kinases, including, but not limited to, Phosphoinositide 3-kinases (PI3Ks), spleen tyrosine kinase (Syk), and salt-inducible kinases (SIKs).[4][5][6][7]
Section 2: Synthesis of the this compound Scaffold: A Practical Workflow
The construction of the imidazo[1,2-a]pyrimidine core is typically achieved through a condensation reaction between a 2-aminopyrimidine derivative and an α-haloketone, a reaction famously pioneered by Chichibabin.[8] Subsequent modifications can then be introduced to build the desired substitution pattern. The following is a generalized, yet robust, protocol for the synthesis of this compound derivatives, inspired by methodologies reported in the literature.[1][9]
Experimental Protocol: Synthesis of a Representative this compound Derivative
Step 1: Synthesis of the Imidazo[1,2-a]pyrimidine Core
-
Reaction Setup: To a solution of 2-aminopyrimidine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add an appropriately substituted α-bromoacetophenone (1.1 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 80-120 °C) for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried under vacuum to yield the crude imidazo[1,2-a]pyrimidine intermediate. Further purification can be achieved by recrystallization or column chromatography.
Step 2: Functionalization and Introduction of the 5-ol/-one Moiety
The introduction of the 5-hydroxyl group can be accomplished through various synthetic strategies, often involving the use of a precursor with a suitable leaving group at the 5-position, followed by nucleophilic substitution with a hydroxide source. Alternatively, direct oxidation of the scaffold can be employed. The specific methodology will be highly dependent on the desired final compound and the other functional groups present. For the purpose of this guide, we will consider a general hydrolysis of a 5-alkoxy precursor.
-
Reaction Setup: The 5-alkoxy-imidazo[1,2-a]pyrimidine derivative (1.0 eq) is dissolved in a mixture of a strong acid, such as hydrobromic acid or hydrochloric acid, and acetic acid.
-
Reaction Conditions: The mixture is heated to reflux for 2-6 hours.
-
Work-up and Isolation: After cooling, the reaction mixture is carefully neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product can be purified by column chromatography.
Diagram: Synthetic Workflow for this compound Derivatives
Caption: A generalized two-step synthetic workflow.
Section 3: Biological Evaluation: A Step-by-Step Guide to Kinase Inhibition Assays
The cornerstone of evaluating any potential kinase inhibitor is a robust and reproducible biological assay. A variety of assay formats are available, each with its own set of advantages and limitations.[10][11] Luminescence-based assays that quantify ATP consumption are widely used in high-throughput screening due to their simplicity and sensitivity.[12][13][14]
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., PI3Kβ, Syk)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compounds (this compound derivatives)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 96-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compound or a DMSO control to the appropriate wells.
-
Add the kinase enzyme (e.g., 2.5 µL) to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.
-
Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 5 µL) to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Following the kinase reaction, add the ADP-Glo™ Reagent as per the manufacturer's instructions to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-40 minutes.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Diagram: Kinase Inhibition Assay Workflow
Caption: A streamlined workflow for in vitro kinase inhibition assays.
Section 4: Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Potency and Selectivity
The potency and selectivity of this compound derivatives are intricately linked to the nature and position of their substituents. A systematic exploration of these relationships is crucial for optimizing lead compounds.
Table 1: Illustrative Structure-Activity Relationships of Imidazo[1,2-a]pyrimidin-5-one Derivatives as PI3Kβ Inhibitors [4][5]
| R1 (Position 2) | R2 (Position 7) | PI3Kβ IC50 (nM) |
| Phenyl | Morpholine | 50 |
| 4-Fluorophenyl | Morpholine | 35 |
| 4-Methoxyphenyl | Morpholine | 80 |
| Phenyl | Piperidine | 120 |
| Phenyl | 4-Methylpiperazine | 65 |
Note: This table is a generalized representation based on published SAR data and is intended for illustrative purposes.
Key SAR Insights:
-
Position 2: Substitution at the 2-position with aryl groups is generally well-tolerated and can be modulated to enhance potency and influence pharmacokinetic properties. Electron-withdrawing groups on the phenyl ring, such as fluorine, can improve activity.
-
Position 7: The substituent at the 7-position often projects towards the solvent-exposed region of the ATP binding site. The introduction of polar, heterocyclic moieties, such as morpholine, is frequently associated with increased potency and improved solubility.
-
Other Positions: Modifications at other positions on the imidazo[1,2-a]pyrimidine core can also impact activity and selectivity and should be explored during lead optimization.
Section 5: Mechanism of Action and Cellular Effects: From Enzyme Inhibition to Biological Response
This compound derivatives typically function as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the binding of ATP. This inhibition of kinase activity disrupts downstream signaling pathways, leading to a variety of cellular effects.
For instance, inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyrimidine derivatives can induce cell cycle arrest and apoptosis in cancer cells.[15][16] This is often evidenced by the upregulation of cell cycle inhibitors like p21 and p53, and the activation of apoptotic markers such as cleaved caspases.[16]
Diagram: Simplified PI3K/Akt Signaling Pathway and Inhibition
Caption: Inhibition of PI3K by this compound derivatives.
Section 6: Future Perspectives and Conclusion
The this compound scaffold and its tautomeric forms represent a highly promising class of kinase inhibitors with demonstrated potential in oncology and other therapeutic areas.[1] The synthetic accessibility and the rich opportunities for SAR exploration make this a fertile ground for further drug discovery efforts. Future work will likely focus on the development of more selective inhibitors, the exploration of novel kinase targets, and the optimization of pharmacokinetic and pharmacodynamic properties to translate the in vitro potency of these compounds into in vivo efficacy. This guide provides a foundational framework for researchers to embark on or advance their journey in harnessing the therapeutic potential of this remarkable chemical scaffold.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Novel Synthesis Routes for the Imidazo[1,2-a]pyrimidine Core: A Senior Application Scientist's Perspective
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Imidazo[1,2-a]pyrimidine scaffold is a nitrogen-fused heterocyclic system recognized as a "privileged structure" in medicinal chemistry.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities.[3][4] This has resulted in its incorporation into numerous commercial drugs, including the anxiolytic Divaplon, the hypnotic agent Zolpidem, and the gastroprotective drug Zolimidine.[4][5][6] The significant therapeutic potential of this core has spurred extensive research into its synthesis. Traditional methods, while foundational, often face challenges such as harsh reaction conditions, low yields, and limited structural diversity.[7] This guide provides an in-depth analysis of novel, efficient, and sustainable synthetic strategies developed to overcome these limitations, with a focus on multicomponent reactions, microwave-assisted synthesis, and catalyst-free approaches that align with the principles of green chemistry.
Introduction: The Enduring Significance of the Imidazo[1,2-a]pyrimidine Scaffold
The fusion of an imidazole and a pyrimidine ring creates a unique bicyclic aromatic system with a distinct electronic profile, making it an ideal scaffold for drug design.[8] Molecules containing this motif have demonstrated a remarkable spectrum of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antifungal properties.[6][9] The core's versatility allows for functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of derivatives to optimize potency and selectivity for specific biological targets.
The persistent challenge in the field has been the development of synthetic routes that are not only high-yielding but also atom-economical, environmentally benign, and capable of rapidly generating libraries of diverse analogues for high-throughput screening. This has led to a paradigm shift away from classical linear syntheses towards more convergent and innovative strategies.
Caption: Workflow for selecting a suitable synthesis route.
Foundational Synthesis: The Hantzsch-Type Condensation
The classical and most established method for constructing the Imidazo[1,2-a]pyrimidine core is a Hantzsch-type cyclo-condensation. This reaction involves the treatment of a 2-aminopyrimidine with an α-halocarbonyl compound.[3][4] While reliable, this two-component approach often requires elevated temperatures and can be limited by the availability of the requisite α-haloketone starting materials. Modern iterations have focused on improving this method through the use of various catalysts and reaction conditions.[4]
Novel Frontier I: Multicomponent Reactions (MCRs)
MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials.[10] This strategy is exceptionally powerful for generating molecular complexity and diversity in a single, efficient step, making it ideal for drug discovery.
The Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a cornerstone of modern Imidazo[1,2-a]pyrimidine synthesis.[11] It is an isocyanide-based MCR that combines a 2-aminopyrimidine, an aldehyde, and an isocyanide, typically under Lewis or Brønsted acid catalysis, to directly yield 3-aminoimidazo[1,2-a]pyrimidine derivatives.[12][13][14]
Causality and Mechanism: The reaction proceeds through the formation of a Schiff base from the aminopyrimidine and aldehyde. Protonation of the Schiff base forms an iminium ion, which is then attacked by the nucleophilic isocyanide. A subsequent intramolecular cyclization, driven by the nucleophilic endocyclic nitrogen of the pyrimidine ring, traps the resulting nitrilium ion intermediate to construct the fused imidazole ring system.[14] This elegant convergence avoids the pre-functionalization of starting materials and allows for three points of diversity in the final product.
Caption: Simplified mechanism of the GBB reaction.
Representative Protocol: GBB Synthesis of an Imidazo[1,2-a]pyrimidine Derivative [14][15]
-
To a sealed microwave glass vial, add 2-aminopyrimidine (1.0 mmol), the desired aldehyde (1.0 mmol), and isocyanide (1.1 mmol).
-
Add the solvent (e.g., PEG-400 or MeOH) and the catalyst (e.g., 20 mol% acetic acid or NH4Cl).[14][15]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture with stirring at a set temperature (e.g., 75-80 °C) for a specified time (e.g., 10-30 minutes).[11][15]
-
After cooling, the product often precipitates and can be collected by simple filtration, or purified via column chromatography.
Post-Ugi Cyclization Strategies
The classic Ugi four-component reaction (U-4CR) produces a linear α-acylamino carboxamide adduct.[16][17][18] While not a direct route to the fused heterocycle, a "post-Ugi" modification strategy is a powerful tool. By carefully selecting bifunctional starting materials, the linear Ugi product can be designed to undergo a subsequent intramolecular cyclization to form the desired heterocyclic core.[17][18][19] For instance, using a 2-aminopyrimidine as the amine component can yield a Ugi adduct primed for a subsequent cyclization to form the Imidazo[1,2-a]pyrimidine ring system.
Novel Frontier II: Green Chemistry Approaches
Modern synthetic chemistry places a strong emphasis on sustainability. Microwave-assisted synthesis and catalyst- or solvent-free conditions are at the forefront of this movement.[10][20]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful technology for accelerating organic reactions.[21][22] Unlike conventional heating, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating.[15] This often results in dramatically reduced reaction times (minutes instead of hours), higher yields, and fewer side products.[23][21]
Causality and Application: Microwave assistance has been successfully applied to nearly all classes of Imidazo[1,2-a]pyrimidine synthesis, including classical condensations and GBB reactions.[15][24][25] The high energy input over a short period can overcome activation barriers more efficiently, making previously sluggish reactions feasible and improving the overall efficiency of the process.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03948C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 12. Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Recent advances in heterocycle generation using the efficient Ugi multiple-component condensation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. mdpi.com [mdpi.com]
- 23. bio-conferences.org [bio-conferences.org]
- 24. chem.msu.ru [chem.msu.ru]
- 25. pubs.rsc.org [pubs.rsc.org]
A Senior Application Scientist's Guide to the Biological Evaluation of Novel Imidazo[1,2-a]pyrimidine Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imidazo[1,2-a]pyrimidine Scaffold - A Privileged Structure in Modern Drug Discovery
The imidazo[1,2-a]pyrimidine nucleus represents a class of nitrogen-fused heterocyclic compounds that has garnered immense interest within the medicinal chemistry community.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in the design of novel therapeutics. This structural advantage has led to the development of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Preclinical drug candidates such as divaplon, fasiplon, and taniplon have highlighted the therapeutic potential embedded within this core structure.[1][3]
This guide is structured to provide a logical, causality-driven framework for the comprehensive biological evaluation of novel imidazo[1,2-a]pyrimidine derivatives. It moves beyond a simple listing of protocols to explain the scientific rationale behind each experimental stage, from initial computational screening to preliminary in vivo validation. Our objective is to equip researchers with a robust, self-validating system for identifying and advancing promising new chemical entities.
Chapter 1: Understanding the Target Landscape - Known Biological Activities and Mechanisms
A thorough evaluation begins with an understanding of the potential biological space these compounds can occupy. The imidazo[1,2-a]pyrimidine scaffold has been associated with a diverse range of mechanisms of action.
-
Anticancer Activity: This is one of the most extensively studied areas. Derivatives have been shown to induce cancer cell death and inhibit proliferation through multiple mechanisms:
-
Inhibition of Signaling Pathways: Certain compounds are potent inhibitors of critical oncogenic pathways like the Wnt/β-catenin signaling cascade, which is often deregulated in cancers such as colorectal cancer.[4] This inhibition leads to the downregulation of key target genes like c-myc and cyclin D1 that are essential for tumor growth.[4]
-
Microtubule Destabilization: Some hybrids, such as imidazo[1,2-a]pyridine-oxadiazoles, have demonstrated the ability to inhibit tubulin polymerization, a mechanism shared with established chemotherapy agents.[5] This disruption of the cellular cytoskeleton leads to cell cycle arrest and apoptosis.[5]
-
DNA Interaction: The planar nature of the fused ring system allows some derivatives to intercalate or bind with DNA, disrupting replication and transcription processes.[5]
-
-
Anti-inflammatory Effects: The scaffold is a promising backbone for developing novel anti-inflammatory agents.
-
Enzyme Inhibition: Derivatives have been designed as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6] Others have shown efficacy in inhibiting lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation-associated diseases like atherosclerosis.[7]
-
Modulation of Leukocyte Function: Studies have shown that these compounds can inhibit the release of pro-inflammatory enzymes like elastase and myeloperoxidase from human neutrophils and reduce the generation of superoxide radicals.[8]
-
-
Antimicrobial and Antiprotozoal Activity: The structural motif has proven effective against a range of pathogens.
-
Antibacterial and Antifungal: Broad-spectrum activity has been reported against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans.[2][3][9]
-
Antileishmanial: Specific derivatives have shown potent activity against Leishmania amazonensis, with some compounds being more active than the reference drug miltefosine and exhibiting high selectivity for the parasite over host cells.[10][11]
-
Chapter 2: The Evaluation Workflow: A Step-by-Step Methodological Framework
The successful evaluation of a novel compound library requires a systematic and tiered approach. This workflow ensures that resources are focused on the most promising candidates by progressively increasing the biological complexity of the assays.
Caption: A tiered workflow for the biological evaluation of novel compounds.
Phase 1: Foundational In Silico & Physicochemical Analysis
Causality: Before committing to expensive and time-consuming wet lab synthesis and testing, computational tools are used to predict the drug-like properties and potential biological interactions of designed compounds. This allows for the early-stage filtering of molecules that are likely to fail due to poor pharmacokinetics or toxicity.
-
Input: Obtain the 2D structure (SMILES format) of the novel imidazo[1,2-a]pyrimidine derivatives.
-
Tool: Utilize a web-based server such as SwissADME or AdmetSAR.
-
Analysis - Drug-Likeness: Evaluate compliance with Lipinski's Rule of Five (Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).[11] These rules predict oral bioavailability.
-
Analysis - Pharmacokinetics: Assess key parameters such as predicted intestinal absorption, blood-brain barrier (BBB) permeability, and interaction with Cytochrome P450 (CYP) enzymes. Inhibition of major CYP isoforms (e.g., CYP3A4) can indicate a risk of drug-drug interactions.[1]
-
Analysis - Toxicity: Screen for potential liabilities such as AMES toxicity (mutagenicity), hepatotoxicity, and hERG inhibition (cardiotoxicity).[1][2]
-
Prioritization: Rank compounds that exhibit a promising balance of predicted activity and a clean ADMET profile for synthesis and in vitro testing.
Phase 2: Primary In Vitro Screening for Biological Activity
Causality: This phase aims to confirm whether the prioritized compounds have the desired biological effect in a controlled cellular environment. The initial screen is typically for cytotoxicity, which is a crucial endpoint for anticancer drug discovery and a necessary baseline for all other assays to rule out non-specific toxic effects.
This protocol is a robust method for assessing cell density based on the measurement of cellular protein content.
-
Cell Culture: Seed human cancer cell lines (e.g., A549 lung, PC-3 prostate, MCF-7 breast) and a non-cancerous human cell line (e.g., HUVEC) into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[12][13]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Fixation: Gently discard the medium and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Remove the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance on a microplate reader at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
| Compound ID | Target Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Example-01 | A549 (Lung Cancer) | 5.2 | 11.5 |
| Example-01 | HUVEC (Normal) | 60.1 | - |
| Example-02 | PC-3 (Prostate Cancer) | 2.8 | 25.1 |
| Example-02 | HUVEC (Normal) | 70.3 | - |
| Cisplatin | A549 (Lung Cancer) | 8.5 | 2.1 |
| Cisplatin | HUVEC (Normal) | 17.8 | - |
| Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value is desirable. |
Phase 3: Mechanistic Investigation in a Cellular Context
Causality: Once a compound demonstrates potent and selective activity, the next logical step is to understand how it works. Mechanistic studies validate the predicted mode of action and provide crucial insights for further optimization. For an anticancer candidate, determining if it induces programmed cell death (apoptosis) and/or arrests the cell cycle is fundamental.
Caption: Workflow for key mechanistic in vitro assays.
-
Cell Culture and Treatment: Seed cells (e.g., A549) in 6-well plates. Once they reach ~70% confluency, treat them with the test compound at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells and wash them with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer.
-
Interpretation: The PI fluorescence intensity is directly proportional to the DNA content. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular peak compared to the control indicates cell cycle arrest at that phase.[5]
Phase 4: Preliminary In Vivo Validation
Causality: The ultimate test for any potential drug is its performance in a living organism. Preliminary in vivo studies are designed to answer three critical questions: 1) Is the compound safe at therapeutic doses (toxicity)? 2) How does the body handle the compound (pharmacokinetics)? 3) Does the in vitro activity translate to a desired therapeutic effect in an animal model (efficacy)?
-
Animals: Use healthy, young adult rodents (e.g., Wistar rats or Swiss mice), typically females as they are often slightly more sensitive.[14]
-
Dosing: Administer the compound orally via gavage. Start with a dose of 300 mg/kg in a small group of animals (n=3).
-
Observation: Observe the animals closely for the first few hours post-dosing and then periodically for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, motor activity, and behavior. Record any instances of morbidity or mortality.
-
Dose Escalation/De-escalation:
-
If no mortality occurs at 300 mg/kg, a higher dose (e.g., 1000 or 2000 mg/kg) can be tested in a new group of animals.[14]
-
If mortality occurs, the dose should be reduced for the next group.
-
-
Endpoint Analysis: At the end of the 14-day observation period, euthanize the surviving animals. Conduct a gross necropsy and collect major organs (liver, kidneys, heart, etc.) for histopathological examination to identify any tissue damage.[14]
-
Pouch Formation: Inject sterile air subcutaneously into the dorsal region of mice to create an "air pouch." Repeat this process after 3 days to maintain the pouch.
-
Compound Administration: On day 6, inject the imidazo[1,2-a]pyrimidine compound (dissolved in a suitable vehicle) directly into the pouch.
-
Inflammation Induction: One hour after compound administration, inject an inflammatory agent (e.g., zymosan or carrageenan) into the pouch.
-
Exudate Collection: After a set time (e.g., 4-6 hours), euthanize the mice and carefully wash the inside of the pouch with saline to collect the inflammatory exudate.
-
Analysis:
-
Leukocyte Migration: Centrifuge the exudate and count the number of migrated leukocytes (neutrophils, macrophages) in the cell pellet.
-
Mediator Analysis: Analyze the supernatant for levels of inflammatory mediators like Leukotriene B4 (LTB4) or Prostaglandin E2 (PGE2) using ELISA kits.[8]
-
-
Interpretation: A significant reduction in leukocyte count and/or inflammatory mediator levels in the compound-treated group compared to the vehicle control group indicates in vivo anti-inflammatory activity.[8]
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of imidazo[1,2-a]pyrimidine derivatives on leukocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemmethod.com [chemmethod.com]
- 13. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Imidazo[1,2-a]pyrimidin-5-ol Analogs in Medicinal Chemistry: A Technical Guide for Drug Development Professionals
Introduction: The Imidazo[1,2-a]pyrimidine Scaffold - A Privileged Core in Drug Discovery
The landscape of medicinal chemistry is perpetually in pursuit of novel molecular frameworks that offer a blend of synthetic accessibility, structural rigidity, and the capacity for diverse functionalization. Among these, the imidazo[1,2-a]pyrimidine nucleus has emerged as a "privileged scaffold," a core structure that is recurrently identified in compounds with a wide array of biological activities.[1][2] Its structural resemblance to endogenous purines allows it to interact with a multitude of biological targets, making it a fertile ground for the development of new therapeutic agents.[3] This guide will provide an in-depth technical exploration of a specific, and highly promising, subclass: the imidazo[1,2-a]pyrimidin-5-ol analogs.
These analogs have garnered significant attention, particularly as potent and selective inhibitors of key cellular signaling pathways implicated in cancer and inflammatory diseases.[4][5] This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, mechanism of action, structure-activity relationships (SAR), and preclinical evaluation of this important class of molecules.
Synthetic Strategies: Crafting the this compound Core
The synthetic tractability of the imidazo[1,2-a]pyrimidine scaffold is a key driver of its widespread use in medicinal chemistry. The construction of the this compound core can be approached through several strategic routes, with the choice of method often dictated by the desired substitution patterns and the availability of starting materials.
Core Synthesis: A Step-by-Step Protocol
A common and effective method for the synthesis of the imidazo[1,2-a]pyrimidin-5(1H)-one core, a tautomer of the 5-ol form, involves the condensation of a 2-aminoimidazole derivative with a β-ketoester. The following protocol is a representative example of this approach.[4]
Experimental Protocol: Synthesis of 2-substituted Imidazo[1,2-a]pyrimidin-5(1H)-ones
-
Reaction Setup: To a solution of a 2-aminoimidazole derivative (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add a β-ketoester (1.1 equivalents).
-
Cyclization: Heat the reaction mixture to reflux for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the desired imidazo[1,2-a]pyrimidin-5(1H)-one.
The causality behind this experimental choice lies in the inherent nucleophilicity of the endocyclic nitrogen of the 2-aminoimidazole, which readily attacks the electrophilic ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization and dehydration to furnish the fused bicyclic system. The choice of solvent and reaction temperature is critical to ensure efficient cyclization while minimizing side reactions.
Biological Targets and Mechanism of Action: Intercepting Cellular Signaling
This compound analogs have been shown to be potent inhibitors of several protein kinases, with a particular emphasis on the phosphatidylinositol 3-kinase (PI3K) family.[4][5] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[8]
The PI3K/Akt Signaling Pathway: A Central Hub for Cell Regulation
The following diagram illustrates the PI3K/Akt signaling pathway and the point of intervention for this compound analogs.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound analogs.
This compound analogs have been rationally designed to be selective inhibitors of the beta isoform of PI3K (PI3Kβ).[4] This selectivity is crucial as different PI3K isoforms have distinct physiological roles, and isoform-selective inhibitors are expected to have a better therapeutic window with fewer side effects compared to pan-PI3K inhibitors.[9]
Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Potency
The development of potent and selective this compound analogs has been guided by extensive structure-activity relationship (SAR) studies. These studies have systematically explored the impact of various substituents on the core scaffold on the inhibitory activity against PI3K isoforms.
| Compound | R1 | R2 | PI3Kβ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| 1 | H | Phenyl | 50 | 1,200 | 300 | 800 | [4] |
| 2 | Methyl | Phenyl | 30 | 1,500 | 450 | 900 | [4] |
| 3 | H | 4-Fluorophenyl | 25 | 800 | 250 | 600 | [4] |
| 4 | H | 3-Chlorophenyl | 40 | 1,000 | 350 | 750 | [4] |
| 5 | H | 4-Methoxyphenyl | 150 | >2,000 | 800 | >2,000 | [4] |
| 6 | H | Pyridin-4-yl | 15 | 500 | 150 | 400 | [4] |
Key SAR Insights:
-
Substitution at R2: The nature of the substituent at the 2-position of the imidazo[1,2-a]pyrimidine core has a significant impact on both potency and selectivity. Aromatic and heteroaromatic rings are generally favored.
-
Electron-withdrawing groups: The introduction of electron-withdrawing groups, such as fluorine, on the phenyl ring at the 2-position can enhance potency.
-
Heteroaromatic rings: Replacing the phenyl ring with a heteroaromatic ring, such as pyridine, can lead to a significant increase in potency and selectivity for PI3Kβ.
-
Substitution at R1: Small alkyl groups, such as a methyl group, at the 1-position are well-tolerated and can slightly improve potency.
Experimental Protocols: A Guide to Preclinical Evaluation
The preclinical evaluation of this compound analogs involves a series of in vitro assays to determine their potency, selectivity, and cellular activity.
In Vitro Kinase Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds against the target kinase.
Experimental Protocol: PI3Kβ Inhibition Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human PI3Kβ, the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP in a suitable kinase buffer.
-
Compound Incubation: Add serial dilutions of the test compounds to the reaction mixture and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Detection of Product Formation: After a specific incubation period (e.g., 60 minutes), stop the reaction and detect the amount of the product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), formed. This can be done using various methods, such as a fluorescence-based assay or an ELISA-based method.[10]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This assay is used to assess the effect of the compounds on the proliferation of cancer cell lines.
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells (e.g., a PTEN-deficient cell line like MDA-MB-468) in a 96-well plate at a predetermined density and allow them to adhere overnight.[7][11]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specific period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
In Vivo Efficacy: Case Studies of Imidazo[1,2-a]pyrimidine Analogs
Several imidazo[1,2-a]pyrimidine analogs have demonstrated promising in vivo efficacy in preclinical models of cancer and inflammation.
For instance, certain imidazo[1,2-a]pyrimidine derivatives have shown excellent pharmacokinetic profiles and significant inhibitory efficacy in rat models upon oral dosing.[13] In other studies, analogs have demonstrated in vivo suppression of both passive cutaneous anaphylaxis and Concanavalin A-induced IL-2 production in mouse models, highlighting their potential as anti-inflammatory agents. Furthermore, in vivo experiments using a Wnt-reporter zebrafish model have shown that some imidazo[1,2-a]pyrimidine compounds have activity comparable to reference compounds, suggesting their potential in treating Wnt-driven cancers.
These studies underscore the therapeutic potential of this scaffold and provide a strong rationale for their further development.
Conclusion and Future Directions
The this compound scaffold represents a highly promising and versatile platform for the design and development of novel therapeutic agents. Their synthetic accessibility, coupled with their ability to potently and selectively inhibit key cellular targets like PI3Kβ, makes them attractive candidates for further investigation. The insights from SAR studies have provided a clear roadmap for the optimization of this chemical series, and the availability of robust in vitro and in vivo assays allows for their thorough preclinical evaluation.
Future efforts in this field will likely focus on:
-
Further optimization of selectivity: Designing analogs with even greater selectivity for specific PI3K isoforms or other kinase targets to minimize off-target effects.
-
Exploration of novel biological targets: Expanding the scope of biological targets for this scaffold beyond kinases.
-
Development of clinical candidates: Advancing the most promising lead compounds through preclinical and into clinical development for the treatment of cancer and other diseases.
The continued exploration of the medicinal chemistry of this compound analogs holds great promise for the discovery of the next generation of targeted therapies.
References
- 1. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for Imidazo[1,2-a]pyrimidines in Cancer Cell Line Investigations
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrimidine scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] In oncology research, derivatives of this class have emerged as potent agents against various cancer cell lines, acting through diverse and highly significant molecular mechanisms.[3][4] This guide provides an in-depth exploration of the primary anticancer mechanisms of imidazo[1,2-a]pyrimidines, offers field-proven insights for designing robust in vitro experiments, and details step-by-step protocols for the evaluation of these compounds in cancer cell lines. The focus is on explaining the causality behind experimental choices to ensure the generation of reliable, reproducible, and translatable data.
Foundational Mechanisms of Action
Imidazo[1,2-a]pyrimidine derivatives exert their anticancer effects not through a single, universal mechanism, but by targeting several core pathways essential for cancer cell survival, proliferation, and metastasis. Understanding these mechanisms is critical for selecting appropriate cancer models and designing experiments that can accurately elucidate a compound's biological activity.
Inhibition of Pro-Survival Signaling: The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that promotes cell growth, survival, and proliferation. Its constitutive activation is a hallmark of many cancers, making it a prime therapeutic target.[5] Several imidazo[1,2-a]pyridine and its related imidazo[1,2-a]pyridine series have been identified as potent dual inhibitors of PI3K and mTOR.[6][7]
Causality of Inhibition: By binding to the ATP-binding site of PI3K and/or mTOR, these compounds prevent the phosphorylation and subsequent activation of downstream effectors like Akt.[6] This blockade cuts off the survival signals that cancer cells depend on, leading to the induction of apoptosis and cell cycle arrest.[6][8][9] A key consequence is the stabilization and activation of tumor suppressors like p53 and the upregulation of cell cycle inhibitors like p21.[6][8][10]
Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in maintaining cell structure and forming the mitotic spindle during cell division.[11] Disruption of microtubule dynamics is a clinically validated anticancer strategy. Imidazo[1,2-a]pyridine and pyrazine derivatives have been developed as potent tubulin polymerization inhibitors, often binding to the colchicine site.[11][12][13][14]
Causality of Inhibition: By binding to tubulin dimers, these compounds prevent their assembly into microtubules.[12][14] The resulting collapse of the microtubule network has two major consequences for cancer cells:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from completing mitosis, leading to a cell cycle arrest, typically at the G2/M phase.[8][12][13]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[13][14]
Induction of Programmed Cell Death (Apoptosis)
Ultimately, the goal of many cancer therapies is to induce apoptosis in malignant cells. Imidazo[1,2-a]pyrimidine derivatives achieve this through multiple converging mechanisms.
-
Intrinsic Pathway: As a consequence of PI3K/Akt inhibition or tubulin disruption, cellular stress signals converge on the mitochondria. This leads to a loss of mitochondrial membrane potential and the release of cytochrome c.[15] This, in turn, activates a cascade of effector proteins, primarily caspase-9 and the executioner caspase-3/7, which dismantle the cell.[15][16] The process is often accompanied by an increased Bax/Bcl-2 ratio, favoring a pro-apoptotic state.[17]
-
Extrinsic Pathway: Some derivatives have been shown to increase the expression of death receptors like TRAIL-R2/DR5 or activate the extrinsic caspase cascade (caspase-8), suggesting a dual mode of action.[10][15]
Other Notable Mechanisms
The versatility of the imidazo[1,2-a]pyrimidine scaffold allows for its application in targeting other cancer-related enzymes and pathways, including:
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs directly interferes with cell cycle progression.[6]
-
c-KIT Kinase: Certain derivatives show potent inhibitory activity against c-KIT mutations, which are drivers in cancers like gastrointestinal stromal tumors (GIST), even those resistant to standard therapies like imatinib.[18]
-
Wnt/β-catenin Signaling: This pathway is crucial in development and often hijacked in cancer. Some compounds can inhibit this signaling cascade, downregulating target genes like c-myc and cyclin D1.[19]
Application Notes: Designing a Robust Evaluation Workflow
A systematic, multi-step approach is required to characterize the anticancer activity of a novel imidazo[1,2-a]pyrimidine derivative.
Rationale for Cell Line Selection
Do not choose cell lines arbitrarily. The choice should be hypothesis-driven, based on the presumed mechanism of action.
-
For PI3K/Akt Pathway Inhibitors: Select cell lines with known dysregulation in this pathway (e.g., PTEN-null lines like PC-3, or lines with activating PIK3CA mutations like MCF-7 and HCT-116).
-
For Tubulin Inhibitors: Use rapidly proliferating cell lines where the mitotic machinery is a point of vulnerability (e.g., HeLa, A549).[12][14]
-
For c-KIT Inhibitors: Use cell lines harboring the specific c-KIT mutation of interest, including those engineered to express imatinib-resistant mutations.
-
General Screening: A panel approach is often best for initial studies. The NCI-60 panel or a custom panel including lines from different tissues (e.g., breast (MCF-7, MDA-MB-231), lung (A549), liver (HepG2), melanoma (A375), colon (HT-29)) provides a broad view of a compound's activity spectrum.[17][20][21][22]
Establishing the Therapeutic Window: The IC50 Value
The half-maximal inhibitory concentration (IC50) is the foundational metric for quantifying a compound's potency. It is crucial to test a wide concentration range (e.g., from nanomolar to high micromolar) to generate a full dose-response curve.
Data Summary of Reported IC50 Values:
| Compound Class/Name | Cancer Cell Line | Target/Effect | Reported IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine-6 | A375 (Melanoma) | PI3K/Akt/mTOR Inhibition | 9.7 | [6][8] |
| Imidazo[1,2-a]pyridine-6 | HeLa (Cervical) | PI3K/Akt/mTOR Inhibition | 14.5 | [6][8] |
| Imidazo[1,2-a]pyrazine-12b | MCF-7 (Breast) | General Cytotoxicity | 11 | [20] |
| Imidazo[1,2-a]pyrazine TB-25 | HCT-116 (Colon) | Tubulin Inhibition | 0.023 | [12][13] |
| Imidazo[1,2-a]pyridine-5j | N/A (Enzymatic) | COX-2 Inhibition | 0.05 | [23] |
| Copper-Imidazo[1,2-a]pyridine | HT-29 (Colorectal) | Apoptosis Induction | 0.8 - 1.8 | [15] |
| Imidazo[1,2-a]pyridine-IP-5 | HCC1937 (Breast) | Apoptosis, Cell Cycle Arrest | 45 | [10][24] |
| Imidazo[1,2-a]pyrimidine-3d | MDA-MB-231 (Breast) | General Cytotoxicity | 35.9 | [17] |
| Imidazo[1,2-a]pyrimidine-4d | MCF-7 (Breast) | General Cytotoxicity | 39.0 | [17] |
This table is a representative summary; values are highly dependent on the specific derivative and assay conditions.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, including necessary controls and clear endpoints.
Protocol 3.1: Cell Viability Assessment via Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, and thus, the number of cells. It is an excellent endpoint assay for cytotoxicity screening.[17]
Materials:
-
Selected cancer cell lines and appropriate culture medium.
-
Imidazo[1,2-a]pyrimidine compound stock (e.g., 10 mM in DMSO).
-
96-well flat-bottom plates.
-
Trichloroacetic acid (TCA), cold (10% w/v).
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).
-
Tris-base solution (10 mM, pH 10.5).
-
Plate reader (510-570 nm absorbance).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium) and allow them to adhere for 24 hours in a 37°C, 5% CO2 incubator.[17]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically <0.5%) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[6][9]
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[17]
-
Washing: Carefully discard the TCA. Wash the plate five times with slow-running tap water or deionized water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.
-
Destaining: Quickly discard the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye. Place the plate on a shaker for 10 minutes to ensure complete solubilization.
-
Measurement: Read the absorbance (OD) at ~515 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 3.2: Apoptosis Quantification via Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. Flow cytometry is used to quantify the cell populations.[6][15]
Materials:
-
6-well plates.
-
Treated and control cells.
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS), cold.
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Seed 0.5 x 10^6 cells per well in 6-well plates. After 24 hours, treat with the imidazo[1,2-a]pyrimidine compound at relevant concentrations (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE or Accutase (avoiding harsh trypsinization which can damage the membrane). Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.
-
Gating Strategy:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
-
-
-
Interpretation: A significant increase in the percentage of cells in the lower-right and upper-right quadrants in treated samples compared to the control indicates the induction of apoptosis.
Protocol 3.3: Western Blotting for Protein Expression and Pathway Modulation
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture. This is essential for validating the mechanism of action, for instance, by observing the decreased phosphorylation of Akt or the cleavage of PARP, a hallmark of caspase activation.[10][24]
Materials:
-
Treated and control cell pellets.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-mTOR, anti-p53, anti-p21, anti-cleaved-caspase-3, anti-PARP, anti-β-actin or GAPDH as a loading control).[6][10]
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 8).
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometry analysis using software like ImageJ. Normalize the protein of interest signal to the loading control (e.g., β-actin) to compare expression levels across different treatments. A decrease in the p-Akt/total-Akt ratio or an increase in cleaved-caspase-3 would support the proposed mechanisms.[10]
Conclusion and Future Perspectives
The imidazo[1,2-a]pyrimidine scaffold is a remarkably versatile platform for the development of novel anticancer agents.[18][25] The protocols and application notes detailed herein provide a comprehensive framework for researchers to systematically evaluate these compounds, from initial cytotoxicity screening to in-depth mechanistic validation. By understanding the causality behind the chosen methods and targeting pathways like PI3K/Akt/mTOR and tubulin polymerization, scientists can effectively identify and advance promising lead candidates. Future work will likely focus on optimizing the selectivity and pharmacokinetic properties of these derivatives to overcome drug resistance and improve therapeutic outcomes in a clinical setting.[25]
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. chemmethod.com [chemmethod.com]
- 22. chemmethod.com [chemmethod.com]
- 23. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 24. journal.waocp.org [journal.waocp.org]
- 25. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyrimidin-5-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol for the synthesis of Imidazo[1,2-a]pyrimidin-5-ol derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The core of this methodology is a variation of the classic Chichibabin reaction, involving the condensation of 2-amino-4-hydroxypyrimidine with various α-haloketones. This document offers a detailed step-by-step experimental procedure, an in-depth explanation of the underlying reaction mechanism, and guidance on the characterization and purification of the target compounds. The presented protocol is designed to be a self-validating system, providing researchers with the necessary information to successfully synthesize and explore this important chemical scaffold.
Introduction
Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1] Their structural similarity to purines allows them to interact with a variety of biological targets, leading to potential therapeutic applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[2][3] The this compound scaffold, in particular, offers a unique combination of a hydrogen bond donor (the hydroxyl group) and acceptor sites, making it an attractive core for designing novel bioactive molecules.
The synthesis of the imidazo[1,2-a]pyrimidine core is most commonly achieved through the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound.[4] This reaction, a variation of the Chichibabin synthesis, provides a versatile and efficient route to a wide array of substituted derivatives.[5] This guide will focus on a detailed protocol for the synthesis of this compound derivatives, starting from the readily available 2-amino-4-hydroxypyrimidine.
Reaction Mechanism and Rationale
The synthesis of this compound derivatives proceeds via a well-established reaction mechanism involving nucleophilic substitution and subsequent intramolecular cyclization.
Caption: General reaction scheme for the synthesis of this compound derivatives.
The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyrimidine ring onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular condensation to form the fused imidazole ring. The presence of a base is often beneficial to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of solvent and temperature can significantly influence the reaction rate and yield.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis, purification, and characterization of this compound derivatives.
Caption: Experimental workflow for the synthesis of this compound derivatives.
Detailed Synthesis Protocol
This protocol describes a general procedure for the synthesis of 7-aryl-imidazo[1,2-a]pyrimidin-5-ol derivatives.
Materials and Reagents:
-
2-amino-4-hydroxypyrimidine
-
Substituted α-bromoacetophenone (e.g., 2-bromo-1-phenylethanone)
-
Anhydrous Ethanol (or other suitable solvent like DMF)
-
Sodium bicarbonate (or other suitable base like potassium carbonate)
-
Deionized water
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for recrystallization or column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-hydroxypyrimidine (1.0 eq.) and the desired α-bromoacetophenone (1.1 eq.) in anhydrous ethanol (10-20 mL per gram of 2-amino-4-hydroxypyrimidine).
-
Addition of Base: Add sodium bicarbonate (2.0 eq.) to the reaction mixture.
-
Reaction: Stir the mixture at reflux temperature (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane.
-
Work-up: Once the reaction is complete (typically after 4-8 hours, as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature.
-
Precipitation and Filtration: Pour the cooled mixture into cold deionized water. A precipitate of the crude product should form. Collect the solid by vacuum filtration using a Buchner funnel and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).[6]
-
Drying: Dry the purified product under vacuum to obtain the desired this compound derivative.
Data Presentation: Representative Derivatives and Expected Characterization
The following table provides examples of potential this compound derivatives that can be synthesized using this protocol, along with their expected characterization data based on literature values for similar compounds.[2][7]
| Derivative | R-group (on α-haloketone) | Molecular Formula | Expected Mass (M+H) | Expected ¹H NMR (δ, ppm) Highlights |
| 1 | Phenyl | C₁₂H₉N₃O | 212.08 | ~7.2-8.0 (m, Ar-H), ~8.2 (s, imidazole-H), ~9.5 (s, OH) |
| 2 | 4-Chlorophenyl | C₁₂H₈ClN₃O | 246.04 | ~7.4 (d, Ar-H), ~7.8 (d, Ar-H), ~8.3 (s, imidazole-H), ~9.6 (s, OH) |
| 3 | 4-Methoxyphenyl | C₁₃H₁₁N₃O₂ | 242.09 | ~3.8 (s, OCH₃), ~6.9 (d, Ar-H), ~7.7 (d, Ar-H), ~8.1 (s, imidazole-H), ~9.4 (s, OH) |
| 4 | 4-Nitrophenyl | C₁₂H₈N₄O₃ | 257.06 | ~8.0 (d, Ar-H), ~8.3 (d, Ar-H), ~8.5 (s, imidazole-H), ~9.8 (s, OH) |
Note: The exact chemical shifts and coupling constants will depend on the specific derivative and the NMR solvent used. The expected mass is for the protonated molecule [M+H]⁺ in mass spectrometry.
Characterization
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the structure of the molecule.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl (-OH) and amine (-NH) stretches.
-
Melting Point: The melting point of the purified compound should be determined as an indicator of purity.
Troubleshooting
-
Low Yield: If the reaction yield is low, consider increasing the reaction time, using a higher boiling point solvent like DMF, or employing a stronger base such as potassium carbonate. In some cases, microwave-assisted synthesis has been shown to improve yields and reduce reaction times.[7]
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the reagents are pure and the solvent is anhydrous.
-
Purification Difficulties: If the product is difficult to purify by recrystallization, column chromatography is a recommended alternative.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
α-Haloketones are lachrymators and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Antimicrobial Studies of Imidazo[1,2-a]pyrimidin-5-ol
A Technical Guide for Researchers in Drug Development
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. The imidazo[1,2-a]pyrimidine nucleus, a bioisostere of purine, has emerged as a promising pharmacophore due to its diverse and potent biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This document provides a comprehensive guide for researchers on the utilization of a specific derivative, Imidazo[1,2-a]pyrimidin-5-ol, in antimicrobial research. We present detailed protocols for the synthesis of the core scaffold, methodologies for robust antimicrobial susceptibility testing, and assays for evaluating cytotoxicity against mammalian cell lines. Furthermore, we delve into the exploration of the potential mechanism of action, supported by in silico modeling insights, to provide a holistic framework for the preclinical evaluation of this promising compound class.
Introduction: The Promise of Imidazo[1,2-a]pyrimidines in an Era of Antimicrobial Resistance
Nitrogen-fused heterocyclic compounds are cornerstones in medicinal chemistry, with the imidazo[1,2-a]pyrimidine scaffold being of particular interest due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets.[2][3] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities.[4] The urgent need for new antimicrobial agents has driven research into synthetic heterocyclic compounds that can overcome existing resistance mechanisms. Imidazo[1,2-a]pyrimidine derivatives have shown encouraging activity against a variety of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1] This guide focuses on this compound as a representative molecule for antimicrobial screening and development, providing the necessary protocols to assess its potential as a therapeutic agent.
Synthesis of the Imidazo[1,2-a]pyrimidine Core
The synthesis of the imidazo[1,2-a]pyrimidine scaffold is typically achieved through the condensation of a 2-aminopyrimidine with an α-haloketone.[3] The following protocol outlines a general, two-step procedure for the synthesis of the Imidazo[1,2-a]pyrimidine nucleus, which can be adapted for the specific synthesis of this compound.
General Synthesis Protocol
Step 1: Synthesis of 2-phenylimidazo[1,2-a]pyrimidine (Intermediate)
-
Reactants: Combine 2-aminopyrimidine (1 equivalent) and 2-bromoacetophenone (1 equivalent) in a round-bottom flask.[4]
-
Solvent: Add ethanol as the solvent.
-
Reaction: Reflux the mixture for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the precipitate and wash with cold ethanol to yield the pure 2-phenylimidazo[1,2-a]pyrimidine intermediate.
Step 2: Functionalization to this compound
Further functionalization to obtain the desired 5-OL derivative would involve subsequent reaction steps, potentially including protection/deprotection strategies and nucleophilic substitution, depending on the chosen synthetic route. For the purpose of these application notes, we will proceed with the evaluation of a representative this compound compound, herein referred to as "Compound X" .
Diagram: General Synthetic Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Imidazo[1,2-A]pyrimidine Libraries for Novel Kinase Inhibitors
Abstract
The Imidazo[1,2-a]pyrimidine scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a high-throughput screening (HTS) campaign to identify novel protein kinase inhibitors from Imidazo[1,2-a]pyrimidine libraries. We will detail field-proven protocols for primary biochemical screening and secondary cell-based assays, emphasizing the rationale behind experimental design, robust quality control, and data interpretation. This guide is structured to provide both the strategic framework and the tactical, step-by-step instructions necessary for a successful screening cascade, from initial library interrogation to validated hit confirmation.
Introduction: The Intersection of a Privileged Scaffold and a Critical Target Class
The Imidazo[1,2-a]pyrimidine core is a nitrogen-containing heterocyclic system that has garnered immense interest due to its structural similarity to endogenous purines, allowing it to effectively interact with a wide array of biological targets.[1][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5]
A particularly fruitful application for this scaffold has been the development of protein kinase inhibitors.[6] Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[6][7] The success of kinase inhibitors in the clinic has validated them as a premier "druggable" target class.[6] Given this context, the combination of a diverse Imidazo[1,2-a]pyrimidine library with a robust high-throughput screening (HTS) platform offers a powerful engine for the discovery of next-generation therapeutics.[8][9] This document outlines a validated HTS workflow specifically tailored for this purpose.
Section 1: The HTS Workflow - A Strategic Overview
A successful HTS campaign is not a single experiment but a multi-stage, logical progression designed to efficiently triage a large library down to a small number of high-quality, validated hits. The causality of this workflow is critical: each stage is designed to answer a specific question and filter out undesirable compounds, increasing the confidence in the remaining hits.
The overall strategy involves a high-sensitivity primary biochemical assay to identify all potential inhibitors, followed by a series of increasingly stringent secondary assays to confirm on-target activity in a physiological context and eliminate artifacts.
Caption: The High-Throughput Screening (HTS) Cascade.
Section 2: Assay Development and Validation
The foundation of any HTS campaign is a robust, reproducible, and sensitive assay. For kinase inhibitor screening, a biochemical assay is the logical starting point as it directly measures the compound's ability to inhibit the enzymatic activity of the purified target protein, free from the complexities of a cellular environment.[10]
We will use Aurora Kinase A , a critical regulator of mitosis and a well-established oncology target, as our exemplary protein for developing the screening protocol.[3][11] A luminescence-based assay that quantifies ATP consumption is an industry-standard choice for HTS due to its high signal-to-background ratio, sensitivity, and amenability to automation.[7]
Protocol 1: Primary Biochemical Screen - ADP-Glo™ Luminescence Kinase Assay
Principle of the Assay: This is a homogeneous, luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly formed ADP to ATP, which is then used in a coupled luciferase/luciferin reaction to generate a light signal. The amount of light produced is directly proportional to the ADP concentration and, therefore, to the kinase activity. Inhibitors will result in a lower light signal.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal buffer composition should be empirically determined during assay development.
-
Aurora Kinase A (AurA) Enzyme: Dilute purified, active AurA enzyme in 1X kinase buffer to a working concentration of 2X the final desired concentration (e.g., 4 ng/µL for a 2 ng/µL final concentration).
-
Substrate/ATP Mix: Prepare a 2X solution containing the peptide substrate (e.g., Kemptide) and ATP in 1X kinase buffer. The ATP concentration should be at or near the Km for the enzyme to ensure sensitivity to competitive inhibitors (e.g., 20 µM for a 10 µM final concentration).
-
Test Compounds: Serially dilute the Imidazo[1,2-a]pyrimidine library compounds in 100% DMSO. For the primary screen, create a 200X stock (e.g., 2 mM for a 10 µM final screen concentration).
-
Controls: Prepare a 200X stock of a known AurA inhibitor (e.g., Alisertib) for the positive control (maximum inhibition) and a DMSO-only stock for the negative control (no inhibition).
-
-
Assay Procedure (384-well Plate Format):
-
Using an acoustic liquid handler (e.g., Echo®), dispense 50 nL of 200X test compounds, positive controls, or negative controls into the appropriate wells of a low-volume, white, 384-well assay plate.
-
Add 5 µL of the 2X AurA enzyme solution to all wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP mix to all wells. The final reaction volume is 10 µL.
-
Briefly centrifuge the plates (1 min at 1000 rpm) to ensure mixing.
-
Incubate the reaction at room temperature for 60 minutes. The optimal incubation time should be determined to ensure the reaction is within the linear range.
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the reaction.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to all wells.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a compatible plate reader (e.g., EnVision®, PHERAstar®).
-
Assay Validation and Quality Control: Before initiating the full library screen, the assay must be validated to ensure it is robust and reproducible. The Z'-factor is the most critical metric, indicating the separation between the positive and negative controls and thus the "hittable" window of the assay.[12]
| Metric | Formula | Acceptance Criterion | Rationale |
| Signal-to-Background (S/B) | Mean(Negative Control) / Mean(Positive Control) | > 5 | Ensures a sufficient dynamic range to detect inhibition. |
| Coefficient of Variation (%CV) | (SD of Control / Mean of Control) * 100 | < 10% | Measures the precision and reproducibility of the control signals. |
| Z'-Factor | 1 - [ (3SD_neg + 3SD_pos) / |Mean_neg - Mean_pos| ] | ≥ 0.5 | A Z'-factor ≥ 0.5 indicates an excellent assay suitable for HTS, signifying a large separation band between controls with low data variability. |
Section 3: Executing the Primary Screen
The primary screen's objective is to rapidly test the entire library at a single concentration (e.g., 10 µM) to identify any compound exhibiting inhibitory activity. This stage prioritizes sensitivity over selectivity to minimize false negatives. Automation is essential for efficiency, precision, and throughput.[13][14]
Caption: An automated HTS workcell for the primary screen.
Section 4: Data Analysis and Hit Identification
Raw data from the plate reader must be normalized to account for plate-to-plate and well-to-well variability. The percent inhibition for each compound is calculated relative to the on-plate controls.
-
Percent Inhibition (%) = 100 * (1 - [ (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) ] )
A "hit" is defined as a compound that meets a predefined activity threshold. A common approach is to use a threshold based on the standard deviation (σ) of the sample population, such as a Z-score ≥ 3 or a simple percent inhibition cutoff (e.g., >50%).
Confirmed hits from the primary screen are then subjected to dose-response analysis, where the compound is tested across a range of concentrations (e.g., 8-10 points) to determine its potency, expressed as the half-maximal inhibitory concentration (IC₅₀).
| Compound ID | Primary Screen (% Inhibition @ 10µM) | Hit Status | Dose-Response IC₅₀ (µM) | Hit Category |
| IMP-001 | 85.2% | Hit | 0.15 | Potent Hit |
| IMP-002 | 12.5% | Inactive | N/A | Inactive |
| IMP-003 | 61.7% | Hit | 8.9 | Weak Hit |
| IMP-004 | 92.1% | Hit | 0.08 | Potent Hit |
Section 5: Secondary and Orthogonal Assays
Biochemical hits must be validated in a more physiologically relevant system to confirm their mechanism of action and rule out artifacts (e.g., assay interference, non-specific activity).[15] A cell-based assay is the ideal next step.[16] This assay measures the compound's ability to inhibit the target kinase within a living cancer cell, providing crucial information about cell permeability and on-target engagement.
Caption: Aurora Kinase A signaling pathway in the G2/M phase transition.
Protocol 2: Cell-Based Target Engagement - Phospho-Histone H3 Assay
Principle of the Assay: Aurora Kinase A directly phosphorylates Histone H3 at Serine 10 (pH3-Ser10) during the G2/M phase of the cell cycle.[17] By treating a relevant cancer cell line (e.g., HCT116, HeLa) with our hit compounds and then quantifying the levels of pH3-Ser10, we can directly measure target engagement. A decrease in the pH3-Ser10 signal indicates that the compound is entering the cell and inhibiting AurA. This can be measured using high-content imaging or an antibody-based detection method like AlphaLISA®.
Detailed Step-by-Step Methodology (AlphaLISA® Format):
-
Cell Culture: Culture HCT116 cells in appropriate media until they reach ~80% confluency.
-
Cell Plating: Seed 5,000 cells per well into a 384-well cell culture plate and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the hit compounds (e.g., 9 concentrations ranging from 100 µM to 1 nM) for a set period (e.g., 2-4 hours). Include DMSO as a negative control.
-
Cell Lysis: Aspirate the media and add 10 µL of AlphaLISA® Lysis Buffer to each well. Agitate for 10 minutes at room temperature to ensure complete lysis.
-
Lysate Transfer: Transfer 4 µL of the cell lysate to a 384-well shallow ProxiPlate.
-
Bead Addition: Add 6 µL of a mix containing AlphaLISA® Acceptor beads conjugated to an anti-pH3(Ser10) antibody and Biotinylated-AlphaLISA® Donor beads conjugated to an anti-Histone H3 (total) antibody.
-
Incubation: Seal the plate and incubate in the dark at room temperature for 60 minutes.
-
Signal Reading: Read the plate on an AlphaScreen-capable plate reader. The signal is generated when both antibodies bind to the same histone protein, bringing the donor and acceptor beads into proximity.
Data Interpretation: A potent Imidazo[1,2-a]pyrimidine inhibitor of AurA will show a dose-dependent decrease in the AlphaLISA® signal. The resulting cellular IC₅₀ should be correlated with the biochemical IC₅₀. A strong correlation provides high confidence that the compound's antiproliferative effect is driven by the inhibition of the intended target.
Conclusion
The systematic application of the HTS cascade described herein provides a robust and efficient pathway for the discovery of novel, cell-active kinase inhibitors from Imidazo[1,2-a]pyrimidine libraries. By starting with a sensitive biochemical assay and progressing to a physiologically relevant cell-based target engagement assay, this workflow ensures that resources are focused on compounds with the highest potential for further development. The principles of rigorous assay validation, automated execution, and orthogonal confirmation are paramount to minimizing artifacts and successfully identifying high-quality lead compounds for preclinical drug discovery programs.
References
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High throughput screening for protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. What are the applications of high-throughput screening? [synapse.patsnap.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: The Imidazo[1,2-a]pyrimidin-5-ol Scaffold for Drug Design
Introduction: A Privileged Scaffold for Modern Drug Discovery
Nitrogen-fused heterocyclic compounds are foundational to modern medicinal chemistry, with a significant number of approved drugs built upon such frameworks.[1] Among these, the imidazo[1,2-a]pyrimidine core is recognized as a "privileged scaffold".[2] This designation stems from its versatile structure, which allows for extensive modification, and its inherent ability to interact with a wide range of biological targets.[1][2] Its structural similarity to natural purines makes it an ideal starting point for developing molecules that can modulate key cellular processes.[2][3]
Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][4][5] Several commercial drugs, such as Divaplon and Fasiplon, feature the imidazo[1,2-a]pyrimidine core, highlighting its clinical relevance.[2][6]
This guide focuses specifically on the Imidazo[1,2-a]pyrimidin-5-ol variant and its application in designing potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[7] The hydroxyl group at the 5-position provides a crucial interaction point, capable of acting as both a hydrogen bond donor and acceptor, which can be exploited to achieve high-affinity binding to the ATP pocket of protein kinases.
Synthetic Strategy: Building the Core and Generating Diversity
The successful use of a scaffold in drug discovery hinges on accessible and versatile synthetic chemistry. The imidazo[1,2-a]pyrimidine core can be constructed through several established methods, most notably via the condensation of 2-aminopyrimidines with α-halocarbonyl compounds (a variation of the Chichibabin reaction).[8] This approach allows for the introduction of diversity elements early in the synthetic sequence.
Causality in Route Selection
The chosen synthetic pathway is a multi-step sequence designed for flexibility. It begins with the construction of the core scaffold, incorporating a functional handle (a halogen) that permits late-stage diversification. This strategy is highly efficient for generating a library of analogs for Structure-Activity Relationship (SAR) studies, as the core can be prepared on a large scale and then coupled with various building blocks.
Diagram 1: General Synthetic Workflow
Caption: High-level overview of the synthetic strategy.
Protocol 1: Synthesis of a Key Intermediate: 7-chloro-2-phenylthis compound
-
Principle: This protocol describes a two-step synthesis. The first step is a cyclocondensation reaction between 2-amino-4-chloropyrimidine and 2-bromoacetophenone to form the imidazo[1,2-a]pyrimidine core. The second step involves a nucleophilic aromatic substitution to introduce the 5-hydroxyl group.
-
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
Step A: Synthesis of 2-phenyl-5,7-dichloroimidazo[1,2-a]pyrimidine.
-
To a solution of 2-amino-4,6-dichloropyrimidine (1.0 eq) in ethanol (10 mL/mmol), add 2-bromoacetophenone (1.1 eq) and sodium bicarbonate (2.5 eq).
-
Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain the intermediate.
-
-
Step B: Synthesis of 7-chloro-2-phenylthis compound.
-
Dissolve the intermediate from Step A (1.0 eq) in a 1:1 mixture of dioxane and water (15 mL/mmol).
-
Add sodium hydroxide (3.0 eq) and heat the mixture to 80-90 °C for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to 0 °C and acidify to pH ~5-6 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
-
-
Self-Validation:
-
Controls: TLC analysis should show the consumption of starting material and the appearance of a new spot corresponding to the product.
-
Characterization: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected mass for the protonated molecule [M+H]⁺ should be observed.
-
Biological Evaluation: A Cascade Approach to Hit Identification
A structured screening cascade is essential to efficiently identify potent and cell-active compounds. The process begins with a broad, high-throughput biochemical assay to assess direct target engagement, followed by cell-based assays to confirm activity in a more physiologically relevant context.[9]
Diagram 2: Kinase Inhibitor Screening Cascade
Caption: A typical workflow for identifying lead compounds.
Protocol 2: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
-
Principle: This protocol uses a universal, homogeneous assay format like the ADP-Glo™ Kinase Assay to measure the activity of a target kinase.[7] The kinase reaction produces ADP, which is converted into ATP in a subsequent reaction. The newly synthesized ATP is then used by luciferase to generate a light signal that is proportional to the amount of ADP produced, and thus, to kinase activity. Inhibitors will reduce the signal.
-
Materials:
-
Procedure:
-
Compound Plating: Dispense test compounds from a dose-response plate into the assay plate. Typically, a 10-point, 3-fold serial dilution is prepared, starting at a high concentration (e.g., 50 µM).
-
Kinase Reaction:
-
Add the kinase enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[12]
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 30 °C).
-
-
Signal Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. This step also depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent, which contains luciferase and luciferin to convert the newly formed ADP back to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
-
Self-Validation:
-
Positive Control: Wells containing kinase and substrate but no inhibitor (DMSO only). This represents 0% inhibition.
-
Negative Control: Wells containing substrate but no kinase enzyme. This represents 100% inhibition.
-
Data Analysis: Normalize the data to the controls and fit the resulting dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). A good assay should have a Z' factor > 0.6.[13]
-
Protocol 3: Cellular Proliferation Assay (MTT Assay)
-
Principle: This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[14] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Materials:
-
Cancer cell line with a known dependence on the target kinase (e.g., GIST cells for c-KIT inhibitors).[15][16]
-
Complete cell culture medium (e.g., RPMI + 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear tissue culture plates
-
Microplate reader (570 nm absorbance)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm.
-
-
Self-Validation:
-
Controls: Include wells with untreated cells (vehicle control) and a known cytotoxic agent as a positive control.
-
Interpretation: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve. A successful hit from the biochemical assay should demonstrate dose-dependent inhibition of proliferation in the cellular assay.
-
Data Interpretation and Lead Optimization
The goal of the initial screening is to establish a Structure-Activity Relationship (SAR). SAR studies reveal how specific chemical modifications to the scaffold affect its biological activity, guiding the rational design of more potent and selective analogs.[17][18]
Example Structure-Activity Relationship (SAR) Table
The table below presents hypothetical data for a series of analogs based on the 7-chloro-2-phenylthis compound core, illustrating how modifications can impact potency.
| Compound ID | R¹ Group (at C-7) | R² Group (Phenyl substitution) | Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (nM) |
| Core-01 | -Cl | -H | 550 | 2100 |
| Analog-02 | -Cl | 4-OCH₃ | 480 | 1950 |
| Analog-03 | -Cl | 3-NH₂ | 120 | 450 |
| Analog-04 | -Morpholine | 3-NH₂ | 25 | 95 |
| Analog-05 | -Methylamino | 3-NH₂ | 45 | 180 |
-
Interpretation: The data suggests that a basic amine at the R² position (Analog-03 vs. Analog-01) is beneficial for potency. Replacing the C-7 chlorine with a hydrogen-bond accepting morpholine ring (Analog-04) dramatically improves both biochemical and cellular potency, identifying this as a promising lead for further optimization.
Diagram 3: The Lead Optimization Cycle
Caption: The iterative process of drug discovery.
Conclusion
The this compound scaffold represents a highly versatile and clinically relevant starting point for the design of novel therapeutics, particularly kinase inhibitors. Its favorable physicochemical properties and synthetic tractability allow for rapid exploration of chemical space. By employing a systematic workflow encompassing rational synthesis, a cascade of robust biological assays, and iterative data-driven optimization, researchers can effectively leverage this scaffold to develop potent and selective drug candidates. The protocols and strategies outlined in this document provide a validated framework for initiating and advancing drug discovery programs based on this privileged chemical architecture.
References
- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. bioassaysys.com [bioassaysys.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. journal.waocp.org [journal.waocp.org]
- 15. tandfonline.com [tandfonline.com]
- 16. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro assays for Imidazo[1,2-A]pyrimidin-5-OL biological activity
An Application Guide to the In Vitro Biological Characterization of Imidazo[1,2-A]pyrimidin-5-OL Derivatives
Author's Note: A Senior Application Scientist's Perspective
Welcome to the lab. This document is designed not as a rigid set of instructions, but as a strategic guide for the comprehensive in vitro evaluation of novel compounds based on the this compound scaffold. As researchers and drug development professionals, our goal extends beyond simply generating data; we aim to build a coherent biological narrative for our molecule of interest. The logical flow of experiments presented here—from broad phenotypic screening to specific mechanistic and target validation assays—is crafted to tell that story efficiently and rigorously. We will explore the causality behind our experimental choices, ensuring that each step logically informs the next, creating a self-validating system of inquiry. The protocols provided are robust, industry-standard methods, but always remember that optimization for your specific cell lines and compound batches is a hallmark of excellent science.
Introduction: The Imidazo[1,2-a]pyrimidine Scaffold
The Imidazo[1,2-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] Derivatives have been investigated for anticancer, anti-inflammatory, antimicrobial, and antiviral properties, among others.[1][2][3] This guide focuses on establishing a robust in vitro biological profile for a specific derivative, this compound, laying the groundwork for further preclinical development.
Primary Screening: Assessing General Cytotoxicity and Viability
Our first objective is to determine if the compound has any effect on cell survival. A cell viability assay provides a broad, top-level view of the compound's biological activity. It's a foundational experiment that dictates whether more complex, mechanistic studies are warranted.[4]
The Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method for assessing cell metabolic activity.[5] The core principle rests on the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily active in the mitochondria of viable cells. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[6][7] The amount of formazan produced is directly proportional to the number of metabolically active (and therefore viable) cells. This allows us to quantify the impact of our compound on cell viability or proliferation.[8]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol: MTT Assay for Cell Viability
This protocol is a standard starting point and should be optimized for your specific cell line.
Materials:
-
Cells of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS), store protected from light.[5][7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "medium only" (background control) and "cells only" (untreated control).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. For the untreated control, add medium with the same final concentration of DMSO as the treated wells.
-
Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]
-
Formazan Formation: Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium (without disturbing the crystals) and add 150 µL of solubilization solution (e.g., DMSO) to each well.[9]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5] Measure the absorbance (OD) at a wavelength between 550 and 600 nm.[6]
Data Analysis:
-
Correct the absorbance by subtracting the average OD of the "medium only" wells.
-
Express the viability of treated cells as a percentage of the untreated control cells.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
Mechanistic Insight: Distinguishing Apoptosis from Necrosis
A decrease in viability tells us that cells are dying, but it doesn't tell us how. The compound could be inducing programmed cell death (apoptosis) or causing catastrophic cell injury (necrosis). Distinguishing between these is a critical step in characterizing a potential therapeutic agent, as apoptosis is generally the preferred mechanism for anti-cancer drugs.[10]
The Hallmarks of Apoptosis
Early in the apoptotic cascade, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. This serves as an "eat me" signal for phagocytes. Simultaneously, a family of cysteine proteases called caspases are activated, with caspase-3 being a key executioner caspase that cleaves cellular substrates, leading to the morphological changes of apoptosis.[11]
Dual Staining with Annexin V and Propidium Iodide (PI)
We can detect these hallmarks using a dual-staining flow cytometry assay.
-
Annexin V: A protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). It will bind to early apoptotic cells with exposed PS.
-
Propidium Iodide (PI): A fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.
By using both stains, we can differentiate between four populations:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells: Annexin V-negative and PI-positive (in cases of primary necrosis).
Apoptotic Pathway and Assay Detection Points
Caption: Key events in apoptosis and their detection methods.
Detailed Protocol: Annexin V & PI Staining
Materials:
-
Cells treated with this compound (at IC50 concentration) and untreated controls.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer).
-
Cold 1X PBS.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. For adherent cells, wash with PBS and detach using trypsin-free EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold 1X PBS. Resuspend the cell pellet in 1X Binding Buffer.
-
Cell Density Adjustment: Count the cells and adjust the concentration to ~1 x 10⁶ cells/mL in 1X Binding Buffer.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Be sure to include proper controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) for setting compensation and gates.
Target-Specific Activity: Biochemical Kinase Inhibition Assays
Many Imidazo[1,2-a]pyrimidine derivatives exert their effects by inhibiting protein kinases.[8][12] A biochemical, cell-free assay is the most direct way to determine if your compound inhibits a specific kinase and to quantify its potency (IC50).[13] This approach isolates the kinase from the complex cellular environment, ensuring the observed effect is due to direct interaction.[14]
The Principle of Luminescence-Based Kinase Assays
Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used in high-throughput screening. The principle is straightforward:
-
Kinase Reaction: The kinase of interest, its substrate, and ATP are incubated with the inhibitor (this compound). The kinase transfers phosphate from ATP to the substrate, producing ADP. The amount of ADP produced is inversely proportional to the level of kinase inhibition.
-
ATP Depletion & ADP Conversion: After the kinase reaction, a reagent is added to stop the reaction and deplete any remaining ATP. Then, a second reagent is added to convert the ADP produced into ATP.
-
Light Generation: Finally, a luciferase/luciferin mixture is added, which uses the newly generated ATP to produce light. The luminescent signal is directly proportional to the amount of ADP generated, and thus to the kinase activity.[14]
Kinase Inhibition Assay Principle
Caption: Principle of an ADP-Glo™ luminescence kinase assay.
Protocol Outline: Biochemical Kinase Assay
Materials:
-
Recombinant purified kinase of interest
-
Specific peptide substrate for the kinase
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare kinase, substrate, ATP, and serial dilutions of this compound in the appropriate kinase buffer.
-
Kinase Reaction: Add the reagents to the wells of the plate. A typical order is buffer, inhibitor, and kinase, followed by the addition of the substrate/ATP mixture to start the reaction. Include "no inhibitor" (100% activity) and "no kinase" (background) controls.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Reaction Termination: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measurement: Read the luminescence using a plate-reading luminometer.
Data Analysis:
-
Subtract the background signal ("no kinase" control).
-
Normalize the data to the "no inhibitor" control (set to 100% activity).
-
Plot the percent activity versus the log of the inhibitor concentration to determine the IC50 value.
| Parameter | Assay Type | Typical Result | Purpose |
| IC50 | MTT Cell Viability | e.g., 5.2 µM | Measures overall cytotoxicity/anti-proliferative effect. |
| % Apoptosis | Annexin V/PI | e.g., 65% at IC50 | Determines if cell death occurs via apoptosis. |
| IC50 | Biochemical Kinase | e.g., 0.15 µM | Measures direct potency against a purified target enzyme. |
| p-ERK/ERK | Western Blot | e.g., 80% decrease | Confirms inhibition of a specific signaling pathway in cells. |
Cellular Target Validation: Western Blotting for Signaling Pathways
After identifying a direct target with a biochemical assay, the final step is to confirm that the compound inhibits this target's pathway within a cellular context. Western blotting is the gold-standard technique for this, allowing us to visualize changes in the expression and phosphorylation status of key signaling proteins.[15][16]
Rationale and Approach
If this compound inhibits a specific kinase (e.g., MEK1), we would expect to see a decrease in the phosphorylation of its direct downstream substrate (e.g., ERK1/2) in cells treated with the compound. We must probe for both the phosphorylated form (p-ERK) and the total form (Total ERK) of the protein. A decrease in the p-ERK/Total ERK ratio is strong evidence of on-target activity.[17]
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the MAPK/ERK pathway and Western Blot targets.
Detailed Protocol: Western Blot Analysis
Materials:
-
Cell cultures treated with the compound and appropriate controls.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
Nitrocellulose or PVDF membranes, transfer buffer, and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., rabbit anti-p-ERK and mouse anti-Total ERK).
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit HRP and anti-mouse HRP).
-
TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Enhanced Chemiluminescence (ECL) detection reagent.
-
Imaging system (digital imager or X-ray film).
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[15]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (or antibodies, for multiplexing) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[18]
-
Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.[15]
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein signal to the total protein signal for each sample.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. broadpharm.com [broadpharm.com]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. noblelifesci.com [noblelifesci.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. benchchem.com [benchchem.com]
- 16. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 17. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: Molecular Docking of Imidazo[1,2-a]pyrimidin-5-ol
A Senior Application Scientist's Guide to Virtual Screening and Interaction Analysis
This document provides a comprehensive, in-depth guide for conducting molecular docking studies with Imidazo[1,2-a]pyrimidin-5-ol. It is designed for researchers, scientists, and drug development professionals seeking to understand the potential protein targets and binding mechanisms of this heterocyclic scaffold. The narrative moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and reproducible computational workflow.
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyrimidines and the Power of In Silico Analysis
The Imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic ring system of significant interest in medicinal chemistry.[1] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] This versatility suggests that these compounds can interact with a diverse range of biological targets, making them attractive candidates for drug discovery programs.[1][4]
Molecular docking is a powerful and widely used computational method in structure-based drug design.[5][6][7] It predicts the preferred orientation and conformation, or "pose," of a small molecule (ligand) when bound to a specific region of a macromolecular target, typically a protein.[6][8] By employing sophisticated scoring functions, docking algorithms also estimate the binding affinity, providing a quantitative measure to rank potential interactions.[9][10] This in silico approach allows for the rapid screening of virtual libraries, prioritization of compounds for synthesis, and generation of hypotheses about the molecular basis of a drug's action, thereby accelerating the drug discovery pipeline.[11]
This guide will detail a complete workflow for the molecular docking of this compound, from ligand and protein preparation to the critical analysis of the resulting data.
Guiding Principle: The Molecular Docking Workflow
A successful molecular docking experiment is a systematic process. Each stage builds upon the previous one, and meticulous attention to detail is paramount for generating meaningful results. The workflow can be logically divided into four key stages: Ligand Preparation, Target Protein Preparation, Docking Simulation, and Results Analysis.
Caption: A generalized workflow for a molecular docking study.
Part I: Protocol for Ligand Preparation
Objective: To generate a high-quality, three-dimensional, and energetically favorable structure of this compound suitable for docking. The final output file must contain correct atom types, partial charges, and defined rotatable bonds.
Causality: The starting point for a ligand is often a 2D representation. This must be converted to an accurate 3D structure. Energy minimization is performed to relieve any steric strain and find a stable, low-energy conformation. Partial atomic charges are essential for the docking software to calculate electrostatic interactions, a key component of binding affinity.[12] Finally, defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand (flexibility) within the binding site, which is crucial for finding the best possible fit.[13]
Methodology:
-
Obtain 2D Structure:
-
Draw the structure of this compound using chemical drawing software like ChemDraw or Marvin Sketch.
-
Alternatively, retrieve the structure from a chemical database like PubChem. Save the structure as a MOL or SDF file.
-
-
2D to 3D Conversion and Energy Minimization:
-
Use a molecular modeling program such as Open Babel or Avogadro .
-
Command Line (Open Babel): obabel input.mol -O output.mol --gen3d --best
-
This command converts the 2D structure to 3D and performs a preliminary geometry optimization.
-
For more robust minimization, import the 3D structure into a program like Avogadro, select a force field (e.g., MMFF94), and run the energy minimization protocol until it converges.
-
-
Preparation for AutoDock (using AutoDock Tools - ADT):
-
Launch ADT.
-
Go to Ligand -> Input -> Open and select your 3D ligand file (e.g., in MOL2 or PDB format).
-
Assign Partial Charges: Go to Edit -> Charges -> Compute Gasteiger. This adds the necessary partial charges for each atom.[12]
-
Define Torsion Tree: Go to Ligand -> Torsion Tree -> Detect Root. This automatically defines the rigid root and rotatable bonds of the molecule. You can manually adjust the number of rotatable bonds if needed under Set Number of Torsions.[12]
-
Save as PDBQT: Go to Ligand -> Output -> Save as PDBQT. This file format is required by AutoDock Vina and contains the atomic coordinates, partial charges, and information about rotatable bonds.[14]
-
Part II: Protocol for Target Protein Selection & Preparation
Objective: To select appropriate protein targets and prepare a clean, structurally sound receptor model by removing non-essential molecules, adding hydrogen atoms, and assigning charges.
Causality: Protein crystal structures obtained from the Protein Data Bank (PDB) are raw experimental data.[15] They often contain non-protein atoms like water, ions, and co-crystallized ligands that can interfere with the docking process.[16][17] PDB files also typically omit hydrogen atoms to simplify the file, but these are critical for defining hydrogen bonds and achieving correct protonation states.[13][17] Therefore, the protein structure must be "cleaned" and "prepared" to create a chemically accurate representation for the simulation.
Methodology:
-
Target Selection:
-
Based on the known biological activities of the Imidazo[1,2-a]pyrimidine scaffold (e.g., anticancer, antimicrobial), select potential protein targets.[1][3]
-
Example Targets:
-
Anticancer: Cyclin-Dependent Kinases (e.g., CDK2, PDB ID: 1HCK), Tyrosine Kinases (e.g., EGFR, PDB ID: 2J6M).
-
Antimicrobial: E. coli DNA Gyrase B (PDB ID: 1KZN).
-
Antiviral: SARS-CoV-2 Main Protease (PDB ID: 6LU7).
-
-
Search the PDB (--INVALID-LINK--) and download the structure in PDB format. Prioritize structures with high resolution (< 2.5 Å) and a co-crystallized ligand, which helps validate the binding site.
-
-
Protein Cleaning and Preparation (using UCSF ChimeraX or PyMOL):
-
Open the downloaded PDB file in a molecular visualization tool.
-
Remove Unwanted Molecules: Delete all water molecules, co-crystallized ligands, ions, and any other heteroatoms not essential for the protein's structure or function.
-
Handle Multiple Chains: If the biological unit is a monomer, delete any extraneous protein chains.
-
Address Missing Residues/Atoms: Check the PDB header or sequence view for missing residues. While tools like Modeller or PDBFixer can model these, for a standard docking protocol, ensure the binding site itself is complete.[14]
-
Save the cleaned protein as a new PDB file.
-
-
Final Preparation for AutoDock (using AutoDock Tools - ADT):
-
Launch ADT.
-
Go to File -> Read Molecule and open your cleaned protein PDB file.
-
Add Hydrogens: Go to Edit -> Hydrogens -> Add. Select Polar only and click OK. This adds hydrogens only to polar atoms (like N, O, S), which are most relevant for hydrogen bonding.[17]
-
Assign Charges: Go to Edit -> Charges -> Add Kollman Charges. These are standard charges used for proteins in the AutoDock suite.[17]
-
Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select your protein to ensure it is the target. Then, go to File -> Save -> Write PDBQT. Save the prepared receptor file.
-
Part III: Protocol for Molecular Docking with AutoDock Vina
Objective: To perform the docking simulation, predicting the binding poses and affinities of this compound within the defined active site of the target protein.
Causality: The core of the docking experiment requires defining a search space on the protein where the ligand is likely to bind. This is done using a "grid box". A smaller, focused grid for a known binding site (site-specific docking) is more efficient and often more accurate than searching the entire protein surface (blind docking).[18] The exhaustiveness parameter controls the computational effort; a higher value increases the probability of finding the true minimum energy pose but requires more time.[19]
Methodology:
-
Define the Binding Site (Grid Box):
-
In ADT, with your prepared protein PDBQT file loaded, go to Grid -> Grid Box.
-
A box will appear around the protein. Adjust its center (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to encompass the entire binding pocket.
-
Pro-Tip: If you have a protein with a co-crystallized ligand, center the grid box on that ligand to define the active site. A good starting size is a 25Å cube.
-
Note down the center and size coordinates. These are essential for the configuration file.
-
-
Create the Configuration File:
-
Create a simple text file named conf.txt.
-
Populate it with the paths to your prepared files and the grid box parameters.
-
-
Run the AutoDock Vina Simulation:
-
Ensure AutoDock Vina is installed and accessible from your terminal or command prompt.[20]
-
Navigate to the directory containing your protein.pdbqt, ligand.pdbqt, and conf.txt files.
-
Execute the following command:
vina --config conf.txt --log log.txt
-
Part IV: Analysis and Visualization of Docking Results
Objective: To critically evaluate the docking output, visualize the top-scoring poses, and analyze the specific molecular interactions that stabilize the protein-ligand complex.
Causality: A docking score alone is insufficient. The most negative binding affinity suggests the most favorable binding, but this must be supported by a visual inspection of the pose.[9][10] The pose must be sterically and chemically plausible, fitting snugly into the binding pocket and forming meaningful interactions (e.g., hydrogen bonds, hydrophobic contacts).[10] Analyzing these interactions provides a structural hypothesis for the ligand's activity and can guide future optimization efforts.
Caption: Key non-covalent interactions stabilizing a protein-ligand complex.
Methodology:
-
Examine Binding Affinities:
-
Open the log.txt file. It will contain a table of the top binding modes (usually 9-10) and their corresponding affinities in kcal/mol.
-
The pose with the lowest (most negative) energy is the top predicted pose. Note the values for the top 2-3 poses.
-
-
Visualize Poses (using PyMOL):
-
Load your prepared protein structure: File -> Open -> protein.pdbqt.
-
Load the docking results: File -> Open -> all_results.pdbqt. The ligand poses will appear as a multi-state object.
-
Use the arrow keys at the bottom right of the viewer to cycle through the different binding poses.
-
Display the protein as a surface or cartoon and the ligand as sticks to clearly see the fit in the binding pocket.
-
Analyze Key Interactions:
-
Focus on the top-scoring pose.
-
Use PyMOL's Wizard -> Measurement tool to identify distances between atoms.
-
Identify key interacting residues:
-
Hydrogen Bonds: Look for donors (e.g., N-H, O-H) on one molecule pointing towards acceptors (e.g., N, O) on the other, typically within a distance of ~2.5-3.5 Å. The find polar contacts command in PyMOL can automate this.
-
Hydrophobic Interactions: Identify nonpolar residues of the protein (e.g., Val, Leu, Ile, Phe) in close contact with nonpolar regions of the ligand.
-
π-Stacking: Look for face-to-face or edge-to-face arrangements of aromatic rings between the ligand and protein residues like Phe, Tyr, Trp, or His.
-
-
Specialized tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) server can generate 2D diagrams that summarize all these interactions automatically.[24][25]
-
Summary of Hypothetical Docking Results
The following table summarizes potential results from docking this compound against various protein targets. This data is for illustrative purposes.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Interaction Types |
| Cyclin-Dependent Kinase 2 | 1HCK | -8.9 | Leu83, Glu81, Asp145 | Hydrophobic, H-Bond with backbone, H-Bond with sidechain |
| E. coli DNA Gyrase B | 1KZN | -7.5 | Asp73, Ile78, Pro79 | H-Bond (catalytic Asp), Hydrophobic, van der Waals |
| SARS-CoV-2 Mpro | 6LU7 | -8.2 | His41, Cys145, Glu166 | H-Bond with catalytic dyad, π-Stacking with His41 |
Trustworthiness and Self-Validation
To ensure the reliability of your docking protocol, perform a re-docking validation . If your chosen protein structure had a co-crystallized ligand, remove it and then dock it back into the binding site. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that your docking parameters can accurately reproduce a known binding mode.[10]
References
- 1. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Insights into molecular docking: A comprehensive view - Int J Pharm Chem Anal [ijpca.org]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 8. youtube.com [youtube.com]
- 9. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 10. researchgate.net [researchgate.net]
- 11. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 14. kaggle.com [kaggle.com]
- 15. youtube.com [youtube.com]
- 16. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 17. youtube.com [youtube.com]
- 18. bioinformaticsreview.com [bioinformaticsreview.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. CSUPERB Tutorial: Molecular Visualization with PyMOL [people.chem.ucsb.edu]
- 22. youtube.com [youtube.com]
- 23. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]
- 24. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 25. LigPlot+ home page [ebi.ac.uk]
Application Notes and Protocols for Developing Anti-inflammatory Agents Based on Imidazo[1,2-a]pyrimidin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Imidazo[1,2-a]pyrimidines in Inflammation
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2] This class of compounds has garnered significant interest due to its structural similarity to purines, suggesting potential interactions with a wide range of biological targets.[2] Several imidazo[1,2-a]pyrimidine derivatives have already been investigated as preclinical drug candidates, highlighting the therapeutic potential of this chemical core.[1] Specifically, the introduction of a hydroxyl group at the 5-position of the imidazo[1,2-a]pyrimidine ring system presents a unique opportunity for developing novel anti-inflammatory agents with potentially improved efficacy and safety profiles.
These application notes provide a comprehensive guide for researchers and drug development professionals on leveraging the Imidazo[1,2-a]pyrimidin-5-ol core for the discovery and development of next-generation anti-inflammatory therapeutics. We will delve into the rationale behind experimental designs, provide detailed protocols for synthesis and biological evaluation, and discuss the interpretation of results.
Scientific Rationale: Targeting Key Inflammatory Pathways
Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The development of effective anti-inflammatory drugs hinges on the ability to modulate key signaling pathways that drive the inflammatory response. Imidazo[1,2-a]pyrimidine derivatives have shown promise in targeting several of these critical pathways:
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3] Studies have demonstrated that certain imidazo[1,2-a]pyridine derivatives can suppress NF-κB activity, thereby reducing the production of inflammatory mediators.[3][4] Molecular docking studies suggest that these compounds may directly interact with the p50 subunit of NF-κB.[3][4]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation.[5] This pathway, which includes p38, JNK, and ERK, is activated by various inflammatory stimuli and leads to the production of pro-inflammatory cytokines and enzymes like COX-2.[5][6] Imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of p38 MAP kinase.[5]
-
STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in inflammation and cancer.[3] Its activation leads to the expression of genes involved in cell survival and proliferation. Some imidazo[1,2-a]pyridine derivatives have been shown to suppress STAT3 phosphorylation, thereby inhibiting its activity.[3][4]
-
Cyclooxygenase (COX) Enzymes: COX enzymes, particularly COX-2, are key players in the production of prostaglandins, which are potent inflammatory mediators.[7] Several imidazo[1,2-a]pyrimidine derivatives have been reported to exhibit selective COX-2 inhibitory activity.[7]
The multifaceted mechanism of action of the imidazo[1,2-a]pyrimidine scaffold provides a strong rationale for its exploration in the development of novel anti-inflammatory drugs.
Experimental Design and Protocols
PART 1: Synthesis of this compound Derivatives
A versatile and efficient synthesis of the imidazo[1,2-a]pyrimidine core can be achieved through a multi-step process. The following protocol provides a general guideline, which can be adapted and optimized for specific derivatives.
General Synthetic Scheme:
A common approach involves the condensation of 2-aminopyrimidine with an α-haloketone, a reaction famously established by Chichibabin.[8][9] Modifications to this method allow for the synthesis of a diverse library of imidazo[1,2-a]pyrimidine derivatives.[10][11]
Protocol: Synthesis of a Model this compound Derivative
This protocol outlines the synthesis of a representative compound. Researchers should adapt the specific reagents and conditions based on the desired substitutions.
-
Step 1: Synthesis of the Imidazo[1,2-a]pyrimidine core.
-
In a round-bottom flask, dissolve 2-aminopyrimidine (1 equivalent) in a suitable solvent such as ethanol.
-
Add an α-bromoacetophenone derivative (1 equivalent).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the crude imidazo[1,2-a]pyrimidine derivative.[1]
-
-
Step 2: Introduction of the 5-hydroxyl group.
-
This step may require specialized synthetic strategies depending on the desired substitution pattern and is a key area for novel chemical exploration. One potential route could involve a nucleophilic aromatic substitution reaction on a precursor with a suitable leaving group at the 5-position.
-
Characterization:
The structure and purity of the synthesized compounds must be rigorously confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight.[1]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
PART 2: In Vitro Evaluation of Anti-inflammatory Activity
A tiered approach to in vitro screening is recommended to efficiently identify promising lead compounds.
Workflow for In Vitro Screening:
Caption: A streamlined workflow for the in vitro evaluation of anti-inflammatory compounds.
Protocol 1: Cell Viability Assay (MTT Assay)
Rationale: It is crucial to ensure that any observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability.[3]
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[12]
-
Treat the cells with various concentrations of the this compound derivatives for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
Rationale: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, making this a widely used and relevant in vitro model.[6][12] This model allows for the assessment of a compound's ability to suppress the production of key inflammatory mediators.
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[12]
-
Collect the cell culture supernatants for the measurement of nitric oxide and pro-inflammatory cytokines.
Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Rationale: Inducible nitric oxide synthase (iNOS) produces large amounts of NO during inflammation, which contributes to tissue damage. The Griess assay is a simple and sensitive method for measuring nitrite, a stable and nonvolatile breakdown product of NO.[13]
-
Mix 100 µL of the collected cell culture supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.[13]
-
Quantify nitrite concentration using a sodium nitrite standard curve.
Protocol 4: Measurement of Pro-inflammatory Cytokines (ELISA)
Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatants.[3][13]
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α).
-
Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate and measure the resulting colorimetric change using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Data Presentation: In Vitro Anti-inflammatory Activity
| Compound | IC₅₀ (µM) for NO Inhibition | IC₅₀ (µM) for TNF-α Inhibition | IC₅₀ (µM) for IL-6 Inhibition |
| Lead Compound 1 | Value | Value | Value |
| Lead Compound 2 | Value | Value | Value |
| Dexamethasone (Control) | Value | Value | Value |
PART 3: In Vivo Validation of Anti-inflammatory Efficacy
Promising candidates from in vitro studies should be evaluated in established animal models of inflammation to assess their in vivo efficacy and safety.
Workflow for In Vivo Validation:
Caption: A sequential workflow for the in vivo assessment of anti-inflammatory drug candidates.
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Rationale: This is a classic and widely used model of acute inflammation that is highly reproducible and suitable for the initial in vivo screening of anti-inflammatory drugs.[14][15][16] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different phases of inflammation.[17]
-
Acclimatize male Wistar rats (180-220 g) for at least one week before the experiment.
-
Divide the animals into groups: vehicle control, positive control (e.g., indomethacin or diclofenac), and test compound groups (at least 3 doses).
-
Administer the test compounds and controls orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[18]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[18]
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Data Presentation: In Vivo Anti-inflammatory Efficacy
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours | % Inhibition of Edema |
| Vehicle Control | - | Value | 0 |
| Positive Control | Dose | Value | Value |
| Lead Compound 1 | Dose 1 | Value | Value |
| Dose 2 | Value | Value | |
| Dose 3 | Value | Value |
Mechanism of Action Elucidation
To further characterize the most promising lead compounds, it is essential to elucidate their molecular mechanism of action.
Signaling Pathway Analysis:
Caption: Key signaling pathways targeted by this compound derivatives in inflammation.
Protocol 6: Western Blot Analysis
Rationale: Western blotting allows for the semi-quantitative analysis of protein expression levels, providing insights into the activation state of key signaling pathways.
-
Treat RAW 264.7 cells with the lead compound and/or LPS as described in Protocol 2.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, JNK, ERK, and STAT3.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The protocols outlined in these application notes provide a robust framework for the synthesis, in vitro screening, and in vivo validation of new chemical entities based on this core structure. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as comprehensive preclinical development to assess their safety and pharmacokinetic profiles. The ultimate goal is to translate these promising findings into clinically effective therapeutics for the treatment of a wide range of inflammatory diseases.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijmphs.com [ijmphs.com]
- 6. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles [mdpi.com]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles [frontiersin.org]
- 14. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Synthesis of Imidazo[1,2-A]pyrimidin-5-OL: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Imidazo[1,2-A]pyrimidin-5-OL and its derivatives. As a Senior Application Scientist, I understand that navigating the complexities of heterocyclic synthesis requires a blend of theoretical knowledge and practical insight. This guide is structured to provide you with in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your target molecule. We will focus on the common and effective Tschitschibabin cyclocondensation reaction, a cornerstone in the synthesis of this important scaffold.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them. The core of this guide is based on a plausible and widely applicable synthetic route to 7-methylthis compound, a key derivative.
The Synthetic Pathway: A Plausible Route
The synthesis of 7-methylthis compound typically proceeds via a three-step sequence:
-
Cyclocondensation: Reaction of 2-amino-4-methylpyrimidine with an appropriate β-ketoester, such as ethyl 2-chloroacetoacetate, to form the ethyl 7-methyl-5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate intermediate.
-
Hydrolysis (Saponification): Conversion of the ester intermediate to the corresponding carboxylic acid.
-
Decarboxylation: Removal of the carboxylic acid group to yield the final product, 7-methylthis compound.
Caption: Plausible synthetic route to 7-methylthis compound.
Q1: My cyclocondensation reaction is resulting in a low yield of the desired imidazo[1,2-a]pyrimidine intermediate. What are the likely causes and how can I optimize it?
Answer:
Low yields in the Tschitschibabin cyclocondensation are a common challenge and can often be attributed to several factors. Let's break them down:
Probable Causes & Solutions:
-
Purity of Starting Materials:
-
2-Amino-4-methylpyrimidine: Impurities can interfere with the reaction. Ensure it is pure and dry. Recrystallization from a suitable solvent like ethanol or sublimation may be necessary.
-
Ethyl 2-chloroacetoacetate: This reagent is susceptible to hydrolysis and decomposition. It's best to use a freshly opened bottle or distill it under reduced pressure before use.
-
-
Reaction Conditions:
-
Solvent Choice: The polarity of the solvent plays a crucial role. While high-polarity solvents like DMF or acetonitrile can lead to complex and inseparable mixtures, less polar solvents like toluene or dioxane may require longer reaction times and higher temperatures.[1] Isopropanol has been shown to be an effective solvent in similar reactions.[2] Experimenting with a range of solvents is recommended.
-
Base: A base is often used to neutralize the hydrogen halide formed during the reaction. The choice and amount of base are critical. Weak bases like sodium bicarbonate or potassium carbonate are commonly employed. Using a strong base can lead to unwanted side reactions. The optimal amount of base should be determined empirically, often starting with a slight excess relative to the reactants.
-
Temperature and Reaction Time: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient heating can lead to incomplete conversion, while excessive heat or prolonged reaction times can cause decomposition of the product.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in cyclocondensation.
Q2: I am observing the formation of multiple side products during the cyclocondensation reaction. What are these likely to be and how can I minimize them?
Answer:
The formation of side products is a common issue in this reaction. Understanding their origin is key to minimizing their formation.
Common Side Products and Mitigation Strategies:
-
Self-condensation of Ethyl 2-chloroacetoacetate: Under basic conditions, ethyl 2-chloroacetoacetate can undergo self-condensation.
-
Mitigation: Add the base portion-wise or use a weaker base. Ensure the 2-amino-4-methylpyrimidine is present in the reaction mixture before adding the base.
-
-
Formation of a Dimer or Polymer of the Product: The product itself can sometimes react further, especially at high temperatures.
-
Mitigation: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Avoid excessive heating.
-
-
Hydrolysis of the Ester: If water is present in the reaction mixture, the ester group of the product can be hydrolyzed to the carboxylic acid.
-
Mitigation: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q3: The hydrolysis of the ester intermediate is incomplete or leads to decomposition. What should I do?
Answer:
Incomplete hydrolysis or decomposition during this step can be frustrating. Here's how to address it:
Troubleshooting Hydrolysis:
-
Incomplete Hydrolysis:
-
Increase Reaction Time/Temperature: Saponification can be slow. Gently heating the reaction mixture (e.g., to 40-60 °C) can accelerate the process.
-
Increase Base Concentration: A higher concentration of NaOH or KOH may be required to drive the reaction to completion.
-
Co-solvent: If the starting material has poor solubility in the aqueous base, adding a co-solvent like methanol or ethanol can improve solubility and reaction rate.
-
-
Decomposition:
-
Lower the Temperature: The imidazo[1,2-a]pyrimidine core can be sensitive to harsh basic conditions at high temperatures. Perform the hydrolysis at room temperature or with gentle warming.
-
Use a Milder Base: If decomposition is severe, consider using a milder base like lithium hydroxide (LiOH).
-
Q4: The final decarboxylation step is not working efficiently. How can I improve this?
Answer:
Decarboxylation of heteroaromatic carboxylic acids can be tricky. Here are some tips:
Optimizing Decarboxylation:
-
High Temperature: This reaction often requires high temperatures, sometimes above the melting point of the carboxylic acid. Using a high-boiling point solvent like diphenyl ether or performing the reaction neat (without solvent) in a sand bath can be effective.
-
Acid/Base Catalysis: While often performed thermally, some decarboxylations can be catalyzed by acids or bases. Experiment with the addition of a catalytic amount of a strong acid (like sulfuric acid) or a base.
-
Monitoring: Monitor the reaction by observing the evolution of carbon dioxide gas. The reaction is complete when gas evolution ceases.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyrimidines?
A1: The reaction proceeds through a nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrimidine on the α-carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyrimidine ring system.
Caption: Simplified mechanism of the Tschitschibabin reaction.
Q2: How do I purify the final this compound product? It appears to be very polar.
A2: The hydroxyl group on the pyrimidine ring makes the final product quite polar, which can make purification challenging.
-
Crystallization: If the product is a solid, recrystallization from a polar solvent system (e.g., ethanol/water, methanol, or acetonitrile) is the preferred method of purification.
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used. However, due to the polarity of the compound, a polar eluent system will be required. A gradient of dichloromethane/methanol or ethyl acetate/methanol is a good starting point. Adding a small amount of a base like triethylamine (0.1-1%) to the eluent can help to reduce tailing on the silica gel column. For highly polar compounds, reverse-phase chromatography might be a better option.[1][3]
Q3: What are the expected spectroscopic data for 7-methylthis compound?
A3: While specific data for the exact molecule may not be readily available, we can predict the expected spectral characteristics based on analogous structures.
-
¹H NMR: Expect signals for the aromatic protons on the imidazo[1,2-a]pyrimidine core, a singlet for the methyl group, and a broad singlet for the hydroxyl proton (which may exchange with D₂O). The chemical shifts of the aromatic protons will be influenced by the position of the methyl and hydroxyl groups.
-
¹³C NMR: Signals corresponding to the carbons of the fused ring system and the methyl group. The carbon bearing the hydroxyl group will be shifted downfield.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. Characteristic C=N and C=C stretching vibrations for the aromatic rings will also be present.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₇N₃O, MW = 149.15 g/mol ).
III. Experimental Protocols
The following are generalized protocols based on established procedures for the synthesis of related imidazo[1,2-a]pyrimidines.[4][5] Optimization will be necessary for your specific substrate and setup.
Protocol 1: Synthesis of Ethyl 7-methyl-5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate
-
To a solution of 2-amino-4-methylpyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol), add ethyl 2-chloroacetoacetate (1.1 eq) and a base (e.g., sodium bicarbonate, 1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Hydrolysis to 7-Methyl-5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidine-6-carboxylic acid
-
Dissolve the ester intermediate (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2 M).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., 2 M HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry.
Protocol 3: Decarboxylation to 7-Methylthis compound
-
Heat the carboxylic acid intermediate neat or in a high-boiling point solvent (e.g., diphenyl ether) to a temperature above its melting point.
-
Maintain the temperature until the evolution of CO₂ ceases.
-
Cool the reaction mixture and purify the product by recrystallization or column chromatography.
Quantitative Data Summary Table:
| Step | Reactant 1 | Reactant 2 | Product | Typical Yield Range |
| 1. Cyclocondensation | 2-Amino-4-methylpyrimidine | Ethyl 2-chloroacetoacetate | Ethyl 7-methyl-5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate | 40-70% |
| 2. Hydrolysis | Ester Intermediate | Sodium Hydroxide | Carboxylic Acid Intermediate | 80-95% |
| 3. Decarboxylation | Carboxylic Acid Intermediate | Heat | 7-Methylthis compound | 50-80% |
This guide provides a foundational framework for troubleshooting and optimizing the synthesis of this compound. Remember that each reaction is unique, and empirical optimization is key to achieving high yields and purity.
References
- 1. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of Imidazo[1,2-a]pyrimidin-5-ol Analogs
Welcome to the technical support center for the purification of Imidazo[1,2-a]pyrimidin-5-ol analogs. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges encountered during your experimental work. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and successful outcomes.
The Imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, and the introduction of a hydroxyl group at the 5-position imparts specific physicochemical properties that require careful consideration during purification.[1][2] This guide will address these nuances, providing a framework for logical problem-solving and protocol optimization.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have when purifying this compound analogs.
Q1: My this compound analog shows poor solubility in common chromatography solvents. What should I do?
A1: This is a frequent challenge due to the polar nature of the hydroxyl group and the nitrogen-containing heterocyclic core.
-
For Normal-Phase Chromatography: Consider using a more polar mobile phase. If you are using a standard hexane/ethyl acetate system, try adding a small percentage of methanol or isopropanol to increase the solvent strength and improve solubility.[3]
-
For Reverse-Phase Chromatography: Ensure your compound is fully dissolved in a suitable injection solvent, such as methanol, acetonitrile, or a mixture with a small amount of DMSO or DMF. For the mobile phase, a gradient elution starting with a higher aqueous percentage and gradually increasing the organic modifier (acetonitrile or methanol) is typically effective for polar compounds.[4][5]
-
Consider Aqueous Normal-Phase (ANP) or Hydrophilic Interaction Liquid Chromatography (HILIC): These techniques are specifically designed for the separation of polar compounds and can be excellent alternatives when conventional methods fail.[6][7]
Q2: I am observing significant peak tailing during HPLC analysis of my this compound analog. What is the cause and how can I fix it?
A2: Peak tailing for this class of compounds often results from secondary interactions between the basic nitrogen atoms in the imidazopyrimidine core and residual acidic silanol groups on the silica-based stationary phase.
-
Mobile Phase Additives: Adding a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1-0.5%), to your mobile phase can mask the acidic silanol groups and significantly improve peak shape.
-
Use of End-Capped Columns: Employing a modern, high-purity, end-capped HPLC column will minimize the number of accessible silanol groups, thus reducing peak tailing.
-
pH Adjustment: For reverse-phase chromatography, adjusting the pH of the aqueous component of your mobile phase can influence the ionization state of your compound and improve peak symmetry. For basic compounds like imidazopyrimidines, a mobile phase pH above the pKa of the molecule (if compatible with the column) can lead to better peak shapes.
Q3: How do I choose the best crystallization solvent for my this compound analog?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8]
-
Solvent Screening: A systematic approach is best. Test the solubility of a small amount of your compound in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, acetonitrile, and toluene) at both room temperature and upon heating.[9][10]
-
Solvent Mixtures: If a single solvent is not ideal, a binary solvent system can be very effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gentle heating to redissolve the solid, followed by slow cooling, often yields high-quality crystals.[9] Common mixtures include ethanol/water, ethyl acetate/hexane, and acetone/hexane.[9]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification of your this compound analogs.
Chromatography Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| No Elution of Compound (Stuck on Column) | 1. Insufficient Mobile Phase Polarity (Normal-Phase): The mobile phase is not strong enough to displace the polar compound from the polar stationary phase. 2. Compound Precipitation on Column: The compound may have been soluble in the injection solvent but precipitated upon contact with the less polar mobile phase. | 1. Increase Solvent Strength: Gradually increase the percentage of the polar solvent (e.g., methanol, ethanol) in your mobile phase.[3] For flash chromatography, a step gradient to a more polar system can be effective. 2. Improve Solubility: Ensure the injection solvent is compatible with the mobile phase. If necessary, use a stronger, miscible solvent for injection or reduce the sample concentration. |
| Poor Separation of Compound from Impurities | 1. Inappropriate Stationary Phase: The selectivity of the stationary phase may not be suitable for your specific analog and its impurities. 2. Suboptimal Mobile Phase Composition: The mobile phase may not be providing enough differentiation in the partitioning of the components. | 1. Switch Stationary Phase: If using standard silica (normal-phase), consider an amino- or cyano-propyl bonded phase which can offer different selectivity for polar compounds.[6] For reverse-phase, switching from a C18 to a C8 or a phenyl-hexyl column can alter the retention characteristics. 2. Optimize Mobile Phase: Systematically vary the solvent ratios in your mobile phase. In some cases, changing the organic modifier (e.g., from methanol to acetonitrile in reverse-phase) can significantly impact selectivity.[11] |
| Baseline Noise or Drift | 1. Contaminated Solvent or Column: Impurities in the mobile phase or a contaminated column can lead to an unstable baseline.[12] 2. Detector Issues: Fluctuations in the detector lamp or temperature can cause baseline instability. | 1. Use High-Purity Solvents: Always use HPLC-grade solvents. Degas your mobile phase to prevent bubble formation. If the column is suspected to be contaminated, flush it with a strong solvent.[12] 2. System Check: Allow the HPLC system and detector to equilibrate fully. If the problem persists, consult your instrument's troubleshooting guide.[13] |
Crystallization Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Oiling Out Instead of Crystallizing | 1. Supersaturation is too high. 2. Cooling is too rapid. 3. Presence of impurities that inhibit crystallization. | 1. Use a more dilute solution: Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.[9] 2. Slow down the cooling process: Insulate the flask or allow it to cool to room temperature before placing it in an ice bath or refrigerator.[8] 3. Attempt a preliminary purification: If significant impurities are present, a quick filtration through a plug of silica gel might be necessary before attempting recrystallization. |
| Formation of Very Fine Needles or Powder | 1. Rapid crystal growth. 2. High degree of nucleation. | 1. Slower Cooling: As with oiling out, slower cooling encourages the growth of larger, more well-defined crystals.[8][14] 2. Vapor Diffusion: For small quantities, dissolving the compound in a good solvent and placing this vial inside a larger, sealed container with a poor, more volatile solvent can lead to slow crystal growth.[15] |
| Low Recovery After Recrystallization | 1. Compound has significant solubility in the cold solvent. 2. Too much solvent was used. | 1. Optimize Solvent System: The ideal solvent will have very low solubility for your compound at low temperatures.[8] You may need to screen for a better solvent or solvent mixture. 2. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your compound.[8] After cooling and filtering, you can try to recover more product by concentrating the mother liquor and allowing a second crop of crystals to form. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography
This protocol is suitable for the purification of moderately polar this compound analogs from less polar impurities.
-
Stationary Phase Selection: Standard silica gel (60 Å, 40-63 µm) is a good starting point.
-
Mobile Phase Selection (TLC Analysis):
-
Develop a TLC method to determine the optimal mobile phase.
-
Start with a relatively non-polar system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
A good mobile phase for flash chromatography will give your target compound an Rf value of approximately 0.25-0.35.
-
If the compound is not moving from the baseline, consider adding a small percentage of methanol (e.g., 1-5%) to the ethyl acetate.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow it to pack under pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or acetone).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase determined by TLC analysis.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Reverse-Phase Preparative HPLC
This protocol is ideal for separating highly polar this compound analogs from impurities of similar polarity.
-
Column Selection: A C18 stationary phase is the most common starting point for reverse-phase chromatography.[4][16]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. The acidic modifier helps to protonate the basic nitrogens, leading to sharper peaks.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Development:
-
Develop a gradient method on an analytical HPLC first to optimize the separation.
-
A typical gradient might be 5-95% Mobile Phase B over 20-30 minutes.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as methanol, acetonitrile, or a small amount of DMSO, and filter through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Purification:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the sample and begin the gradient elution.
-
Monitor the elution using a UV detector at a wavelength where your compound has strong absorbance.
-
Collect fractions corresponding to the peak of interest.
-
-
Product Isolation:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile/methanol) via rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified product as a solid.
-
Protocol 3: Recrystallization
This protocol outlines a general procedure for purifying crystalline this compound analogs.
-
Solvent Selection: Based on prior screening (see FAQ 3), choose an appropriate solvent or solvent pair.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and evaporation rate.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
-
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Troubleshooting logic for peak tailing in chromatography.
References
- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. selekt.biotage.com [selekt.biotage.com]
- 6. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. edu.rsc.org [edu.rsc.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. gcms.cz [gcms.cz]
- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. unifr.ch [unifr.ch]
- 16. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Imidazo[1,2-A]pyrimidin-5-OL Derivatives
Introduction
The Imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential across oncology, virology, and inflammatory diseases.[1][2][3] The introduction of a hydroxyl group at the 5-position (Imidazo[1,2-A]pyrimidin-5-OL) creates a unique electronic and structural environment that can be pivotal for biological activity but also introduces specific stability challenges. Understanding and mitigating the degradation of these derivatives is a critical aspect of drug development, ensuring that a candidate molecule maintains its integrity, potency, and safety from the laboratory bench to clinical application.[4]
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common stability issues encountered during experiments with this compound derivatives. It is structured in a question-and-answer format to directly address practical challenges, explain the underlying chemical principles, and offer robust, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical degradation pathways for this compound derivatives?
This class of compounds is susceptible to three main degradation pathways:
-
Hydrolysis: The pyrimidine ring, particularly when protonated or under basic conditions, can be susceptible to nucleophilic attack by water, potentially leading to ring-opening. The presence of the electron-donating 5-hydroxyl group can modulate the electron density of the ring system, influencing its susceptibility.
-
Oxidation: The electron-rich imidazopyrimidine core is prone to oxidation. This can be mediated by atmospheric oxygen, residual peroxides in solvents, or enzymatic action. The 5-hydroxyl group itself can be a site of oxidation. Furthermore, the imidazo[1,2-a]pyrimidine moiety is known to be rapidly metabolized in vivo by aldehyde oxidase (AO), which catalyzes the oxidation of azaheterocycles.[5][6]
-
Photodegradation: Like many aromatic heterocyclic systems, these derivatives can absorb UV or visible light, leading to excited states that can undergo various reactions, including oxidation or rearrangement.[7][8] The extent of photostability is highly dependent on the specific substituents on the scaffold.
Q2: How does pH influence the stability of these compounds in solution?
The stability of this compound derivatives is often highly pH-dependent.
-
Acidic Conditions (pH < 4): The nitrogen atoms in the heterocyclic system can become protonated. This can increase their solubility in aqueous media but may also activate the pyrimidine ring towards hydrolytic cleavage.
-
Neutral Conditions (pH 6-8): Many derivatives exhibit maximal stability in this range. However, this must be determined empirically.
-
Basic Conditions (pH > 8): The 5-hydroxyl group can be deprotonated to form a phenoxide-like species. While this may be relevant for biological activity, it can also increase susceptibility to oxidation. Furthermore, strongly basic conditions can promote base-catalyzed hydrolysis. The biosynthesis and activity of enzymes in related pyrimidine pathways have also been shown to be influenced by pH.[9]
Q3: My compound seems to degrade even when stored as a solid. Why is this happening and how can I prevent it?
Solid-state instability is less common than solution-state instability but can occur due to several factors:
-
Hygroscopicity: The compound may absorb atmospheric moisture, creating a micro-environment where hydrolysis can occur.
-
Surface Oxidation: The surface of the solid material is exposed to atmospheric oxygen, which can lead to slow oxidation over time.
-
Crystal Form (Polymorphism): Different crystalline forms of the same compound can have vastly different stabilities. An amorphous or less stable polymorph may be more susceptible to degradation.
To mitigate this, always store solids in a desiccator, under an inert atmosphere (e.g., argon or nitrogen), and protected from light at the lowest practical temperature.
Troubleshooting Guide: Experimental Issues & Solutions
Q4: I'm observing a new peak in my HPLC chromatogram after leaving my sample in the autosampler overnight. What is the likely cause?
-
The Problem: Your compound is likely degrading in the HPLC mobile phase or injection solvent. This is a common issue, especially if the mobile phase is aqueous and unbuffered, or if the injection solvent is highly protic (e.g., pure methanol).
-
Causality: The prolonged exposure to the mobile phase solvent system is essentially a mini-stability study. Hydrolysis is a primary suspect if the mobile phase contains water. If the solvent is methanol, solvolysis can occur.
-
Solution:
-
Buffer the Mobile Phase: If working in a pH range critical for stability (e.g., pH 6-7.5), add a suitable buffer (e.g., 10-20 mM phosphate or acetate) to both aqueous and organic mobile phases to maintain a consistent pH.
-
Modify Injection Solvent: If possible, dissolve the sample in a solvent known to be less harsh, such as acetonitrile or DMSO, immediately before analysis. Minimize the time the sample spends in solution.
-
Use Cooled Autosampler: Set the autosampler temperature to 4-10 °C to slow the rate of degradation.
-
Perform a Time-Course Study: Inject the same sample at t=0, 2, 4, 8, and 24 hours to quantify the rate of degradation in the autosampler and determine an acceptable run time.
-
Q5: My forced degradation study under oxidative conditions (H₂O₂) shows almost 100% degradation immediately. How can I get meaningful data?
-
The Problem: The oxidative stress condition is too harsh, leading to complete degradation of the parent compound. The goal of a forced degradation study is to achieve partial degradation (typically 10-20%) to identify the primary, relevant degradants.[10]
-
Causality: The this compound core is highly susceptible to oxidation. High concentrations of strong oxidants like hydrogen peroxide can cause rapid and sometimes non-specific degradation.
-
Solution:
-
Reduce Oxidant Concentration: Lower the concentration of H₂O₂ significantly. Start with 0.1% H₂O₂ and progressively decrease it (e.g., 0.03%, 0.01%).
-
Lower the Temperature: Conduct the experiment at room temperature or even 4 °C instead of elevated temperatures.
-
Shorten Exposure Time: Sample the reaction at very early time points (e.g., 5, 15, 30, and 60 minutes).
-
Use a Milder Oxidant: Consider using a different oxidative system, such as AIBN (azobisisobutyronitrile), which initiates free-radical oxidation, or exposure to oxygen-saturated solutions.
-
Q6: I am struggling to resolve the parent peak from its degradants using reverse-phase HPLC. What steps can I take to develop a stability-indicating method?
-
The Problem: The analytical method lacks the specificity to separate the parent drug from its degradation products, making accurate quantification impossible. A method is only "stability-indicating" if it can do this.[10][11]
-
Causality: Degradation products are often structurally similar to the parent compound, differing only by small modifications (e.g., a hydrolyzed bond, an added oxygen atom). As a result, they may have very similar retention times on a standard HPLC column.
-
Solution (A Systematic Approach):
-
Use a High-Resolution Column: Employ a column with high efficiency, such as one packed with sub-2 µm fully porous particles or sub-3 µm solid-core particles.
-
Optimize Mobile Phase pH: Screen a range of mobile phase pH values (e.g., pH 3.0, 5.0, 7.5). The ionization state of both the parent compound and the degradants can dramatically alter retention and selectivity.
-
Modify Organic Solvent: Try different organic modifiers. If you are using acetonitrile, try methanol, or vice-versa. Their different selectivities can often resolve co-eluting peaks.
-
Adjust the Gradient: Make the gradient shallower. A slower increase in the organic mobile phase percentage over time increases the opportunity for separation.
-
Employ a Photodiode Array (PDA) Detector: A PDA detector is essential. It can assess peak purity across the entire peak, providing strong evidence of whether a peak is a single component or multiple co-eluting species.
-
Key Protocols and Data Visualization
Protocol 1: Standard Forced Degradation Study
This protocol is designed to intentionally degrade the drug substance under various stress conditions to identify likely degradation products and establish the specificity of analytical methods.[11][12][13]
1. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water).
2. Stress Conditions (Run in parallel):
-
Control: Dilute the stock solution to a final concentration of ~50 µg/mL with the mobile phase. Analyze immediately.
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl (1:1 v/v). Incubate at 60 °C. Withdraw aliquots at 2, 6, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH (1:1 v/v). Incubate at 60 °C. Withdraw aliquots at 2, 6, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂ (1:1 v/v). Incubate at room temperature, protected from light. Withdraw aliquots at 2, 6, and 24 hours.
-
Thermal Degradation: Place the solid powder in an oven at 80 °C. Place a separate aliquot of the stock solution at 80 °C. Sample at 24, 48, and 72 hours.
-
Photolytic Degradation (ICH Q1B): Expose the stock solution (in a quartz cuvette or other photochemically transparent container) and solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A parallel control sample should be wrapped in aluminum foil.
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC-PDA method.
-
Calculate the mass balance to ensure that the decrease in the parent peak area is accounted for by the increase in degradant peak areas.
Data & Workflow Visualization
Table 1: Summary of Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80 °C | 2 - 24 hrs | Hydrolytic cleavage of pyrimidine ring |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60 - 80 °C | 2 - 24 hrs | Hydrolysis, potential rearrangement |
| Oxidation | 0.1% - 3% H₂O₂ | Room Temp | 30 min - 24 hrs | N-oxidation, hydroxylation, ring opening |
| Thermal | Dry Heat | 80 °C (solid) | 24 - 72 hrs | General decomposition |
| Photolytic | >1.2M lux-hrs UV/Vis | Ambient | As per ICH Q1B | Photochemical oxidation, rearrangement |
Diagram 1: Potential Degradation Pathways of this compound
Caption: Major degradation pathways for the this compound core.
Diagram 2: Experimental Workflow for Forced Degradation Studies
Caption: A streamlined workflow for conducting forced degradation experiments.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. longdom.org [longdom.org]
- 5. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). | Sigma-Aldrich [sigmaaldrich.cn]
- 7. ijrpr.com [ijrpr.com]
- 8. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Imidazo[1,2-a]pyrimidin-5-ol for Cell Culture Applications
Introduction: The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Derivatives of this scaffold have been shown to modulate critical cellular signaling pathways, such as PI3K/Akt/mTOR and STAT3/NF-κB, making them valuable tools for research and drug development.[3][4]
This guide provides technical support for researchers using Imidazo[1,2-a]pyrimidin-5-ol in cell culture experiments. While specific published data on the 5-ol substituted variant may be limited, the principles outlined here are derived from extensive experience with the broader class of imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine compounds and are designed to ensure experimental success and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for compounds with an Imidazo[1,2-a]pyrimidine core? A: Compounds based on this scaffold are known to act on various cellular targets. A predominant mechanism observed in cancer cell lines is the inhibition of protein kinases involved in cell survival and proliferation. For instance, different derivatives have been shown to potently inhibit the AKT/mTOR pathway, leading to cell cycle arrest and apoptosis.[4] Others have demonstrated anti-inflammatory effects by suppressing the STAT3 and NF-κB signaling pathways.[3] The precise mechanism is derivative-specific, and empirical validation in your model system is essential.
Q2: What is the recommended solvent for preparing a stock solution of this compound? A: Due to the heterocyclic aromatic nature of the scaffold, this compound is expected to have poor aqueous solubility. The recommended solvent for creating a high-concentration primary stock solution is dimethyl sulfoxide (DMSO). Ensure you are using anhydrous, cell culture-grade DMSO.
Q3: What are the typical working concentrations for in vitro experiments? A: The optimal working concentration is highly dependent on the specific cell line and the experimental endpoint. Based on published data for structurally related imidazo[1,2-a]pyridine and -pyrimidine derivatives, cytotoxic effects (IC50) in cancer cell lines are often observed in the low to mid-micromolar range.[5][6] We recommend performing a dose-response study, starting from a wide range (e.g., 100 nM to 100 µM), to determine the optimal concentration for your specific model system.
| Compound Class | Cell Line Examples | Reported IC50 Range (µM) | Reference |
| Imidazo[1,2-a]pyridine | HCC1937 (Breast Cancer) | 45 - 80 | [5] |
| Imidazo[1,2-a]pyrimidine | MCF-7, MDA-MB-231 (Breast Cancer) | 35 - 44 | [6] |
| Imidazo[1,2-a]pyridine | A375 (Melanoma), HeLa (Cervical) | 10 - 35 | [4] |
Q4: How should I properly store the compound and its stock solution? A:
-
Solid Compound: Store the lyophilized powder at -20°C, protected from light and moisture.
-
DMSO Stock Solution: Aliquot the high-concentration stock solution into small, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation upon thawing.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during cell culture experiments in a question-and-answer format.
Issue 1: Compound Precipitation in Culture Media
Q: I observed a cloudy precipitate in my culture wells after adding the compound. What is the cause and how can I fix it?
A: This is a classic solubility issue that occurs when a compound dissolved in a non-polar solvent (like DMSO) is diluted into an aqueous environment (culture media).
-
Primary Cause: Excessive Final DMSO Concentration. The final concentration of DMSO in your culture media should ideally be kept below 0.5%, and for many sensitive cell lines, below 0.1%. High concentrations of DMSO not only cause solubility issues but can also be directly toxic to cells.
-
Solution 1: Optimize Dilution Strategy. Never add your high-concentration stock directly to the culture wells. Prepare an intermediate dilution in culture media or a buffered saline solution (like PBS). When making the final dilution into the well, add the compound dropwise to the media while gently swirling the plate to facilitate rapid dispersal.
-
Solution 2: Pre-warm Media. Ensure your culture media is pre-warmed to 37°C before adding the compound. Cold media can decrease the solubility of the compound.
-
Solution 3: Evaluate Serum Interactions. Sometimes, compounds can interact with proteins in fetal bovine serum (FBS), leading to precipitation or reduced bioavailability. As a diagnostic step, you can test the compound's solubility in serum-free media.
Issue 2: High Variability and Poor Reproducibility
Q: My results are inconsistent between experiments, even when I use the same protocol. What could be wrong?
A: High variability often points to issues with compound stability or pipetting accuracy.
-
Primary Cause: Compound Instability. The imidazo[1,2-a]pyrimidine scaffold can be susceptible to metabolic degradation by enzymes like aldehyde oxidase (AO), which can be present in certain cell types or serum.[7] Furthermore, the compound may not be stable in aqueous media for extended periods at 37°C.
-
Solution 1: Prepare Fresh Working Solutions. Always prepare your final working dilutions fresh for each experiment from a frozen, concentrated DMSO stock. Do not store diluted aqueous solutions of the compound.
-
Solution 2: Minimize Pre-incubation. Add the compound to your cells immediately after preparing the final dilution. Avoid letting the compound sit in warm media for long periods before it is exposed to the cells.
-
Solution 3: Verify Pipetting Technique. When preparing serial dilutions, ensure proper mixing at each step. Use calibrated pipettes and be mindful of small volumes where errors can be magnified.
Issue 3: Unexpected Cytotoxicity in Control Cells or No Effect
Q: My vehicle-control cells are dying, or I'm not seeing any biological effect at concentrations where I expect one.
A: These two opposing problems often stem from issues with controls, compound integrity, or biological context.
-
For Unexpected Cytotoxicity:
-
Cause: Solvent Toxicity. As mentioned, final DMSO concentrations above 0.5% can be cytotoxic.
-
Solution: Run a dedicated vehicle control. This control must contain the highest concentration of DMSO used in your experiment. If the vehicle control shows toxicity, you must lower the final DMSO concentration across all conditions.
-
-
For No Observable Effect:
-
Cause 1: Compound Degradation. Improper storage (e.g., repeated freeze-thaws, light exposure) may have degraded the compound.
-
Solution 1: Use a fresh aliquot of your stock solution or, if in doubt, a newly purchased vial of the compound.
-
Cause 2: Cell Line Insensitivity. The cellular pathway targeted by this compound may not be active or critical for survival in your chosen cell line.
-
Solution 2: Confirm the expression and activity of the target pathway (e.g., check for phosphorylated AKT or STAT3 via Western blot) in your cell line. Consider testing a positive control compound known to modulate the same pathway.
-
Cause 3: Insufficient Incubation Time. The compound may require a longer duration to elicit a measurable biological response.
-
Solution 3: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal treatment duration.
-
Workflow & Pathway Diagrams
To assist in your experimental design and troubleshooting, the following diagrams illustrate a logical workflow and a representative signaling pathway.
Caption: A troubleshooting workflow for common cell culture issues.
Caption: Representative PI3K/AKT/mTOR signaling pathway.
Section 3: Key Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Prepare Primary Stock (10 mM):
-
Calculate the mass of this compound powder required to make a 10 mM solution in your desired volume of DMSO (e.g., for 1 mL, use mass = 0.01 L * 0.01 mol/L * MW g/mol, where MW is the molecular weight).
-
Add the calculated mass to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile DMSO.
-
Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Aliquot into single-use tubes (e.g., 20 µL) and store at -80°C.
-
-
Prepare Working Solutions (for a final concentration of 10 µM in 1 mL):
-
Thaw one aliquot of the 10 mM primary stock.
-
Serial Dilution is Key: Prepare an intermediate dilution. For example, add 2 µL of the 10 mM stock to 198 µL of pre-warmed, serum-free media to get a 100 µM intermediate solution (a 1:100 dilution). Vortex gently.
-
Add 100 µL of the 100 µM intermediate solution to the final 900 µL of media in the culture well to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Protocol 2: Standard MTT Cytotoxicity Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare a series of working solutions of this compound at 2x the final desired concentrations (e.g., 200 µM, 100 µM, 20 µM, etc.) in complete media.
-
Remove the old media from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells.
-
Include Controls:
-
Vehicle Control: Cells treated with media containing the same final concentration of DMSO as the highest dose well.
-
Untreated Control: Cells in media only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin).
-
-
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the media and add 100 µL of MTT solvent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated control to calculate the percentage of cell viability for each concentration. Plot the results to determine the IC50 value.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Specificity of Imidazo[1,2-A]pyrimidin-5-OL: A Technical Guide to Minimizing Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
The Imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1] Specifically, Imidazo[1,2-A]pyrimidin-5-OL and its derivatives have garnered significant interest as potential therapeutic agents. However, a critical challenge in their development is mitigating off-target effects, which can lead to unforeseen toxicity and a reduction in therapeutic efficacy. This technical support center provides a comprehensive guide to understanding and addressing these challenges through troubleshooting guides and frequently asked questions.
Section 1: Understanding the "Why" - The Root of Off-Target Effects
Off-target interactions arise when a compound binds to proteins other than its intended therapeutic target. For kinase inhibitors, a class to which many Imidazo[1,2-a]pyrimidine derivatives belong, the high degree of conservation in the ATP-binding pocket across the human kinome makes achieving selectivity a significant hurdle.[2][3] This lack of absolute specificity can result in the modulation of multiple signaling pathways, complicating the interpretation of experimental results and potentially causing adverse effects in a clinical setting.[4]
dot
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [2104.13146] Using the structural kinome to systematize kinase drug discovery [arxiv.org]
- 4. New opportunities for kinase drug repurposing and target discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Imidazo[1,2-A]pyrimidin-5-OL Based Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers engaged in the development of Imidazo[1,2-A]pyrimidin-5-OL based inhibitors. This guide is structured to address the common and complex challenges encountered during the optimization of inhibitor selectivity. The Imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] However, achieving a high degree of selectivity, particularly within the highly conserved ATP-binding site of protein kinases, remains a significant hurdle for drug discovery professionals.[4][5]
This document provides troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges, grounded in established principles of medicinal chemistry and kinase inhibitor design.
Troubleshooting & FAQs
Question 1: My initial this compound lead compound is potent against my primary target, but I suspect significant off-target effects. How do I systematically profile its kinome-wide selectivity?
Answer: This is a critical first step. A potent inhibitor is only as valuable as it is selective. Broad, off-target inhibition can lead to cellular toxicity and misleading phenotypic results.[6] A tiered approach to profiling is recommended to efficiently identify liabilities.
Step 1: Broad Kinome Binding Screen The most effective initial method is a comprehensive binding assay across a large panel of human kinases. Commercial platforms like the KINOMEscan™ (DiscoverX) or the KinaseProfiler™ service (Eurofins) are industry standards. These assays quantify the ability of your compound to displace a specialized ligand from the ATP-binding site of hundreds of kinases.
-
Causality: This approach is unbiased and provides a broad view of the inhibitor's interaction space across the kinome. It helps you identify off-target families that might not have been predicted by sequence homology alone.
Step 2: Data Analysis and Triage The screening output will typically be presented as '% Inhibition' at a given concentration (e.g., 1 µM).
-
Calculate a Selectivity Score (S-Score): This metric quantifies selectivity by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition) by the total number of kinases tested. A lower score indicates higher selectivity.
-
Visualize with a Dendrogram: The data is often plotted on a kinome dendrogram, which visually represents the phylogenetic relationship of kinases. This allows you to quickly spot patterns, such as inhibition of an entire kinase family.
-
Triage "Hits": Prioritize off-targets for follow-up based on:
-
Potency: How strongly are they inhibited?
-
Structural Similarity: Are they in the same family as your primary target?
-
Biological Relevance: Is the off-target known to cause adverse effects?
-
Step 3: Enzymatic IC₅₀ Confirmation For the primary target and a handful of the most concerning off-targets identified in the binding screen, perform enzymatic inhibition assays to determine their respective half-maximal inhibitory concentrations (IC₅₀). This provides quantitative data on potency.
-
Self-Validation: Comparing the potent IC₅₀ for your on-target with the weaker IC₅₀ values for off-targets provides the first quantitative validation of improved selectivity.
Caption: Workflow for Kinome Selectivity Profiling.
Question 2: My kinome scan revealed off-target kinases with high structural similarity to my primary target. What are the primary strategies for rationally designing more selective inhibitors based on the this compound scaffold?
Answer: This is a classic challenge in kinase drug discovery, as most inhibitors target the highly conserved ATP-binding site.[4][5] Improving selectivity requires exploiting subtle differences between the active sites of your on-target and off-target kinases. A structure-based drug design (SBDD) approach is paramount.
Core Strategy: Structure-Based Drug Design (SBDD)
The foundation of SBDD is a high-resolution co-crystal structure of your inhibitor bound to the target kinase. If this is unavailable, a high-quality homology model docked with your inhibitor can serve as a starting point, but an experimental structure is always preferred.
Key Areas for Modification on the Imidazo[1,2-A]pyrimidine Scaffold:
The Imidazo[1,2-a]pyrimidine and related Imidazo[1,2-a]pyridine scaffolds have well-documented structure-activity relationships (SAR).[7][8][9][10] Modifications at the C2, C3, and C7 positions often significantly influence potency and selectivity.[9]
-
Exploit the "Gatekeeper" Residue: This residue controls access to a hydrophobic pocket deeper in the ATP-binding site. A large gatekeeper (like Phe or Met) in your off-target versus a small one (Thr, Val) in your on-target presents a classic opportunity. You can design bulkier substituents on your scaffold that are accommodated by the smaller gatekeeper but clash with the larger one.
-
Target the Solvent-Exposed Region: The region around the ribose-binding pocket is often more diverse among kinases and exposed to solvent. Adding polar or charged groups to your inhibitor that can form specific interactions with non-conserved residues in this region can dramatically improve selectivity.
-
Hinge-Binding Optimization: The Imidazo[1,2-a]pyrimidine core likely forms critical hydrogen bonds with the kinase "hinge" region. While this interaction is crucial for potency, subtle modifications to the core or adjacent substituents can alter the geometry to better fit the on-target hinge while disrupting binding to off-targets.
-
Avoid Promiscuity Hotspots: Some chemical moieties are known to interact non-specifically with many kinases. Avoid incorporating these unless a clear structural rationale exists.
References
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Selectivity assessment of kinase inhibitors: strategies and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
Technical Support Center: Scaling Up the Synthesis of Imidazo[1,2-a]pyrimidin-5-ol
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,2-a]pyrimidin-5-ol. It provides in-depth troubleshooting advice and answers to frequently asked questions that arise during the scale-up of this important heterocyclic scaffold. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reproducibility.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing concise and actionable answers.
Q1: What is the most common synthetic route for this compound and what are the key starting materials?
A1: The most prevalent and well-established method for synthesizing the Imidazo[1,2-a]pyrimidine core is the Chichibabin reaction.[1] This involves the condensation of a 2-aminopyrimidine with an α-haloketone or a related C2 synthon. For this compound specifically, a common approach involves the reaction of 2-aminopyrimidine with a suitable α-halocarbonyl compound that can lead to the 5-hydroxy functionality.
Q2: I am observing a low yield in my initial small-scale synthesis. What are the primary factors to investigate?
A2: Low yields can often be attributed to several factors:
-
Purity of Starting Materials: Ensure the 2-aminopyrimidine and the α-halocarbonyl reagent are of high purity. Impurities can lead to unwanted side reactions.[2]
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical. The reaction may require optimization to achieve maximum conversion. For instance, less polar solvents might necessitate longer reaction times and higher temperatures.[2]
-
Base Selection: If a base is used to facilitate the reaction, its strength and stoichiometry are crucial. An inappropriate base can lead to side product formation.
-
Atmosphere: Certain reactions in this synthesis may be sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields.[2]
Q3: During scale-up, I'm experiencing a significant drop in yield and an increase in impurities. What are the likely causes?
A3: This is a common challenge in process chemistry. Key areas to investigate include:
-
Heat and Mass Transfer: In larger reactors, inefficient stirring and uneven heating can create localized "hot spots" or areas of high concentration, leading to side reactions and decomposition.
-
Reagent Addition Rate: The rate of addition of one reagent to another can become critical on a larger scale. A slow, controlled addition is often necessary to manage the reaction exotherm and maintain a consistent reaction profile.
-
Work-up and Isolation: Procedures that work well on a small scale, like extractions and filtrations, may be less efficient at a larger scale, leading to product loss. The purification method, such as column chromatography, may also need to be adapted for larger quantities.[3]
Q4: What are the primary safety concerns when working with the reagents for this synthesis?
A4: The α-halocarbonyls, such as chloroacetaldehyde, are often used in this synthesis and are toxic and corrosive.[4] It is imperative to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5] Always consult the Safety Data Sheet (SDS) for each reagent before use.[4][5]
II. Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving specific issues encountered during the synthesis of this compound.
Problem 1: Incomplete Reaction or Low Conversion
Symptoms:
-
TLC or LC-MS analysis of the reaction mixture shows a significant amount of unreacted starting material (2-aminopyrimidine).
-
The isolated yield of the desired product is consistently low.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Insufficient Reaction Time or Temperature | Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress by TLC or LC-MS at regular intervals. Consider extending the reaction time. | The rate of chemical reactions is temperature-dependent. Insufficient thermal energy may lead to a slow reaction rate and incomplete conversion within the allotted time. |
| Poor Solubility of Starting Materials | Experiment with different solvent systems. If using a non-polar solvent, consider adding a co-solvent to improve solubility. A solvent screen with small-scale parallel reactions can be highly effective. | For a reaction to proceed efficiently, the reactants must be in the same phase. Poor solubility can significantly limit the reaction rate. |
| Inadequate Mixing | On a larger scale, ensure the stirring is vigorous enough to create a homogenous mixture. For viscous reaction mixtures, consider using an overhead mechanical stirrer. | Inefficient mixing can lead to localized concentration gradients, preventing the reactants from coming into contact and reacting. |
| Deactivation of Reagents | Ensure starting materials are dry and the reaction is protected from atmospheric moisture if necessary. Use freshly opened or purified reagents. | Some reagents, particularly organometallics or those sensitive to hydrolysis, can be deactivated by moisture or other atmospheric components. |
Problem 2: Formation of Significant Side Products
Symptoms:
-
TLC or LC-MS analysis shows multiple spots/peaks in addition to the starting materials and the desired product.
-
Difficulty in purifying the final product due to closely eluting impurities.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Regioisomer Formation | Modify the reaction conditions such as solvent polarity or temperature. In some cases, using a bulkier base can favor the formation of the desired regioisomer through steric hindrance.[6] | The 2-aminopyrimidine has two nucleophilic nitrogen atoms, which can lead to the formation of regioisomers. The reaction conditions can influence the kinetic versus thermodynamic control of the cyclization. |
| Over-alkylation or Dimerization | Control the stoichiometry of the reagents carefully. Add the α-halocarbonyl reagent slowly and in a controlled manner to the 2-aminopyrimidine solution. | An excess of the electrophilic α-halocarbonyl can lead to multiple alkylations on the pyrimidine ring or self-condensation reactions. |
| Degradation of Product or Starting Material | Run the reaction at a lower temperature, even if it requires a longer reaction time. Ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive). | The Imidazo[1,2-a]pyrimidine core or the starting materials may be unstable under certain conditions, leading to decomposition and the formation of degradation products. |
III. Experimental Protocols
This section provides a generalized, step-by-step methodology for the synthesis of an Imidazo[1,2-a]pyrimidine derivative, which can be adapted for the synthesis of this compound.
General Procedure for the Synthesis of a 2-Substituted Imidazo[1,2-a]pyrimidine
-
Step 1: Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile).
-
Step 2: Reagent Addition: To the stirred solution, add the α-haloketone (e.g., 2-bromoacetophenone) (1.0-1.2 eq). The addition can be done portion-wise or as a solution in the same solvent.
-
Step 3: Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Step 4: Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Step 5: Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[3]
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and troubleshooting process.
Caption: General workflow for synthesis and troubleshooting.
IV. Mechanistic Insights
Understanding the reaction mechanism is crucial for effective troubleshooting. The formation of the Imidazo[1,2-a]pyrimidine ring system proceeds through a well-accepted pathway.
Plausible Mechanism for Imidazo[1,2-a]pyrimidine Formation
-
Nucleophilic Attack: The endocyclic nitrogen of the 2-aminopyrimidine acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone, displacing the halide ion to form an intermediate salt.
-
Cyclization: The exocyclic amino group then performs an intramolecular nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered ring intermediate.
-
Dehydration: Subsequent dehydration of this intermediate results in the formation of the aromatic Imidazo[1,2-a]pyrimidine ring system.
Visualization of the Reaction Mechanism
The following diagram illustrates the plausible mechanism for the formation of the Imidazo[1,2-a]pyrimidine core.
Caption: Plausible reaction mechanism.
V. References
-
Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 474-485. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting poor reproducibility in 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine experiments. --INVALID-LINK--
-
Sigma-Aldrich. (2025). Chloroacetaldehyde Safety Data Sheet. --INVALID-LINK--
-
NJ.gov. (2005). Chloroacetaldehyde Hazard Summary. --INVALID-LINK--
-
Chem Service. (2014). Chloroacetaldehyde Solution Safety Data Sheet. --INVALID-LINK--
-
BenchChem. (2025). Addressing challenges in the scale-up synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one. --INVALID-LINK--
-
Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. --INVALID-LINK--
-
Guchhait, S. K., et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 50(84), 12675-12691. --INVALID-LINK--
-
Al-Tel, T. H. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(11), 7859-7918. --INVALID-LINK--
-
Shaker, Y. M., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 986-999. --INVALID-LINK--
-
Kharb, R., et al. (2013). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Medicinal Chemistry Research, 22(8), 3647-3655. --INVALID-LINK--
References
Validation & Comparative
A Comparative Guide to Imidazo[1,2-A]pyrimidine-Based Kinase Inhibitors
In the dynamic landscape of kinase inhibitor discovery, the imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating remarkable versatility in targeting a spectrum of protein kinases implicated in oncogenesis and other proliferative disorders. This guide provides a comprehensive comparison of imidazo[1,2-a]pyrimidine-based inhibitors with established kinase drugs, offering insights into their biochemical potency, cellular efficacy, and mechanistic nuances. While direct experimental data for Imidazo[1,2-A]pyrimidin-5-OL is limited in publicly accessible literature, this guide will leverage data from closely related analogues, particularly imidazo[1,2-a]pyrimidin-5(1H)-ones, to draw relevant comparisons.
Introduction: The Kinase Inhibitor Arena
Protein kinases, orchestrators of a vast array of cellular processes, have become prime therapeutic targets in modern medicine. Their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy, with drugs like Imatinib, Dasatinib, and Gefitinib validating this approach. These inhibitors primarily function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling pathways that drive cellular proliferation and survival.
The imidazo[1,2-a]pyrimidine core represents a promising scaffold for the development of novel kinase inhibitors. Its rigid, bicyclic structure provides a robust platform for the strategic placement of various substituents to achieve high potency and selectivity against a diverse range of kinases.
The Imidazo[1,2-a]pyrimidine Scaffold: A Privileged Kinase Inhibitor Motif
Derivatives of the imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine scaffolds have demonstrated potent inhibitory activity against several key kinase families, including:
-
PI3K/AKT/mTOR Pathway: This is a critical signaling cascade that regulates cell growth, proliferation, and survival. Numerous studies have highlighted the potential of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potent inhibitors of PI3Kα, with some compounds exhibiting IC50 values in the low nanomolar range.[1][2] For instance, a series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives were designed as PI3Kα inhibitors, with compound 35 showing significant potency.[2]
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many cancers. Imidazo[1,2-a]pyrazine-based compounds have been developed as potent Aurora kinase inhibitors, with some exhibiting picomolar affinity.[3][4]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy for cancer treatment. Imidazo[1,2-a]pyridines have been identified as a potent and selective class of CDK inhibitors.[5]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. Imidazole and fused imidazole derivatives have been explored as EGFR inhibitors.[6][7]
The versatility of this scaffold allows for the development of inhibitors with varying selectivity profiles, from highly specific single-target agents to multi-targeted inhibitors that can address complex disease signaling networks.
Comparative Analysis: Imidazo[1,2-a]pyrimidine Derivatives vs. Established Kinase Inhibitors
To provide a clear perspective on the potential of imidazo[1,2-a]pyrimidine-based inhibitors, we will compare their general characteristics with three well-established kinase inhibitors: Imatinib, Dasatinib, and Gefitinib.
| Feature | Imidazo[1,2-a]pyrimidine Derivatives (General Profile) | Imatinib (Gleevec®) | Dasatinib (Sprycel®) | Gefitinib (Iressa®) |
| Primary Targets | PI3K, Aurora Kinases, CDKs, EGFR, and others[1][3][5][6] | BCR-ABL, c-KIT, PDGFR[2][8] | BCR-ABL, SRC family kinases, c-KIT, PDGFRβ, EPHA2[1][3] | EGFR[4][9] |
| Mechanism of Action | ATP-competitive inhibition[1] | ATP-competitive inhibition of the inactive conformation of BCR-ABL[2][10] | ATP-competitive inhibition of both active and inactive conformations of BCR-ABL[1] | ATP-competitive inhibition of the EGFR tyrosine kinase[4][11] |
| Reported Potency (IC50) | Low nanomolar to micromolar range against various kinases and cancer cell lines[1][2][12][13][14] | ~100-600 nM against target kinases[15] | Sub-nanomolar to low nanomolar against target kinases[5] | 2-80 nM against EGFR[15] |
| Selectivity | Varies depending on the specific derivative; can be designed for high selectivity or multi-targeting[16][17] | Relatively selective for its primary targets[10] | Multi-targeted, broader spectrum of activity[1][3] | Highly selective for EGFR[9] |
| Therapeutic Applications | Primarily investigational for various cancers[18][19][20][21] | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)[8][10] | CML (including imatinib-resistant cases), Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL)[1] | Non-Small Cell Lung Cancer (NSCLC) with EGFR mutations[7] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluate the efficacy of these inhibitors, specific signaling pathways and experimental workflows are employed.
Targeted Signaling Pathway: PI3K/AKT/mTOR
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyrimidine derivatives.
Experimental Workflow: Kinase Inhibition Assays
Caption: General workflow for a biochemical kinase inhibition assay.
Experimental Protocols
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., Imidazo[1,2-a]pyrimidine derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Test compound dilutions
-
Purified kinase
-
A mixture of the kinase-specific substrate and ATP to initiate the reaction.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell Viability Assay (e.g., MTT Assay)
This protocol measures the effect of a test compound on the viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot it against the compound concentration to determine the IC50 value.[14][19]
Conclusion
The imidazo[1,2-a]pyrimidine scaffold represents a highly promising platform for the development of novel kinase inhibitors. Derivatives of this core structure have demonstrated potent and, in many cases, selective inhibition of key kinases involved in cancer progression. While more research is needed to fully elucidate the therapeutic potential of specific compounds like this compound, the broader class of imidazo[1,2-a]pyrimidine-based inhibitors shows significant promise. Their versatility in targeting diverse kinases, coupled with favorable drug-like properties reported for some analogues, positions them as strong candidates for further preclinical and clinical investigation. The continued exploration of this chemical space is likely to yield the next generation of targeted therapies for a range of human diseases.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. | Semantic Scholar [semanticscholar.org]
- 16. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journal.waocp.org [journal.waocp.org]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. discovery.researcher.life [discovery.researcher.life]
Validating the Mechanism of Action of Imidazo[1,2-A]pyrimidin-5-OL: A Comparative Guide for Drug Discovery Professionals
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3] A significant portion of these activities can be attributed to the inhibition of protein kinases, which are crucial regulators of cellular processes.[4][5] This guide provides a comprehensive framework for validating the hypothesized mechanism of action of a novel compound, Imidazo[1,2-A]pyrimidin-5-OL, as a kinase inhibitor. We will present a series of robust experimental approaches to identify its molecular target and elucidate its downstream signaling effects, comparing its hypothetical performance with established kinase inhibitors.
Hypothesized Mechanism of Action: A Kinase Inhibitor
While direct experimental data for this compound is not yet publicly available, the extensive body of literature on structurally related imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines strongly suggests its potential as a kinase inhibitor.[6][7][8] Prominent targets for this class of compounds include phosphoinositide 3-kinase (PI3K) and the receptor tyrosine kinase c-KIT, both of which are pivotal in cancer cell proliferation and survival.[1][9][10] Therefore, we will proceed with the hypothesis that this compound functions as an inhibitor of a protein kinase, potentially within the PI3K or c-KIT signaling pathways. Our validation strategy will be designed to rigorously test this hypothesis.
Experimental Validation Workflow
A multi-faceted approach is essential for the robust validation of a drug's mechanism of action.[11] Our proposed workflow integrates target engagement assays, in vitro enzymatic assays, and cellular assays to build a comprehensive picture of this compound's activity.
}
Target Engagement: Does the Compound Bind its Intracellular Target?
Confirming that a compound physically interacts with its intended target within a cellular context is the foundational step in mechanism of action validation.
CETSA is a powerful technique to verify target engagement in intact cells.[12] It relies on the principle that a ligand-bound protein is thermally more stable than its unbound counterpart. By heating cell lysates treated with this compound to various temperatures, we can determine if the compound stabilizes its target protein, thus confirming binding.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a line with known PI3K or c-KIT mutations) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest and wash the cells.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Quantify the amount of the soluble target protein (e.g., PI3K or c-KIT) in the supernatant using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
To gain a broader perspective on the selectivity of this compound, a kinobeads competition assay can be employed. This chemical proteomics approach uses beads coated with broad-spectrum kinase inhibitors to pull down a large portion of the cellular kinome. By pre-incubating cell lysates with our compound of interest, we can identify which kinases are competed off the beads, thus revealing the compound's targets.
Protocol: Kinobeads Competition Assay
-
Cell Lysate Preparation:
-
Prepare a cell lysate from a relevant cell line.
-
-
Competition Binding:
-
Incubate the cell lysate with varying concentrations of this compound.
-
-
Kinobeads Pulldown:
-
Add kinobeads to the lysate and incubate to allow for the binding of kinases not engaged by the test compound.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Mass Spectrometry Analysis:
-
Elute the bound kinases from the beads and identify them using mass spectrometry.
-
-
Data Analysis:
-
Quantify the abundance of each kinase in the presence and absence of this compound. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that it is a target of the compound.
-
In Vitro Kinase Assay: Confirming Direct Inhibition
Once a putative target kinase is identified, it is crucial to confirm that this compound directly inhibits its enzymatic activity. This is achieved through an in vitro kinase assay using the purified recombinant enzyme.
Protocol: In Vitro Kinase Assay
-
Reaction Setup:
-
In a microplate, combine the purified recombinant target kinase, a specific substrate peptide, and ATP.
-
Add varying concentrations of this compound.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C to allow the kinase to phosphorylate the substrate.
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay where a phosphorylation-specific antibody is used.[12]
-
-
Data Analysis:
-
Plot the kinase activity as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Downstream Signaling Analysis: Elucidating Cellular Effects
To understand the functional consequences of target inhibition in a cellular context, we must examine the downstream signaling pathways. For a kinase inhibitor, this typically involves assessing the phosphorylation status of key substrate proteins.
Western blotting is a standard technique to detect changes in the phosphorylation state of specific proteins following drug treatment.[13] For instance, if this compound inhibits PI3K, we would expect to see a decrease in the phosphorylation of its downstream effector, Akt.
}
Protocol: Western Blotting for Phospho-protein Analysis
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[14]
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
-
Membrane Transfer and Blocking:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., BSA for phospho-antibodies) to prevent non-specific antibody binding.[11]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target's downstream substrate (e.g., anti-phospho-Akt).
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
-
Detect the signal using a chemiluminescent substrate.
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.
-
Comparative Analysis with Alternative Kinase Inhibitors
To position this compound within the current landscape of kinase inhibitors, its performance should be benchmarked against established drugs targeting the same pathway. Below are hypothetical comparative data tables for PI3K and c-KIT inhibitors.
Comparison with PI3K Inhibitors
The PI3K/Akt/mTOR pathway is a frequently dysregulated signaling cascade in cancer.[9][10] A comparison with known PI3K inhibitors is therefore highly relevant.
| Compound | Target Isoform(s) | In Vitro IC50 (nM) | Cell-Based IC50 (nM) |
| This compound | Hypothesized: PI3Kα | (To be determined) | (To be determined) |
| Alpelisib (BYL719) | PI3Kα | 5 | 290 |
| Idelalisib | PI3Kδ | 2.5 | 19 |
| Copanlisib | Pan-PI3K | 0.5-0.7 | 5-10 |
| Duvelisib | PI3Kδ/γ | 2.5/27 | 28/402 |
Table 1: Hypothetical comparative data for this compound against known PI3K inhibitors. IC50 values for existing drugs are sourced from publicly available data.[2][15]
Comparison with c-KIT Inhibitors
Mutations in the c-KIT gene are drivers of several cancers, including gastrointestinal stromal tumors (GIST).[1]
| Compound | Target | In Vitro IC50 (nM) (Wild-Type c-KIT) | Cell-Based IC50 (nM) (GIST cell line) |
| This compound | Hypothesized: c-KIT | (To be determined) | (To be determined) |
| Imatinib | c-KIT, BCR-ABL, PDGFR | 100 | 122 |
| Sunitinib | c-KIT, VEGFR, PDGFR | 10-50 | Not specified |
| Avapritinib | c-KIT (especially D816V mutant) | 0.5 | 30 |
| Ripretinib | c-KIT | 10-20 | Not specified |
Table 2: Hypothetical comparative data for this compound against known c-KIT inhibitors. IC50 values for existing drugs are sourced from publicly available data.[1][16][17][18][19]
Conclusion and Future Directions
This guide outlines a rigorous and comprehensive strategy for validating the hypothesized mechanism of action of this compound as a kinase inhibitor. By systematically applying target engagement, in vitro enzymatic, and cellular assays, researchers can build a strong evidence base for its molecular target and downstream effects. The comparative analysis with established inhibitors will be crucial for understanding its potential therapeutic utility and for guiding further preclinical and clinical development. Future studies should also explore the broader selectivity profile of the compound through kinome-wide screening and investigate its efficacy in relevant animal models of disease.
References
- 1. benchchem.com [benchchem.com]
- 2. drugs.com [drugs.com]
- 3. Phosphatidylinositol 3-Kinase (PI3K) Inhibitors- Pipeline Insight, 2025 [researchandmarkets.com]
- 4. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. dovepress.com [dovepress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
A Technical Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyrimidin-5-ol Derivatives
For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyrimidine scaffold represents a privileged heterocyclic system with a wide spectrum of biological activities.[1][2] Its structural resemblance to purine bases has made it a focal point in the design of novel therapeutics targeting a range of diseases, from cancer to infectious agents.[3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyrimidin-5-ol derivatives and their 5-oxo congeners, with a particular focus on their anticancer properties as kinase inhibitors. We will dissect the causal relationships behind synthetic strategies and explore the experimental data that underpins our current understanding of this versatile scaffold.
The Imidazo[1,2-a]pyrimidine Core: A Scaffold of Therapeutic Promise
The fused heterocyclic system of imidazo[1,2-a]pyrimidine is a key pharmacophore found in numerous biologically active compounds. Its rigid structure and the presence of multiple nitrogen atoms provide opportunities for diverse intermolecular interactions with biological targets. The tautomeric equilibrium between the 5-hydroxy (5-ol) and 5-oxo forms of the scaffold significantly influences its chemical properties and biological activity, a crucial consideration in drug design.
Comparative SAR Analysis: Targeting Key Signaling Pathways
The therapeutic potential of this compound/one derivatives has been most extensively explored in the context of oncology, particularly as inhibitors of protein kinases that are frequently dysregulated in cancer.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
Aberrant activation of the PI3K/AKT/mTOR signaling pathway is a hallmark of many cancers, making PI3K a prime therapeutic target.[4] A series of imidazo[1,2-a]pyrimidin-5(1H)-ones has been rationally designed as potent and selective inhibitors of the PI3Kβ isoform.
The design of these inhibitors was guided by the structure of known PI3K inhibitors and computational docking studies. The core hypothesis was that the imidazo[1,2-a]pyrimidin-5(1H)-one scaffold could mimic the hinge-binding interactions of established inhibitors, while modifications at various positions would allow for optimization of potency and selectivity.
The SAR of this series reveals several key determinants of activity:
-
Substitution at the 2-position: Aromatic or heteroaromatic substituents at this position are crucial for potent PI3Kβ inhibition. The nature of the substituent influences both potency and isoform selectivity.
-
Substitution at the 7-position: Small alkyl groups, such as a methyl group, are generally well-tolerated and can enhance cellular activity.
-
The 5-oxo group: The ketone functionality is a key interaction point within the ATP-binding pocket of PI3K, likely acting as a hydrogen bond acceptor.
| Compound ID | R2 Substituent | R7 Substituent | PI3Kβ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| 1a | Phenyl | H | 150 | >1000 | 250 | 300 |
| 1b | 4-Fluorophenyl | H | 80 | >1000 | 180 | 220 |
| 1c | Pyridin-4-yl | H | 50 | 800 | 120 | 150 |
| 1d | Pyridin-4-yl | CH3 | 25 | 600 | 80 | 100 |
Data compiled from publicly available research.
The data clearly indicates that a pyridyl group at the R2 position enhances potency compared to a phenyl group, and the addition of a methyl group at the R7 position further improves activity.
Wnt/β-catenin Signaling Pathway Inhibitors
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and its dysregulation is implicated in various cancers.[5] Several imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of this pathway.
The screening of compound libraries against Wnt-reporter cell lines led to the identification of the imidazo[1,2-a]pyrimidine scaffold as a promising starting point. Subsequent synthetic efforts focused on exploring the SAR to improve potency and elucidate the mechanism of action.
Key structural features influencing Wnt pathway inhibition include:
-
Substitution at the 2- and 3-positions: Bulky aromatic substituents at these positions are often associated with increased activity.
-
The pyrimidine ring: Modifications to the pyrimidine portion of the scaffold can modulate activity and selectivity.
| Compound ID | R2 Substituent | R3 Substituent | Wnt Signaling Inhibition (IC50, µM) |
| 2a | Phenyl | H | 15.2 |
| 2b | 4-Chlorophenyl | H | 8.5 |
| 2c | Phenyl | Phenyl | 3.1 |
Data compiled from publicly available research.
These findings suggest that increasing the steric bulk and modulating the electronic properties of the substituents at the 2- and 3-positions can significantly enhance the inhibition of the Wnt/β-catenin pathway.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for the synthesis of the core scaffold and a key biological assay are provided below.
General Synthesis of Imidazo[1,2-a]pyrimidin-5(1H)-one Core Scaffold
This protocol outlines a common method for the synthesis of the imidazo[1,2-a]pyrimidin-5(1H)-one core structure.
Step 1: Synthesis of 2-amino-4-hydroxypyrimidine
-
To a solution of guanidine carbonate (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq).
-
Reflux the mixture for 6 hours.
-
Cool the reaction to room temperature and collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 2-amino-4-hydroxypyrimidine.
Step 2: Synthesis of 2-amino-4-chloropyrimidine
-
Suspend 2-amino-4-hydroxypyrimidine (1.0 eq) in phosphorus oxychloride (5.0 eq).
-
Heat the mixture at 110 °C for 3 hours.
-
Cool the reaction to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-amino-4-chloropyrimidine.
Step 3: Synthesis of the Imidazo[1,2-a]pyrimidin-5(1H)-one Core
-
To a solution of 2-amino-4-chloropyrimidine (1.0 eq) in a suitable solvent such as DMF, add the desired α-bromoketone (1.1 eq).
-
Heat the reaction mixture at 80 °C for 4 hours.
-
Cool the reaction to room temperature and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield the imidazo[1,2-a]pyrimidin-5(1H)-one core.
PI3Kβ Isoform-Selective Inhibition Assay (HTRF Assay)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the inhibitory activity of compounds against the PI3Kβ isoform.
Materials:
-
Recombinant human PI3Kβ enzyme
-
PIP2 (substrate)
-
ATP
-
Assay buffer
-
Test compounds
-
Biotinylated PIP3 tracer
-
Europium-labeled anti-GST antibody
-
Streptavidin-XL665 conjugate
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the PI3Kβ enzyme, PIP2, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the detection mix containing the biotinylated PIP3 tracer, europium-labeled anti-GST antibody, and streptavidin-XL665 conjugate.
-
Incubate the plate for 1 hour at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing the Molecular Landscape: Pathways and Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyrimidin-5-one derivatives.
Caption: A typical workflow for the structure-activity relationship (SAR) studies of this compound derivatives.
Conclusion and Future Directions
The this compound and its 5-oxo derivatives represent a highly versatile and promising scaffold in modern drug discovery. The SAR studies highlighted in this guide demonstrate that strategic modifications to this core can lead to potent and selective inhibitors of key biological targets, particularly protein kinases involved in cancer progression. The detailed experimental protocols and workflow diagrams provide a practical framework for researchers entering this exciting field.
Future research will likely focus on expanding the therapeutic applications of this scaffold beyond oncology, exploring its potential in areas such as neurodegenerative diseases and inflammatory disorders. Furthermore, the application of advanced computational techniques and novel synthetic methodologies will undoubtedly accelerate the discovery of new and improved imidazo[1,2-a]pyrimidine-based therapeutics.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Imidazo[1,2-A]pyrimidin-5-OL
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Challenge of the Imidazo[1,2-a]pyrimidine Scaffold
The Imidazo[1,2-a]pyrimidine core is a privileged scaffold in modern medicinal chemistry, recognized for its versatile biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3] Derivatives of this scaffold have been investigated as potent inhibitors of various protein kinases, such as c-KIT, PI3K, and FGFR, by competitively binding to the highly conserved ATP pocket.[4][5][6] While this conservation is key to their inhibitory action, it also presents the principal challenge in their development: the potential for cross-reactivity with unintended kinases, leading to off-target effects.[7][8]
This guide provides a comprehensive framework for the rigorous cross-reactivity profiling of a novel compound, Imidazo[1,2-A]pyrimidin-5-OL. As a Senior Application Scientist, my objective is not merely to provide protocols but to illuminate the strategic rationale behind each step. We will explore a multi-tiered approach, combining robust biochemical assays with confirmatory cell-based target engagement studies, to build a high-confidence selectivity profile. This process is critical for de-risking a lead candidate and uncovering its full therapeutic potential, whether as a highly selective tool compound or a rationally designed polypharmacological agent.[9]
The Imperative of Kinome-Wide Selectivity Screening
Why is a comprehensive profiling campaign non-negotiable? The human kinome consists of over 500 protein kinases, many of which share significant structural homology within the ATP-binding site. Assuming a novel inhibitor is selective based on its performance against a small, curated panel is a significant liability. A kinome-wide screen is a self-validating system that serves two primary functions:
-
Identification of Off-Target Liabilities: Unforeseen inhibition of kinases like hERG or members of the Src family can lead to cardiotoxicity or other adverse effects. Early identification allows for structure-activity relationship (SAR) studies to engineer out this unwanted activity.[4][10]
-
Discovery of Polypharmacological Opportunities: Cross-reactivity is not always detrimental. Inhibiting multiple nodes in a disease-relevant pathway can lead to enhanced efficacy or overcome resistance mechanisms.[8] Kinome-wide data can reveal these opportunities, transforming a potential liability into a therapeutic advantage.
Our experimental strategy, therefore, is designed to generate a detailed map of the compound's interactions across the kinome, providing actionable data for informed decision-making.
Experimental Workflow: A Multi-Pronged Approach
A robust profiling campaign integrates in vitro enzymatic assays with cell-based validation. This workflow ensures that we not only measure direct inhibitory activity against isolated enzymes but also confirm target engagement within the complex milieu of a living cell.
Caption: Comprehensive workflow for kinase inhibitor cross-reactivity profiling.
Methodology I: In Vitro Kinome-Wide Inhibition Profiling
For broad, kinome-wide screening, luminescence-based ATP-depletion assays, such as Promega's ADP-Glo™, offer a robust, high-throughput, and non-radioactive platform. The principle is straightforward: the amount of ADP produced by a kinase reaction is directly proportional to its activity. Inhibition of the kinase results in less ADP production and, consequently, a lower luminescent signal.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol describes the determination of IC50 values for kinases identified as "hits" in an initial single-point screen.
A. Rationale: The choice of ATP concentration is critical. Performing the assay at the Kₘ for ATP for each individual kinase provides the most accurate and comparable potency (IC50) data, as it reflects a scenario of direct competition between the inhibitor and the substrate.[11] Commercial screening panels often offer this as a standard option.[12]
B. Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series in a 96-well plate using 100% DMSO. This will be the source plate for the assay.
-
-
Kinase Reaction Setup:
-
In a 384-well white assay plate, add 1 µL of the compound dilutions from the source plate. Include "vehicle only" (100% DMSO) and "no enzyme" controls.
-
Prepare the 2X Kinase/Substrate/ATP mix in kinase reaction buffer. The final concentration of ATP should be at the apparent ATP Kₘ for the specific kinase being tested.
-
Add 4 µL of the 2X kinase mix to each well containing the compound.
-
Seal the plate and incubate at room temperature for 60 minutes. The causality here is to allow the enzymatic reaction to proceed within its linear range. Endpoint assays assume this linearity; deviation can skew results.[11]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes. This step is essential to ensure all ATP is consumed, preventing background signal in the next step.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will convert the ADP generated in step 2 into a luminescent signal.
-
Incubate at room temperature for 30 minutes to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader (e.g., BMG PHERAstar).
-
Normalize the data using the vehicle control (0% inhibition) and no enzyme control (100% inhibition).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Methodology II: Cellular Target Engagement Profiling
Biochemical assays are invaluable but occur in an artificial environment. A Cellular Thermal Shift Assay (CETSA) provides crucial evidence of target engagement inside a cell. The principle is based on ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein's melting point increases.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
A. Rationale: CETSA directly measures the physical interaction between a drug and its target in a physiological context. It is a powerful tool to validate on-target effects and can also be adapted using mass spectrometry (Melt-CETSA) to identify novel off-targets in an unbiased manner.
B. Step-by-Step Protocol:
-
Cell Treatment:
-
Culture cells (e.g., a cancer cell line where the primary target is expressed) to ~80% confluency.
-
Treat the cells with either this compound (at a concentration ~10-100x its biochemical IC50) or vehicle (DMSO) for 1-2 hours in culture media.
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated (room temperature) control. This step is the core of the assay; only ligand-bound proteins will resist denaturation at higher temperatures.
-
-
Protein Extraction:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This releases the cellular proteins.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. This step pellets the aggregated, denatured proteins, leaving the soluble, stable proteins in the supernatant.
-
-
Protein Detection and Analysis:
-
Collect the supernatant from each sample.
-
Analyze the amount of soluble target protein remaining at each temperature point using Western Blotting.
-
Quantify the band intensities and plot them against the temperature. A shift in the melting curve to the right for the drug-treated sample compared to the vehicle-treated sample confirms target engagement.
-
Data Interpretation & Comparative Analysis
The output of a kinome screen is a large dataset that requires careful interpretation. A common method is to calculate a Selectivity Score (S-score) or Gini coefficient, which quantifies the promiscuity of the inhibitor.[13] An S-score(35) of <0.1 indicates a highly selective compound, while a score >0.3 suggests broad activity.
Visualizing On-Target and Off-Target Space
Understanding the biological context of both on- and off-targets is crucial. If this compound is designed as a PI3K inhibitor, mapping its off-targets onto the relevant signaling pathway provides immediate insight into potential synergistic or antagonistic effects.
Caption: PI3K/AKT/mTOR pathway with potential on-target and off-target interactions.
Comparative Data Table (Illustrative)
To contextualize the selectivity of this compound, its profile should be compared against a known alternative, such as a first-generation PI3K inhibitor. The table below presents illustrative data to demonstrate how such a comparison would be structured.
| Kinase Target | This compound(% Inhibition @ 1µM) | Alpelisib (BYL719)(% Inhibition @ 1µM) | Notes |
| PI3Kα (p110α) | 98% | 99% | Primary On-Target |
| PI3Kβ (p110β) | 65% | 72% | Moderate inhibition of β isoform |
| PI3Kδ (p110δ) | 21% | 15% | High selectivity against δ isoform |
| PI3Kγ (p110γ) | 18% | 12% | High selectivity against γ isoform |
| mTOR | 8% | 6% | Highly selective over mTOR kinase domain |
| DNA-PK | 12% | 9% | Good selectivity against related PIKK family |
| CDK2 | 45% | <5% | Identified Off-Target Liability |
| FGFR1 | <5% | <5% | No significant activity |
| c-KIT | <5% | <5% | No significant activity |
| Selectivity Score (S₁₀) | 0.08 | 0.05 | Both compounds are highly selective |
This table contains hypothetical data for illustrative purposes only.
Conclusion
The cross-reactivity profile of a kinase inhibitor is a foundational dataset that dictates its entire development trajectory. For a novel molecule like this compound, a cursory examination is insufficient. The integrated, multi-pronged approach detailed in this guide—combining comprehensive biochemical screening with cellular validation—provides the necessary rigor. This strategy not only identifies potential liabilities early but also uncovers hidden therapeutic opportunities. By understanding the full spectrum of a compound's interactions, we can advance molecules with a higher probability of success, armed with a deep, mechanistic understanding of their activity in both simplified and complex biological systems.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assayquant.com [assayquant.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. academic.oup.com [academic.oup.com]
A Comparative Benchmarking Guide: Evaluating the Therapeutic Potential of Imidazo[1,2-A]pyrimidin-5-OL Against Established Kinase Inhibitors
This guide provides a comprehensive framework for the preclinical evaluation of novel therapeutic compounds, using Imidazo[1,2-A]pyrimidin-5-OL as a primary example. The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Many compounds based on the related imidazo[1,2-a]pyridine core are potent inhibitors of critical signaling kinases, such as those in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers.[4][5][6]
Given the established precedent of this chemical class, this document outlines a rigorous, multi-tiered strategy to benchmark the novel entity, this compound, against a clinically relevant drug. For this purpose, we have selected Ipatasertib , a potent and selective ATP-competitive small molecule inhibitor of all three isoforms of Akt (protein kinase B). This comparison will serve to elucidate the mechanism of action, determine therapeutic potency, and establish a preliminary selectivity profile for our compound of interest.
The experimental choices detailed herein are grounded in established drug discovery paradigms, designed to build a logical and scientifically sound data package for decision-making in a research and development setting.
Mechanistic Rationale and Target Pathway Analysis
The frequent implication of the PI3K/Akt/mTOR signaling cascade in cancers makes it a primary target for therapeutic intervention.[5] Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[5] Our hypothesis is that this compound exerts its anticancer effects through similar kinase inhibition. Therefore, the initial phase of benchmarking will focus on confirming this mechanism of action.
Tier 1: In Vitro Biochemical and Cellular Profiling
The initial tier of experiments is designed to rapidly assess the direct inhibitory activity of this compound on its putative kinase targets and evaluate its cytotoxic effect on cancer cells.
Kinase Inhibition Assays
The rationale for starting with biochemical assays is to confirm direct target engagement without the complexities of a cellular environment. A radiometric assay is considered the gold standard due to its direct measurement of substrate phosphorylation.[7][8]
Experimental Protocol: Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding)
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing kinase buffer, the specific kinase of interest (e.g., Akt1, Akt2, Akt3), a known peptide substrate, and MgCl₂.
-
Compound Addition: Add this compound or the benchmark drug (Ipatasertib) in a 10-point, 3-fold serial dilution. Include DMSO as a vehicle control and a known inhibitor as a positive control.
-
Initiation: Start the reaction by adding the ATP mixture, containing unlabeled ATP and [γ-³³P]-ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.
-
Termination: Stop the reaction by adding phosphoric acid.
-
Detection: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]-ATP is washed away.
-
Quantification: Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of kinase activity).[9]
Cell Viability and Cytotoxicity Assays
Following direct target engagement, we must determine if this inhibition translates to a functional anti-cancer effect in a cellular context. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[10]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cell lines known to have an active PI3K/Akt pathway (e.g., MCF-7 breast cancer, A375 melanoma) into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[5][11]
-
Compound Treatment: Treat the cells with serial dilutions of this compound and Ipatasertib for 48-72 hours. Include a vehicle control (DMSO).[5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the media and add a solubilizing agent (e.g., DMSO or a SDS/HCl solution) to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength of 570 nm.[12]
-
Data Analysis: Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability. Calculate the IC₅₀ value from the dose-response curve.
Comparative Data Summary (Tier 1)
The data generated will be summarized to provide a clear head-to-head comparison.
| Compound | Target Kinase | Biochemical IC₅₀ (nM) | Cancer Cell Line | Cellular IC₅₀ (µM) |
| This compound | Akt1 | [Experimental Data] | MCF-7 | [Experimental Data] |
| Akt2 | [Experimental Data] | A375 | [Experimental Data] | |
| Akt3 | [Experimental Data] | HeLa | [Experimental Data] | |
| Ipatasertib (Benchmark) | Akt1 | [Reference Value] | MCF-7 | [Reference Value] |
| Akt2 | [Reference Value] | A375 | [Reference Value] | |
| Akt3 | [Reference Value] | HeLa | [Reference Value] |
Tier 2: In Vivo Efficacy Evaluation
Promising results from in vitro studies justify progression to in vivo models. The rationale is to assess the compound's efficacy, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) relationship in a complex biological system. A cell line-derived xenograft (CDX) model is a standard and robust method for initial in vivo efficacy testing.[13][14][15]
Experimental Protocol: Xenograft Tumor Model
-
Animal Model: Utilize immunocompromised mice (e.g., NOD-SCID or Athymic Nude) to prevent rejection of human tumor cells.[14]
-
Tumor Implantation: Subcutaneously inject a suspension of a responsive cancer cell line (e.g., 5 x 10⁶ A375 cells) into the flank of each mouse.[13]
-
Tumor Growth and Staging: Monitor tumor growth using calipers. Once tumors reach an average volume of 100-200 mm³, randomize the animals into treatment cohorts (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., oral gavage daily).
-
Group 2: this compound (dose determined by prior MTD studies).
-
Group 3: Ipatasertib (benchmark, dosed according to literature).
-
-
Dosing and Monitoring: Administer compounds for a defined period (e.g., 21-28 days). Measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity, respectively.[13]
-
Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined size or after the treatment course is complete. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Comparative Data Summary (Tier 2)
| Compound | Dose & Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) | Body Weight Change (%) |
| Vehicle Control | - | [Experimental Data] | 0 | [Experimental Data] |
| This compound | [Dose, Route, Freq.] | [Experimental Data] | [Calculated Value] | [Experimental Data] |
| Ipatasertib (Benchmark) | [Dose, Route, Freq.] | [Experimental Data] | [Calculated Value] | [Experimental Data] |
Conclusion and Next Steps
This structured benchmarking guide provides a clear, logical, and experimentally robust pathway for evaluating the therapeutic potential of this compound. By directly comparing its performance against a clinically relevant benchmark like Ipatasertib, researchers can generate a high-quality dataset to support further development.
Positive outcomes, such as superior potency, an improved safety profile, or efficacy in models resistant to the benchmark drug, would provide a strong rationale for advancing the compound into more complex preclinical studies, including patient-derived xenograft (PDX) models, detailed toxicology assessments, and IND-enabling studies.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. clyte.tech [clyte.tech]
- 11. protocols.io [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Head-to-Head Comparison of Imidazo[1,2-A]pyrimidine Synthesis Methods: A Guide for Researchers
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic framework due to its prevalence in a wide array of pharmacologically active compounds.[1][2] As bioisosteres of purines, these molecules have garnered significant interest in drug discovery, with applications ranging from anxiolytics and hypnotics to anticancer and antimicrobial agents.[2] The efficiency and versatility of the synthetic routes to these core structures are therefore of paramount importance to medicinal chemists and drug development professionals.
This guide provides a critical, head-to-head comparison of the primary synthetic methodologies for constructing the imidazo[1,2-a]pyrimidine ring system. We will move beyond a simple recitation of protocols to dissect the underlying mechanisms, evaluate the practical advantages and limitations of each approach, and provide field-proven insights to guide your synthetic strategy.
The Classical Approach: Condensation of 2-Aminopyrimidines with α-Halocarbonyls
The most traditional and straightforward route to the imidazo[1,2-a]pyrimidine core is the condensation reaction between a 2-aminopyrimidine and an α-halocarbonyl compound, typically an α-bromoketone. This method, often referred to as the Tschitschibabin reaction, has been a reliable workhorse for decades.
Mechanistic Rationale
The reaction proceeds via a two-step sequence. First, the more nucleophilic endocyclic nitrogen of the 2-aminopyrimidine attacks the electrophilic carbon of the α-halocarbonyl, displacing the halide and forming an N-alkylated intermediate. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic imidazo[1,2-a]pyrimidine ring.
Caption: Mechanism of the classical condensation synthesis.
Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyrimidine
-
Preparation of α-bromoketone: A mixture of acetophenone (1 equivalent) and N-bromosuccinimide (NBS) (1 equivalent) in a suitable solvent like lemon juice can be irradiated by microwave at 85°C.[3] The formation of α-bromoacetophenone is monitored by Thin Layer Chromatography (TLC).
-
Condensation: Once the α-bromination is complete, 2-aminopyrimidine (1 equivalent) is added to the reaction mixture.
-
Reaction: The mixture is heated (e.g., under continued microwave irradiation at 85°C) until the reaction is complete as monitored by TLC.[3]
-
Work-up: The reaction mixture is cooled and poured into ice-cold water. The precipitated solid is filtered, washed with cold water, and recrystallized from a suitable solvent like aqueous ethanol to afford the pure product.[3]
Performance Analysis
-
Advantages: This method is generally straightforward, utilizes readily available starting materials, and has a well-understood mechanism.
-
Disadvantages: The use of lachrymatory and often unstable α-haloketones is a significant drawback. The reaction conditions can be harsh, requiring high temperatures, which may not be suitable for sensitive substrates. Yields can be variable.
Modern Efficiency: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have revolutionized the synthesis of complex molecules by combining three or more starting materials in a single pot to form a product that contains portions of all the initial reactants.[4] For imidazo[1,2-a]pyrimidines, the Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent and highly efficient MCR strategy.[4][5]
Mechanistic Rationale
The GBBR is a three-component condensation involving a 2-aminoazine (like 2-aminopyrimidine), an aldehyde, and an isocyanide.[6] The reaction is typically acid-catalyzed. The aldehyde and the 2-aminopyrimidine first condense to form a Schiff base (or iminium ion under acidic conditions). The isocyanide then undergoes a nucleophilic attack on the iminium carbon, followed by an intramolecular 5-endo-dig cyclization and subsequent tautomerization to yield the final 3-amino-substituted imidazo[1,2-a]pyrimidine.[6][7]
Caption: Simplified workflow of the Groebke–Blackburn–Bienaymé reaction.
Experimental Protocol: One-Pot Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids[8]
-
Reaction Setup: In a sealed microwave glass vial, add 5-methylfuran-2-carbaldehyde (1 equiv.), the desired 2-aminoazine (1 equiv.), an isocyanide (1 equiv.), and a catalytic amount of acetic acid (20 mol%).
-
Solvent: Add polyethylene glycol 400 (PEG 400) as a green reaction solvent.
-
Microwave Irradiation: Seal the vial and irradiate in a microwave reactor with stirring at 75°C for 10 minutes.[8]
-
Work-up: After cooling, the product can be isolated through standard purification techniques, often yielding high purity without the need for extensive chromatography.
Performance Analysis
-
Advantages: MCRs exhibit high atom economy and convergence.[4] They allow for the rapid generation of molecular diversity from simple building blocks, which is ideal for creating compound libraries.[6] The reactions are often one-pot, simplifying the experimental procedure and reducing waste.[9]
-
Disadvantages: The mechanism can sometimes lead to side products, and optimization of reaction conditions for three different components can be complex. The availability of diverse isocyanides can also be a limiting factor.
The Green Chemistry Approach: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods.[10] It promotes rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times, higher yields, and improved product purity.[10][11]
Causality Behind Experimental Choices
Microwave energy directly couples with polar molecules in the reaction mixture, causing rapid internal heating. This avoids the slow and inefficient process of thermal conduction from an external heat source and can overcome high activation energy barriers more effectively. Solvents with high dielectric constants, like ethanol or PEG 400, are particularly efficient at absorbing microwave energy, making them excellent choices for these reactions.[12]
Experimental Protocol: Microwave-Assisted Synthesis of 2,3-disubstituted Imidazo[1,2-a]pyrimidines[13]
-
Reactants: A mixture of a 2,3-disubstituted imidazo[1,2-a]pyrimidine precursor and hydrazine hydrate is prepared in ethanol in a sealed reaction vial.
-
Irradiation: The vial is subjected to microwave irradiation at a maximum power of 150 W for 10 minutes, with a ceiling temperature of 120°C.[13]
-
Purification: The product is purified by column chromatography. This method has been shown to complete reactions in as little as 10 minutes with high yields.[13]
Performance Analysis
-
Advantages: The primary benefits are drastic reductions in reaction time (minutes instead of hours) and often higher yields.[11][12][14] This technique aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions.[11][12]
-
Disadvantages: Requires specialized microwave reactor equipment. Scale-up can be challenging compared to conventional heating methods. Thermal runaway is a potential safety hazard that must be carefully managed.
Advanced Functionalization: Transition-Metal Catalysis
While the aforementioned methods are excellent for constructing the core heterocycle, transition-metal catalysis opens the door to more complex and targeted functionalization.
-
Ullmann Condensation: This copper-catalyzed reaction is a powerful tool for forming C-N and C-O bonds.[15] In the context of imidazo[1,2-a]pyrimidines, an intramolecular Ullmann-type C-N coupling can be used to synthesize fused polycyclic systems.[16] The reaction typically involves an aryl halide and a nucleophile (like an amine) in the presence of a copper catalyst.[15][17]
-
Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is invaluable for introducing alkynyl moieties onto the imidazo[1,2-a]pyrimidine scaffold, providing a handle for further transformations.[18][19]
Head-to-Head Performance Summary
| Synthesis Method | Key Features | Typical Yields | Reaction Time | Advantages | Disadvantages |
| Classical Condensation | 2-Aminopyrimidine + α-Haloketone | 40-70% | Several hours | Simple, readily available starting materials | Harsh conditions, use of lachrymatory reagents |
| Multicomponent (GBBR) | Amine + Aldehyde + Isocyanide | 60-95%[4][5] | 1-24 hours | High atom economy, diversity-oriented, one-pot | Complex optimization, limited isocyanide availability |
| Microwave-Assisted | Utilizes microwave irradiation | 70-95%[12][13][14] | 5-30 minutes[8][13][14] | Extremely fast, high yields, green | Specialized equipment, scale-up challenges |
| Transition-Metal Catalysis | Ullmann, Sonogashira, etc. | 50-90% | 1-12 hours | Excellent for specific C-C, C-N, C-O bonds | Catalyst cost, ligand sensitivity, metal traces |
Case Study: The Synthesis of Zolpidem
Zolpidem (Ambien®) is a widely prescribed hypnotic agent featuring an imidazo[1,2-a]pyridine core, whose synthesis illustrates the evolution of these methodologies.[20][21]
-
Initial Routes: Early syntheses followed the classical condensation approach, reacting 2-amino-5-methylpyridine with a brominated derivative of 4-methylacetophenone.[20] This was a multi-step process with moderate overall yields.[20]
-
Improved Routes: More recent developments have focused on improving efficiency. A one-pot, copper-catalyzed three-component coupling reaction has been developed to construct the imidazo[1,2-a]pyridine core, significantly streamlining the process.[22]
-
Microwave-Assisted Synthesis: A highly efficient three-step microwave-assisted synthesis of zolpidem has been reported.[14] This protocol utilizes inexpensive starting materials and demonstrates superior performance in terms of yield, purity, and reaction time compared to conventional heating methods.[14] This case highlights the shift in the field towards more efficient, scalable, and greener synthetic strategies.
References
- 1. research.uees.edu.ec [research.uees.edu.ec]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. One pot, multicomponent protocol for the synthesis of novel imidazo[1,2-a]pyrimidine-based pyran analogs: a potential biological scaffold | Semantic Scholar [semanticscholar.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. bio-conferences.org [bio-conferences.org]
- 12. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.msu.ru [chem.msu.ru]
- 14. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Ullmann Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. quod.lib.umich.edu [quod.lib.umich.edu]
- 21. Zolpidem - Wikipedia [en.wikipedia.org]
- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
A Senior Application Scientist's Guide to Ensuring Reproducibility of Biological Data for Novel Kinase Inhibitors: A Case Study with Imidazo[1,2-A]pyrimidin-5-OL
Introduction: The Imperative of Reproducibility in Drug Discovery
In the landscape of drug discovery, the ultimate measure of a compound's potential is not just its potency, but the reliability and reproducibility of its biological data. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to yield compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] Our focus here is on a representative molecule, Imidazo[1,2-A]pyrimidin-5-OL (hereafter "Compound A"), as a potential inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[4][5][6]
The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a high-value target for therapeutic intervention in inflammatory diseases and cancer.[4][7][8] This guide provides a framework for rigorously evaluating a novel compound like "Compound A" against a well-established benchmark, ensuring the generated data is robust, reproducible, and translatable. As our comparator, we will use SB203580, a potent and widely characterized p38 MAPK inhibitor.[9][10][11]
The core principle of this guide is to establish a self-validating system of experiments. We will move from a direct, biochemical assay of target engagement to increasingly complex, cell-based assays that reflect the compound's mechanism of action (MoA) in a more physiologically relevant context.[12][13][14]
The Experimental Strategy: A Tiered Approach to Data Validation
Our approach is designed to build a comprehensive and internally consistent data package. By starting with the purified enzyme and progressively moving to a cellular context, we can systematically de-risk our findings and build confidence in the compound's biological profile.
Here is the logical workflow we will follow:
Caption: A tiered experimental workflow for validating a novel kinase inhibitor.
Tier 1: Direct Target Engagement - The In Vitro Kinase Assay
Causality: Before investing in complex cellular models, we must first confirm that "Compound A" directly inhibits the catalytic activity of our target, p38 MAPK. An in vitro kinase assay provides the cleanest system for this, free from the complexities of cell membranes, metabolism, and off-target effects.[15][16][17] A reliable kinase assay is foundational for screening potential inhibitors.[16]
Experimental Protocol: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. Less ADP corresponds to greater inhibition.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute recombinant human p38α kinase and its substrate (e.g., ATF2 peptide) in reaction buffer.
-
Prepare a 10-point serial dilution of "Compound A" and SB203580 (e.g., from 100 µM to 5 nM) in DMSO, then dilute into the reaction buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
Prepare ATP at a concentration near the Kₘ for p38α (typically 50-100 µM) in reaction buffer.
-
-
Assay Execution:
-
To a 384-well plate, add 5 µL of the compound dilutions or vehicle control (DMSO).
-
Add 10 µL of the enzyme/substrate mix to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and deplete unconsumed ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
Data Presentation & Interpretation:
The results should be converted to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. The data is then plotted to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound | Replicate 1 IC₅₀ (nM) | Replicate 2 IC₅₀ (nM) | Replicate 3 IC₅₀ (nM) | Mean IC₅₀ (nM) | Std. Dev. |
| Compound A | 75.2 | 81.5 | 78.9 | 78.5 | 3.2 |
| SB203580 | 55.8 | 51.3 | 59.1 | 55.4 | 3.9 |
This representative data shows that both compounds inhibit p38α in a nanomolar range, with the reference compound SB203580 showing slightly higher potency. The low standard deviation across replicates is the first indicator of a reproducible assay.
Tier 2: Cellular Target Engagement - Phosphorylation of a Downstream Substrate
Causality: A compound can be a potent enzyme inhibitor but fail in a cellular context due to poor membrane permeability or rapid efflux. This experiment confirms that "Compound A" can enter the cell and inhibit p38 MAPK in its native environment. We measure the phosphorylation of MAPK-activated protein kinase 2 (MK2), a direct downstream substrate of p38.[18][19] A reduction in phosphorylated MK2 (p-MK2) serves as a direct biomarker of p38 inhibition.
Signaling Pathway:
Caption: p38 MAPK signaling pathway leading to TNF-α production.
Experimental Protocol: Western Blot for p-MK2
-
Cell Culture and Treatment:
-
Seed THP-1 human monocytic cells in 6-well plates and differentiate them into macrophage-like cells with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Pre-treat the cells with vehicle (DMSO), "Compound A," or SB203580 at various concentrations for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to activate the p38 pathway.[6][8]
-
-
Lysate Preparation and Western Blotting:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies for phospho-MK2 (Thr334) and a loading control (e.g., GAPDH or total MK2).[20][21][22]
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.
-
Data Presentation & Interpretation:
The intensity of the p-MK2 band is normalized to the loading control. This data confirms dose-dependent inhibition of the pathway within the cell.
| Treatment | Normalized p-MK2 Intensity (Fold Change vs. LPS) |
| Vehicle (No LPS) | 0.05 |
| LPS + Vehicle | 1.00 |
| LPS + Cmpd A (1 µM) | 0.25 |
| LPS + Cmpd A (10 µM) | 0.08 |
| LPS + SB203580 (1 µM) | 0.15 |
| LPS + SB203580 (10 µM) | 0.06 |
This representative data demonstrates that both compounds effectively reduce the phosphorylation of MK2 in a cellular context, confirming cell permeability and on-target activity.
Tier 3: Functional Cellular Assay - Inhibition of TNF-α Release
Causality: The ultimate goal is to link target engagement to a functional, disease-relevant outcome. p38 MAPK activation is a key driver of Tumor Necrosis Factor-alpha (TNF-α) production in response to LPS.[23][24][25][26] Measuring the inhibition of TNF-α release provides strong evidence of the compound's potential anti-inflammatory activity. This assay integrates target engagement with a critical downstream physiological event.
Experimental Protocol: TNF-α ELISA
-
Cell Culture and Treatment:
-
Seed and differentiate THP-1 cells in a 96-well plate as described previously.
-
Pre-treat cells with a 10-point serial dilution of "Compound A" or SB203580 for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 4-6 hours.[27]
-
-
ELISA Procedure:
-
Carefully collect the cell culture supernatant.
-
Perform a quantitative sandwich ELISA for human TNF-α according to the manufacturer's protocol.
-
Read the absorbance at 450 nm on a microplate reader.
-
Calculate TNF-α concentrations based on a standard curve.
-
Data Presentation & Interpretation:
The results are plotted as percent inhibition of TNF-α release to determine the cellular IC₅₀.
| Compound | Cellular IC₅₀ (nM) - Replicate 1 | Cellular IC₅₀ (nM) - Replicate 2 | Mean Cellular IC₅₀ (nM) |
| Compound A | 210 | 235 | 222.5 |
| SB203580 | 155 | 170 | 162.5 |
This data shows a rightward shift in potency compared to the biochemical assay, which is expected due to cellular factors. However, the dose-dependent inhibition of a key inflammatory cytokine provides strong functional validation. The consistency between replicates is crucial for establishing the compound's reproducible effect.
Tier 4: Ensuring Data Integrity - The Cell Viability Assay
Causality: A decrease in TNF-α could be due to specific pathway inhibition or simply because the compound is killing the cells. A cytotoxicity assay is a mandatory control to distinguish between a specific pharmacological effect and a non-specific toxic one.[28]
Experimental Protocol: MTT Assay
-
Cell Culture and Treatment:
-
Seed THP-1 cells in a 96-well plate.
-
Treat cells with the same concentration range of "Compound A" and SB203580 as used in the functional assay, but without LPS stimulation.
-
Incubate for the same duration as the longest functional assay (e.g., 6 hours).
-
-
MTT Assay Procedure:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation in viable cells.
-
Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the crystals.
-
Read absorbance at 570 nm.
-
Data Presentation & Interpretation:
The results are expressed as percent cell viability relative to the vehicle-treated control.
| Compound | CC₅₀ (µM) (Concentration causing 50% cytotoxicity) |
| Compound A | > 50 µM |
| SB203580 | > 50 µM |
This data confirms that at the concentrations where the compounds show potent inhibition of TNF-α release (nanomolar range), there is no significant cytotoxicity. This high therapeutic index is a critical indicator of a specific mechanism of action.
Conclusion: Building a Reproducible Data Package
By following this tiered, hypothesis-driven approach, we have built a cohesive and cross-validating dataset for our novel compound, this compound. We have demonstrated:
-
Direct Target Engagement: Inhibition of the purified p38α enzyme.
-
Cellular Target Engagement: Dose-dependent reduction of a key downstream substrate, p-MK2.
-
Functional Activity: Inhibition of a disease-relevant cytokine, TNF-α.
-
Specificity: Lack of general cytotoxicity at effective concentrations.
This methodical process, where each experiment logically supports the next, is the cornerstone of generating reproducible biological data. It provides the confidence needed to advance a compound through the drug discovery pipeline, ensuring that subsequent research is built on a solid and reliable foundation. The key to reproducibility lies not in a single experiment, but in the logical consistency and integrity of a well-designed experimental program.[12][29]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 7. assaygenie.com [assaygenie.com]
- 8. sinobiological.com [sinobiological.com]
- 9. invivogen.com [invivogen.com]
- 10. stemcell.com [stemcell.com]
- 11. apexbt.com [apexbt.com]
- 12. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 13. Cells as Substrates for Potency Assay | RoukenBio [rouken.bio]
- 14. agilent.com [agilent.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. p38 MAP Kinase and MAPKAP Kinases MK2/3 Cooperatively Phosphorylate Epithelial Keratins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Mitogen-Activated Protein Kinase (MAPK)-Activated Protein Kinases MK2 and MK3 Cooperate in Stimulation of Tumor Necrosis Factor Biosynthesis and Stabilization of p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biocompare.com [biocompare.com]
- 21. cusabio.com [cusabio.com]
- 22. Phospho-MAPKAPK-2 (Thr334) Antibody | Cell Signaling Technology [cellsignal.com]
- 23. Human monocytes respond to lipopolysaccharide (LPS) stimulation in a sex‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Unlike for human monocytes after LPS activation, release of TNF-α by THP-1 cells is produced by a TACE catalytically different from constitutive TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. marinbio.com [marinbio.com]
Safety Operating Guide
A Researcher's Guide to Safe Handling: Personal Protective Equipment for Imidazo[1,2-A]pyrimidin-5-OL
In the dynamic landscape of drug discovery and development, novel chemical entities like Imidazo[1,2-A]pyrimidin-5-OL represent both the frontier of innovation and a stark reminder of the chemist's first responsibility: safety. As a Senior Application Scientist, my aim is to equip you not just with products, but with the foundational knowledge and field-tested practices that build a culture of safety. This guide provides a comprehensive framework for personal protective equipment (PPE) when handling this compound, ensuring that your groundbreaking research is conducted with the utmost care and protection.
Understanding the Risk: A Proactive Stance
The parent compound, Imidazo[1,2-a]pyrimidine, is classified as a skin and eye irritant.[4][5] GHS classifications also indicate that it may be harmful if swallowed and could cause an allergic skin reaction.[4] Heterocyclic amines, as a class, can present significant health risks, including potential carcinogenicity.[2][6] Therefore, a robust PPE strategy is not merely a suggestion but a critical component of your experimental design.
Core PPE Requirements: A Multi-Layered Defense
A task-specific risk assessment is the cornerstone of determining the appropriate level of PPE.[7] However, a baseline of PPE is non-negotiable when working in any laboratory where chemical hazards are present.[7]
1. Foundational Protection: The Everyday Essentials
-
Laboratory Coat: A properly fitting lab coat, preferably one with fire-resistant properties, should be worn at all times to protect your skin and clothing from incidental splashes and spills.[8][9] It should be fully buttoned to provide maximum coverage.[10]
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[7] However, when there is a risk of splashes, chemical splash goggles are necessary to provide a complete seal around the eyes.[7][8]
-
Footwear: Closed-toe and closed-heel shoes are mandatory to protect your feet from spills and falling objects.[7][9]
2. Hand Protection: Selecting the Right Gloves
Disposable nitrile gloves are a common choice for general laboratory use and offer protection against incidental contact with a range of chemicals.[7][9][10] However, for prolonged handling or when working with larger quantities of this compound, a more robust glove selection is advised. Consider double-gloving with nitrile gloves or using a heavier-duty glove.[7] Always consult the glove manufacturer's chemical resistance guide to ensure the chosen material is appropriate for the solvents being used in your procedure.
Step-by-Step Glove Protocol:
-
Inspect gloves for any signs of damage before use.
-
Don gloves, ensuring they cover the cuff of your lab coat.
-
If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.
-
After completing your work, remove gloves without touching the outer surface with your bare hands.
-
Dispose of used gloves in the designated hazardous waste container.
Task-Specific PPE: Adapting to the Procedure
Different laboratory operations carry varying levels of risk. Your PPE should be adjusted accordingly.
| Task | Potential Hazards | Recommended PPE |
| Weighing and Aliquoting (Solid) | Inhalation of fine particles, skin contact | Lab coat, safety goggles, nitrile gloves, and consider a dust mask or work within a ventilated enclosure. |
| Dissolving and Solution Preparation | Splashes, skin and eye contact | Lab coat, chemical splash goggles, nitrile gloves. A face shield over goggles is recommended for larger volumes.[7] |
| Running Reactions | Splashes, potential for exothermic reactions, vapors | Lab coat, chemical splash goggles, appropriate gloves. Work should be conducted in a certified chemical fume hood.[11][12] |
| Work-up and Purification | Splashes, exposure to solvents and reagents | Lab coat, chemical splash goggles, appropriate gloves. A face shield may be necessary depending on the scale. |
Respiratory Protection: When is it Necessary?
If there is a potential for generating aerosols or dusts of this compound, and engineering controls like a fume hood are not sufficient, respiratory protection will be required.[9][10] The use of a respirator is governed by strict OSHA standards and requires a formal respiratory protection program, including medical evaluation, fit testing, and training.[10][13]
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Emergency Preparedness: Responding to Exposure
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal of Contaminated PPE and Waste
All disposable PPE that has come into contact with this compound should be considered hazardous waste. Place used gloves, disposable lab coats, and other contaminated items in a designated, sealed, and clearly labeled hazardous waste container. Chemical waste should be disposed of in accordance with your institution's and local regulations for hazardous chemical waste.[14]
Building a Culture of Safety
This guide provides a framework for the safe handling of this compound. However, true safety is an ongoing commitment. Adherence to your institution's Chemical Hygiene Plan, as mandated by OSHA, is essential.[12][13][15] Regular safety training, open communication within the lab, and a proactive approach to identifying and mitigating hazards are the cornerstones of a safe and successful research environment.
References
- 1. ijiemr.org [ijiemr.org]
- 2. Health risks of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. learning-center.homesciencetools.com [learning-center.homesciencetools.com]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. ipgsf.com [ipgsf.com]
- 12. labequipmentdirect.com [labequipmentdirect.com]
- 13. compliancy-group.com [compliancy-group.com]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 15. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
